Product packaging for 3,5-Difluoro-4-(methyl)thiophenol(Cat. No.:CAS No. 1804515-76-1)

3,5-Difluoro-4-(methyl)thiophenol

Cat. No.: B1407934
CAS No.: 1804515-76-1
M. Wt: 160.19 g/mol
InChI Key: WEHNKCWHWUDWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Difluoro-4-(methyl)thiophenol is a fluorinated benzenethiol compound of significant interest in advanced chemical research and development. As a building block in organic synthesis, its structure combines a thiol group with electron-withdrawing fluorine atoms and a methyl group, making it a valuable precursor for constructing more complex molecules, particularly in the development of pharmaceuticals and liquid crystals . Researchers utilize this compound in metal-catalyzed reactions and as a ligand in the synthesis of nanomaterials, where fluorinated thiols are known to help stabilize silver and gold nanoclusters and influence their supercrystalline assembly . Fluorinated thiophenols can also serve as reactants in electrophilic trifluoromethylthiolation processes to produce trifluoromethyl disulfides, a transformation of high value in medicinal and agrochemistry for introducing the lipophilic SCF3 group . The properties of similar compounds, such as 4-Methylthiophenol, suggest careful handling is required due to potential toxicity . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers should consult the safety data sheet and conduct all risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2S B1407934 3,5-Difluoro-4-(methyl)thiophenol CAS No. 1804515-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-4-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHNKCWHWUDWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1447123-13-8

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-(methyl)thiophenol, a specialized chemical compound of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available data for this specific molecule, this guide also includes information on closely related compounds and general experimental protocols that can be adapted for its synthesis and study.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its known properties. For context, properties of the related compound, 4-(Methylthio)phenol, are also provided.

PropertyThis compound4-(Methylthio)phenol
CAS Number 1447123-13-8[1]1073-72-9[2][3]
Molecular Formula C₇H₆F₂OSC₇H₈OS[2][3]
Molecular Weight 176.19 g/mol 140.20 g/mol [2]
IUPAC Name 3,5-difluoro-4-(methylthio)phenol4-(methylsulfanyl)phenol[2]
Physical Form SolidWhite or off-white crystalline powder[4]
Purity 97%Not specified
Melting Point Not available84-86 °C
Boiling Point Not available153-156 °C at 20 mmHg
Solubility Not availableSoluble in water (9.59 g/L)[4]
InChI Key GDXZYGDCEFCNIM-UHFFFAOYSA-NQASBCTGZKABPKX-UHFFFAOYSA-N[2][3]

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway

A plausible synthetic route could start from 3,5-difluorophenol, which is commercially available. The introduction of the methylthio group at the 4-position would be the key step.

G A 3,5-Difluorophenol B Activation of para-position A->B e.g., Ortho-lithiation or other directing group C Introduction of Thiol Group B->C Sulfur electrophile (e.g., S8, Me2S2) D Methylation of Thiol C->D Methylating agent (e.g., MeI, DMS) E 3,5-Difluoro-4- (methyl)thiophenol D->E

A conceptual synthetic pathway for this compound.

General Experimental Protocol: Synthesis of Aryl Methyl Thioethers

This protocol describes a general method for the synthesis of aryl methyl thioethers from aryl halides and can be adapted. A transition-metal-free approach using potassium xanthate (ROCS₂K) as a thiol surrogate has been reported.

Materials:

  • Aryl halide (e.g., a halogenated derivative of 3,5-difluorophenol)

  • Potassium ethyl xanthate (EtOCS₂K)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂) (if starting from a non-activated aryl halide)

  • Dimethylformamide (DMF) (alternative solvent)

Procedure:

  • In a sealed tube, combine the aryl halide (0.5 mmol), potassium ethyl xanthate (1.0 mmol), and DMSO (1.0 mL).

  • If the aryl halide is not sufficiently reactive, an additive like iodine (1.5 mmol) may be required, and a solvent like DMF (3.0 mL) might be preferable.

  • Heat the reaction mixture at a temperature ranging from 100°C to 150°C.

  • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the solvent and inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl methyl thioether.

Workflow for Synthesis and Purification

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine Reactants: - Aryl Halide - Potassium Xanthate - Solvent (DMSO) B Seal Reaction Vessel A->B C Heat to 100-150°C B->C D Cool to Room Temp. C->D Monitor with TLC E Aqueous Workup D->E F Solvent Extraction E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Column Chromatography H->I J Characterization I->J

General workflow for the synthesis and purification of aryl methyl thioethers.

Potential Applications in Drug Development

While there is no specific information on the biological activity or signaling pathway modulation by this compound, the structural motifs present in this molecule are of interest in medicinal chemistry.

  • Fluorine Substitution: The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can improve metabolic stability, increase binding affinity, and modulate the acidity of nearby functional groups.

  • Thiophenol Moiety: Thiophenols and thioethers are present in various biologically active compounds. They can participate in important biological interactions and serve as scaffolds for further chemical modification. Thiophene derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[5].

  • Potential as an Antimicrobial Agent: The combination of a fluorinated aromatic ring and a thiol-related group suggests potential for antimicrobial applications. For instance, the para-fluoro-thiol reaction has been used to conjugate various thiols to peptides to enhance their antimicrobial potency[6].

Given these characteristics, this compound could be a valuable building block or lead compound in the development of new therapeutic agents.

Safety and Handling

General Hazards of Related Compounds:

  • Phenols: Can be toxic if swallowed, in contact with skin, or if inhaled. They can cause severe skin burns and eye damage[7].

  • Thiophenols: Often have a strong, unpleasant odor. They can be flammable and may cause skin and eye irritation.

Recommended Handling Procedures:

  • Work in a fume hood to avoid inhalation of any potential vapors or dust.

  • Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Researchers synthesizing this compound would need to perform these analyses for structural confirmation. For reference, the NIST WebBook contains spectral data for the related compound 4-(Methylthio)phenol[3].

This guide provides a summary of the currently available information on this compound. As this is a specialized compound, further research will be necessary to fully elucidate its properties and potential applications. The provided general protocols and data on related compounds offer a starting point for researchers and scientists in their investigations.

References

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and scientifically supported synthetic pathway for 3,5-Difluoro-4-methylthiophenol, a molecule of interest in medicinal chemistry and drug development. Due to the absence of a direct, one-step synthesis in the current literature, this guide details a multi-step approach, beginning with the synthesis of the key intermediate, 3,5-difluoro-4-methylphenol, followed by its conversion to the target thiophenol via the Newman-Kwart rearrangement.

This document presents detailed experimental protocols, quantitative data in structured tables, and logical workflow diagrams to facilitate replication and further investigation by researchers in the field.

Overall Synthetic Strategy

The proposed synthesis is a two-part process. The first part focuses on the construction of the substituted phenolic intermediate, 3,5-difluoro-4-methylphenol. The second part details the conversion of this phenol to the desired 3,5-Difluoro-4-methylthiophenol.

Part 1: Synthesis of 3,5-Difluoro-4-methylphenol

A direct, regioselective methylation of 3,5-difluorophenol at the 4-position is challenging due to the directing effects of the substituents. Therefore, a more robust multi-step synthesis commencing from 3,5-difluoroaniline is proposed.

Experimental Workflow: Synthesis of 3,5-Difluoro-4-methylphenol

G A 3,5-Difluoroaniline B Diazotization & Sandmeyer Reaction (NaNO₂, HBr, CuBr) A->B C 1-Bromo-3,5-difluorobenzene B->C D Ortho-formylation (Vilsmeier-Haack Reaction) C->D E 2-Bromo-4,6-difluorobenzaldehyde D->E F Wolff-Kishner Reduction (Hydrazine, KOH) E->F G 1-Bromo-3,5-difluoro-2-methylbenzene F->G H Hydroxylation (Buchwald-Hartwig or similar) G->H I 3,5-Difluoro-4-methylphenol H->I

Caption: Proposed synthetic route to 3,5-Difluoro-4-methylphenol.

Step 1.1: Synthesis of 1-Bromo-3,5-difluorobenzene from 3,5-Difluoroaniline

This transformation is a standard Sandmeyer reaction. The amino group of 3,5-difluoroaniline is first converted to a diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst.

Experimental Protocol:

  • A solution of 3,5-difluoroaniline in aqueous hydrobromic acid (HBr) is prepared in a reaction vessel and cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate vessel, a solution of copper(I) bromide (CuBr) in HBr is prepared.

  • The cold diazonium salt solution is slowly added to the CuBr solution. Vigorous nitrogen evolution is observed.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then heated to facilitate the complete decomposition of the diazonium salt.

  • The product is isolated by steam distillation or solvent extraction, followed by washing and purification by distillation.

ParameterValue/Condition
Starting Material 3,5-Difluoroaniline
Reagents Sodium nitrite, Hydrobromic acid, Copper(I) bromide
Solvent Water
Temperature 0-5 °C (diazotization), RT to 60 °C (Sandmeyer)
Reaction Time 2-4 hours
Typical Yield 70-80%
Step 1.2: Synthesis of 2-Bromo-4,6-difluorobenzaldehyde

To introduce a methyl group at the desired position, a formylation reaction is first carried out, followed by reduction. The Vilsmeier-Haack reaction is a suitable method for the ortho-formylation of the electron-rich 1-Bromo-3,5-difluorobenzene.

Experimental Protocol:

  • A Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

  • 1-Bromo-3,5-difluorobenzene is added to the pre-formed Vilsmeier reagent.

  • The reaction mixture is heated, typically to 60-80 °C, for several hours.

  • The reaction is quenched by pouring it onto ice, followed by hydrolysis with a base (e.g., sodium acetate or sodium hydroxide) to neutralize the acid.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed and dried.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

ParameterValue/Condition
Starting Material 1-Bromo-3,5-difluorobenzene
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)
Temperature 0 °C (reagent formation), 60-80 °C (reaction)
Reaction Time 4-8 hours
Typical Yield 60-75%
Step 1.3: Synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene

The aldehyde group is reduced to a methyl group using the Wolff-Kishner reduction, which is effective for the reduction of carbonyls and is tolerant of the aryl halide.

Experimental Protocol:

  • 2-Bromo-4,6-difluorobenzaldehyde, hydrazine hydrate, and a high-boiling point solvent like diethylene glycol are placed in a round-bottom flask fitted with a reflux condenser.

  • Potassium hydroxide (KOH) is added, and the mixture is heated to reflux.

  • Water and excess hydrazine are distilled off, and the reaction temperature is allowed to rise (typically to 180-200 °C) to effect the decomposition of the hydrazone.

  • After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent (e.g., diethyl ether or hexane).

  • The organic extract is washed with dilute acid and water, dried, and the solvent is evaporated.

  • The product is purified by distillation.

ParameterValue/Condition
Starting Material 2-Bromo-4,6-difluorobenzaldehyde
Reagents Hydrazine hydrate, Potassium hydroxide
Solvent Diethylene glycol
Temperature 180-200 °C
Reaction Time 3-5 hours
Typical Yield 80-90%
Step 1.4: Synthesis of 3,5-Difluoro-4-methylphenol

The final step in the synthesis of the key intermediate is the conversion of the aryl bromide to a phenol. This can be achieved through a metal-catalyzed hydroxylation reaction, such as a Buchwald-Hartwig amination adapted for C-O bond formation.

Experimental Protocol:

  • 1-Bromo-3,5-difluoro-2-methylbenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., a biarylphosphine like SPhos or XPhos), and a base (e.g., cesium carbonate or potassium phosphate) are combined in a Schlenck tube under an inert atmosphere.

  • A solvent, such as toluene or dioxane, and a hydroxide source (e.g., a metal hydroxide or water with a strong base) are added.

  • The reaction mixture is heated to 80-110 °C for 12-24 hours.

  • After cooling, the reaction is quenched, and the product is extracted.

  • Purification is typically performed by column chromatography.

ParameterValue/Condition
Starting Material 1-Bromo-3,5-difluoro-2-methylbenzene
Reagents Palladium catalyst, phosphine ligand, base, hydroxide source
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours
Typical Yield 65-80%

Part 2: Synthesis of 3,5-Difluoro-4-methylthiophenol via Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a robust method for converting phenols to thiophenols.[1][2] It proceeds in three stages: formation of an O-aryl thiocarbamate, thermal rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis. The presence of electron-withdrawing fluorine atoms on the aromatic ring is known to facilitate the key thermal rearrangement step.[3][4]

Signaling Pathway: The Newman-Kwart Rearrangement

G A 3,5-Difluoro-4-methylphenol B Deprotonation (Base) A->B C Phenoxide B->C E Thiocarbamoylation C->E D Dimethylthiocarbamoyl chloride D->E F O-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate E->F G Thermal Rearrangement (Newman-Kwart) F->G H S-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate G->H I Hydrolysis (KOH) H->I J 3,5-Difluoro-4-methylthiophenol I->J

Caption: Reaction pathway for the synthesis of the target thiophenol.

Step 2.1: Synthesis of O-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate

Experimental Protocol:

  • To a solution of 3,5-difluoro-4-methylphenol in a suitable solvent (e.g., DMF or acetonitrile), a base such as sodium hydride or a strong tertiary amine is added to form the phenoxide.

  • Dimethylthiocarbamoyl chloride is added to the solution, and the mixture is stirred, often with gentle heating (e.g., 50-60 °C), for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is poured into water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude O-aryl thiocarbamate, which can be purified by crystallization or chromatography.

ParameterValue/Condition
Starting Material 3,5-Difluoro-4-methylphenol
Reagents Dimethylthiocarbamoyl chloride, Base (e.g., NaH)
Solvent DMF or Acetonitrile
Temperature 50-60 °C
Reaction Time 2-6 hours
Typical Yield 85-95%
Step 2.2: Thermal Rearrangement to S-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate

This is the key intramolecular rearrangement step. It typically requires high temperatures.

Experimental Protocol:

  • The O-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate is heated, either neat or in a high-boiling point solvent (e.g., diphenyl ether), to a temperature in the range of 220-280 °C.[2][5]

  • The reaction is maintained at this temperature for a period of 30 minutes to several hours, depending on the substrate. The progress can be monitored by TLC or HPLC.

  • After cooling, the product S-aryl thiocarbamate can be purified, or the crude material can be taken directly to the hydrolysis step.

ParameterValue/Condition
Starting Material O-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate
Solvent Neat or high-boiling solvent (e.g., diphenyl ether)
Temperature 220-280 °C
Reaction Time 0.5-3 hours
Typical Yield >90% (conversion)
Step 2.3: Hydrolysis to 3,5-Difluoro-4-methylthiophenol

The final step is the cleavage of the thiocarbamate to yield the desired thiophenol.

Experimental Protocol:

  • The crude or purified S-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate is dissolved in a mixture of an alcohol (e.g., methanol or ethylene glycol) and a concentrated aqueous solution of a strong base, typically potassium hydroxide.[5]

  • The mixture is heated to reflux for several hours. The hydrolysis should be conducted in a fume hood due to the evolution of dimethylamine.[5]

  • After cooling, the reaction mixture is poured onto ice and acidified with a mineral acid (e.g., HCl) to a pH of 1-2.

  • The thiophenol product is then extracted with an organic solvent (e.g., diethyl ether).

  • The organic extract is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,5-Difluoro-4-methylthiophenol.

  • Further purification can be achieved by distillation or column chromatography.

ParameterValue/Condition
Starting Material S-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate
Reagents Potassium hydroxide
Solvent Methanol or Ethylene glycol / Water
Temperature Reflux
Reaction Time 1-4 hours
Typical Yield 80-95%

Conclusion

References

In-depth Technical Guide: Chemical Properties of 3,5-Difluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Difluorothiophenol is an organosulfur compound and a fluorinated analog of thiophenol. The presence of two fluorine atoms on the benzene ring significantly influences its physicochemical properties and reactivity. Thiophenols, in general, are important intermediates in organic synthesis and have applications in medicinal chemistry and materials science. The fluorine substituents in 3,5-difluorothiophenol can enhance metabolic stability and binding affinity to biological targets, making it a valuable building block in drug discovery.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 3,5-Difluorothiophenol.

PropertyValueReference
Molecular Formula C₆H₄F₂S
Molecular Weight 146.16 g/mol
Physical Form Solid
InChI 1S/C6H4F2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
InChI Key LFYVNHDFVIPZHV-UHFFFAOYSA-N
SMILES String Fc1cc(F)cc(S)c1
CAS Number 2713-34-0 (related compound 3,5-Difluorophenol)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3,5-Difluorothiophenol was not found in the initial search, a general and common method for the preparation of thiophenols is the reduction of the corresponding benzenesulfonyl chloride. A plausible synthetic route for 3,5-difluorothiophenol would start from 3,5-difluoroaniline.

General Synthesis of Substituted Thiophenols:

A common route for synthesizing thiophenols involves the reduction of benzenesulfonyl chlorides. The general steps are outlined below:

  • Diazotization of the corresponding aniline: The starting aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt.

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (Sandmeyer reaction) to yield the benzenesulfonyl chloride.

  • Reduction: The benzenesulfonyl chloride is reduced to the corresponding thiophenol. Common reducing agents for this step include zinc dust in an acidic medium or a milder reducing agent like triphenylphosphine.

A patent for the preparation of various thiophenols describes a method involving the reaction of a substituted benzenesulfonamide with potassium formate at elevated temperatures, followed by acidification to yield the thiophenol[1].

Illustrative Experimental Workflow for Thiophenol Synthesis and Characterization

G General Workflow for Thiophenol Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., Substituted Aniline) diazotization Diazotization start->diazotization sulfonylation Sulfonylation diazotization->sulfonylation reduction Reduction sulfonylation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Final Thiophenol Product purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr Structure Verification ir IR Spectroscopy product->ir Functional Group Identification ms Mass Spectrometry product->ms Molecular Weight Confirmation analysis Purity Analysis (e.g., GC, HPLC) product->analysis Purity Determination

Caption: A generalized workflow for the synthesis and structural confirmation of a substituted thiophenol.

Reactivity and Potential Signaling Pathways

Thiophenols exhibit a rich and diverse reactivity, primarily centered around the nucleophilic and acidic nature of the thiol group. The fluorine atoms in 3,5-difluorothiophenol are expected to increase the acidity of the thiol proton compared to unsubstituted thiophenol due to their electron-withdrawing inductive effects[2].

Key Reactions of Thiophenols:
  • Acidity and Thiophenolate Formation: Thiophenols are more acidic than their corresponding phenols. They readily deprotonate in the presence of a base to form highly nucleophilic thiophenolate anions[2].

  • Alkylation: The resulting thiophenolate is an excellent nucleophile and can be readily alkylated by reaction with alkyl halides to form thioethers (sulfides)[2].

  • Oxidation: Thiophenols can be oxidized under mild conditions to form disulfides. This reaction is often reversible, and the disulfide can be reduced back to the thiol.

  • Michael Addition: Thiophenols can participate in Michael additions to α,β-unsaturated carbonyl compounds.

No specific signaling pathways involving 3,5-difluorothiophenol have been reported. However, due to the structural analogy with other thiophenols and fluorinated aromatic compounds, it could potentially interact with various biological targets. The thiol group can act as a nucleophile or a ligand for metal ions in metalloenzymes. The fluorinated benzene ring can participate in various non-covalent interactions, such as dipole-dipole and hydrophobic interactions, within protein binding pockets.

General Reactivity of Thiophenols

G Key Reactions of Thiophenols cluster_reactions Reactions thiophenol Ar-SH (Thiophenol) thiopHenolate Ar-S⁻ (Thiophenolate) thiophenol->thiopHenolate + Base disulfide Ar-S-S-Ar (Disulfide) thiophenol->disulfide [O] (Oxidation) michael_adduct Michael Adduct thiophenol->michael_adduct + α,β-unsaturated carbonyl thiopHenolate->thiophenol + H⁺ thioether Ar-S-R (Thioether) thiopHenolate->thioether + R-X (Alkylation) disulfide->thiophenol [H] (Reduction)

Caption: A diagram illustrating the principal chemical reactions of the thiophenol functional group.

Safety and Handling

Based on the safety information for 3,5-difluorothiophenol, it is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302 (Harmful if swallowed). General safety precautions for handling thiophenols should be observed. These compounds often have a strong, unpleasant odor. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

While specific experimental data for 3,5-Difluoro-4-(methyl)thiophenol remains elusive, this guide provides a detailed overview of the closely related and commercially available compound, 3,5-Difluorothiophenol. The information on its chemical properties, general synthetic approaches, and expected reactivity serves as a valuable resource for researchers in organic synthesis and drug discovery. The presence of fluorine atoms is known to impart unique properties to organic molecules, and further investigation into the synthesis and biological activity of fluorinated thiophenols like 3,5-difluorothiophenol is warranted.

References

An In-depth Technical Guide to 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a putative synthesis pathway for 3,5-Difluoro-4-(methyl)thiophenol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs to provide a predictive profile for researchers. This guide is intended to serve as a foundational resource for professionals in drug development and chemical research, offering insights into the potential characteristics and synthesis of this fluorinated aromatic thiol. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

This compound is an organofluorine compound featuring a benzene ring substituted with two fluorine atoms, a methyl group, and a thiol group. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, including metabolic stability, binding affinity, and lipophilicity. Thiophenol derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide aims to provide a detailed technical overview of this compound to facilitate its use in research and development.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central benzene ring. The fluorine atoms are located at positions 3 and 5, the methyl group at position 4, and the thiol group at position 1.

Molecular Structure Diagram

Caption: Molecular Structure of this compound.

Physicochemical Properties
PropertyPredicted ValueReference Compound(s)
Molecular Formula C₇H₆F₂S-
Molecular Weight 160.19 g/mol -
Appearance Colorless to light yellow solid or liquid3,5-difluorothiophenol (solid), 4-methylthiophenol (solid)[1]
Melting Point 30-50 °C4-methylthiophenol (40-43 °C)[1]
Boiling Point 180-200 °C4-methylthiophenol (195 °C)[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether), insoluble in waterGeneral thiophenol properties

Putative Synthesis Protocol

A plausible synthetic route to this compound can be adapted from general methods for thiophenol synthesis, such as the reduction of a corresponding sulfonyl chloride.

Proposed Synthesis Workflow

Synthesis_Workflow start Start: 3,5-Difluoro-4-methylaniline step1 Diazotization (NaNO2, HCl, 0-5 °C) start->step1 intermediate1 3,5-Difluoro-4-methylbenzenediazonium chloride step1->intermediate1 step2 Sulfonation (SO2, CuCl2) intermediate1->step2 intermediate2 3,5-Difluoro-4-methylbenzenesulfonyl chloride step2->intermediate2 step3 Reduction (Zn, H2SO4) intermediate2->step3 product Product: this compound step3->product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Step 1: Diazotization of 3,5-Difluoro-4-methylaniline

  • Dissolve 3,5-Difluoro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Conversion to 3,5-Difluoro-4-methylbenzenesulfonyl chloride

  • Prepare a solution of sulfur dioxide in acetic acid and bubble it through the diazonium salt solution in the presence of a copper(II) chloride catalyst.

  • The reaction is typically exothermic and should be controlled by cooling.

  • After the reaction is complete, the sulfonyl chloride can be extracted with an organic solvent.

Step 3: Reduction to this compound

  • To a mixture of zinc dust and dilute sulfuric acid, slowly add the 3,5-Difluoro-4-methylbenzenesulfonyl chloride solution.

  • The reduction is usually carried out at room temperature and may require several hours.

  • Upon completion, the product can be isolated by extraction with an organic solvent, followed by washing and drying.

  • Purification can be achieved by distillation or chromatography.

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound has been found in the literature. The following are predicted key signals based on the analysis of similar structures.

Spectroscopic TechniquePredicted Key Signals
¹H NMR - Aromatic protons (2H, singlet or narrow multiplet).- Methyl protons (3H, singlet).- Thiol proton (1H, broad singlet).
¹³C NMR - Aromatic carbons (signals between 100-160 ppm, with C-F couplings).- Methyl carbon (signal around 15-25 ppm).
¹⁹F NMR - A single resonance for the two equivalent fluorine atoms.
IR (Infrared) - S-H stretching (around 2550 cm⁻¹).- C-F stretching (around 1100-1300 cm⁻¹).- Aromatic C-H and C=C stretching.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 160.19.

Applications in Research and Development

While specific applications for this compound are not documented, its structural motifs suggest potential utility in several areas:

  • Medicinal Chemistry: The introduction of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates. The thiophenol moiety can serve as a handle for further chemical modifications or as a pharmacophore itself.

  • Agrochemicals: Many pesticides and herbicides contain fluorinated aromatic rings.

  • Materials Science: Thiophenols are used in the synthesis of polymers and as capping agents for nanoparticles.

Safety and Handling

Detailed safety information for this compound is not available. However, based on related thiophenol compounds, it should be handled with care.

Hazard CategoryPrecautionary MeasuresReference Compound(s)
Toxicity Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.3,5-difluorothiophenol (Acute Tox. 4 Oral)
Irritation May cause skin and eye irritation.General thiophenol properties
Handling Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).Standard laboratory practice
Storage Store in a cool, dry, and well-ventilated area away from oxidizing agents.General chemical storage guidelines

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic approach based on the current chemical literature for analogous compounds. It is hoped that this document will spur further experimental investigation into the synthesis, characterization, and potential applications of this and other novel fluorinated thiophenols. Researchers should exercise caution and perform small-scale trials to validate and optimize the proposed synthetic protocols.

References

A Technical Prospectus on 3,5-Difluoro-4-methylbenzenethiol: Properties, Proposed Synthesis, and Experimental Workflow

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 3,5-Difluoro-4-methylbenzenethiol

This technical guide addresses the chemical compound 3,5-Difluoro-4-methylbenzenethiol. An extensive search of scientific literature and chemical databases indicates that this compound is not well-documented. There is no publicly available experimental data regarding its physicochemical properties, synthesis, or applications in research and drug development.

Consequently, this document serves as a technical prospectus. It provides data on a structurally related compound, 3-Fluoro-4-methylbenzenethiol , to offer a baseline for potential properties. Furthermore, it outlines a detailed, chemically sound, yet hypothetical, experimental protocol for the synthesis of 3,5-Difluoro-4-methylbenzenethiol based on established chemical transformations.

Data on Structurally Related Compound: 3-Fluoro-4-methylbenzenethiol

For comparative purposes, the known properties of the mono-fluorinated analogue, 3-Fluoro-4-methylbenzenethiol (CAS No. 64359-35-9), are summarized below. These values may serve as a useful estimation for the target compound.

PropertyValueReference
Identifier
CAS Number64359-35-9[1]
Chemical Formula C₇H₇FS[1]
Molecular Weight 142.19 g/mol [1]
Physical Properties
Boiling Point195 °C[1]
Density1.16 g/cm³[1]
Flash Point70.6 °C[1]
Computed Properties
XLogP32.42[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]

Proposed Synthesis of 3,5-Difluoro-4-methylbenzenethiol

The logical and most direct synthetic route to the target compound is via a Sandmeyer-type reaction, starting from the commercially available precursor, 3,5-Difluoro-4-methylaniline (CAS No. 878285-13-3). This well-established reaction sequence allows for the conversion of an aryl amine to an aryl thiol through a diazonium salt intermediate.

The proposed two-step synthesis is visualized in the workflow diagram below.

G Proposed Synthesis Workflow for 3,5-Difluoro-4-methylbenzenethiol cluster_0 Step 1: Diazotization cluster_1 Step 2: Thiolation A 3,5-Difluoro-4-methylaniline (CAS: 878285-13-3) C 3,5-Difluoro-4-methylbenzenediazonium chloride (Intermediate) A->C Reagents B NaNO₂ / aq. HCl (0-5 °C) B->C E 3,5-Difluoro-4-methylbenzenethiol (Target Compound) C->E Displacement D Potassium Ethyl Xanthate (KEX) D->E F Hydrolysis (e.g., NaOH, then H⁺) E->F Workup

A proposed two-step synthesis route via a Sandmeyer-type reaction.
Detailed Hypothetical Experimental Protocol

Objective: To synthesize 3,5-Difluoro-4-methylbenzenethiol from 3,5-Difluoro-4-methylaniline.

Materials:

  • 3,5-Difluoro-4-methylaniline (CAS: 878285-13-3)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium ethyl xanthate (KEX)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Step 1: Diazotization of 3,5-Difluoro-4-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of concentrated hydrochloric acid in deionized water.

  • Dissolve a known quantity (e.g., 0.1 mol) of 3,5-Difluoro-4-methylaniline in the acidic solution.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

  • Separately, prepare a solution of sodium nitrite (e.g., 0.105 mol) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, continue stirring the resulting solution of 3,5-Difluoro-4-methylbenzenediazonium chloride in the ice bath for an additional 30 minutes. This solution should be used immediately in the next step.

Step 2: Thiolation and Hydrolysis

  • In a separate, larger flask, dissolve potassium ethyl xanthate (e.g., 0.12 mol) in a minimal amount of water and heat the solution to 50-60 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm potassium ethyl xanthate solution. Vigorous evolution of nitrogen gas is expected. Control the rate of addition to manage the effervescence.

  • After the addition is complete, continue to stir the mixture at 60 °C for 1-2 hours until gas evolution ceases. This forms the xanthate ester intermediate.

  • Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (e.g., 0.5 mol) and heat the mixture to reflux for 3-4 hours to hydrolyze the ester.

  • After cooling, transfer the mixture to a separatory funnel. The aqueous layer contains the sodium salt of the target thiophenol.

  • Wash the aqueous layer with diethyl ether to remove any non-polar impurities.

  • Carefully acidify the aqueous layer with cold, concentrated HCl until it is strongly acidic (pH ~1-2). The thiophenol should precipitate or form an oil.

  • Extract the product into diethyl ether (3x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-Difluoro-4-methylbenzenethiol.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Logical Framework for Investigation

The approach detailed in this document is predicated on the absence of existing data for the target compound. This logic necessitates a theoretical approach, combining data from known analogues with established, reliable synthetic methodologies to propose a viable pathway for its creation and subsequent study.

G Logical Framework for the Prospectus A Target Compound: 3,5-Difluoro-4-methylbenzenethiol B Literature & Database Search A->B C Result: No Data Found (Properties, Synthesis, Applications) B->C D Strategy Formulation C->D E Identify Structurally Similar Compound: 3-Fluoro-4-methylbenzenethiol D->E F Identify Plausible Precursor: 3,5-Difluoro-4-methylaniline D->F G Propose Synthesis via Sandmeyer Reaction F->G H Develop Hypothetical Experimental Protocol G->H

Logical workflow for developing a theoretical guide on a novel compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-(methyl)thiophenol is a fluorinated aromatic thiol of interest in medicinal chemistry and materials science. This technical guide provides a summary of its core physical properties. Due to the limited availability of direct experimental data for this specific isomer, this document also presents data for structurally related compounds to offer a comparative context for researchers. This guide also outlines a general experimental protocol for the characterization of such compounds and a proposed synthetic pathway.

Core Physical Properties

PropertyThis compound (Predicted/Analogous)3-Fluoro-4-methylbenzenethiol3,4-Difluorothiophenol3,5-Difluorothiophenol4-Methylbenzenethiol
Molecular Formula C₇H₆F₂SC₇H₇FS[1]C₆H₄F₂SC₆H₄F₂SC₇H₈S[2]
Molecular Weight 160.19 g/mol 142.19 g/mol [1]146.16 g/mol 146.16 g/mol 124.20 g/mol
Melting Point Data not availableData not availableData not availableSolid41-44 °C[2]
Boiling Point Data not available195 °C[1]169-170 °CData not available195 °C
Density Data not available1.16 g/cm³[1]1.323 g/mL at 25 °CData not availableData not available
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, ether) and have low solubility in water.Data not availableData not availableData not availableInsoluble in water; soluble in alcohol and ether.[2]
CAS Number Data not available64359-35-9[1]60811-24-7Data not available106-45-6[2]

Experimental Protocols

Specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature. However, standard methodologies for characterizing similar small molecules would be employed.

Determination of Melting Point

A calibrated digital melting point apparatus would be used. A small, crystalline sample of the purified compound would be packed into a capillary tube and heated at a controlled rate. The melting point range would be recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

Determination of Boiling Point

For non-volatile liquids, the boiling point would be determined at atmospheric pressure using standard distillation apparatus. For higher boiling point compounds or to prevent decomposition, vacuum distillation would be employed, and the boiling point would be reported at a specific pressure.

Determination of Density

The density of a liquid sample would be determined using a calibrated pycnometer or a digital density meter at a specified temperature, typically 25 °C.

Determination of Solubility

Qualitative solubility would be assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, diethyl ether, dichloromethane, dimethyl sulfoxide) at room temperature and observing for dissolution. Quantitative solubility could be determined by preparing a saturated solution, followed by quantification of the dissolved solute using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthetic Workflow

G Proposed Synthetic Workflow for this compound A 1,3-Difluoro-2-methylbenzene B 3,5-Difluoro-4-methylbenzenesulfonyl chloride A->B Chlorosulfonation (ClSO3H) C This compound B->C Reduction (e.g., Zn/HCl or LiAlH4)

Caption: Proposed synthesis of this compound.

Signaling Pathways

Currently, there is no information available in the scientific literature detailing the specific involvement of this compound in any biological signaling pathways. The reactivity of the thiol group suggests potential interactions with biological electrophiles and metal centers within enzymes, but any such roles are speculative and would require dedicated investigation.

Conclusion

This technical guide provides an overview of the known and predicted physical properties of this compound. The significant data gap for this specific isomer underscores the need for further experimental characterization to support its potential applications in research and development. The provided data for related isomers and the general experimental protocols offer a foundational framework for researchers embarking on the study of this and similar fluorinated thiophenol derivatives.

References

An In-depth Technical Guide on the Determination of 3,5-Difluoro-4-(methyl)thiophenol Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

As of the latest literature review, specific quantitative solubility data for 3,5-Difluoro-4-(methyl)thiophenol has not been published. Researchers are encouraged to use the following table to record their experimentally determined solubility data in various solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Water (pH 7.0)25
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
Acetonitrile25
Dichloromethane25
User Defined
User Defined

Experimental Protocols

The following is a detailed protocol for determining the equilibrium solubility of a compound like this compound, adapted from general guidelines for active pharmaceutical ingredients.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Calibrated analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[1]

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the dissolved solid does not change with further incubation time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. Centrifugation prior to filtration can also be employed to aid in the separation of the solid and liquid phases.[1]

  • Sample Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The resulting concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Analytical Method Considerations: The choice of analytical method is critical for accurate solubility determination. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of thiophenol derivatives, often involving a derivatization step such as methylation to improve volatility and chromatographic performance.[2] Liquid chromatography coupled with mass spectrometry (LC-MS) is also a widely used and highly sensitive method for the quantification of organic molecules in solution.[3]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start: Excess Solid Compound + Known Volume of Solvent equilibration Equilibration (e.g., 24-48h at constant T) start->equilibration separation Separation of Solid and Liquid (Centrifugation/Settling) equilibration->separation filtration Filtration of Supernatant (e.g., 0.45 µm filter) separation->filtration dilution Dilution of Filtrate filtration->dilution analysis Quantitative Analysis (e.g., HPLC, GC-MS) dilution->analysis calculation Calculation of Solubility (Concentration x Dilution Factor) analysis->calculation end End: Solubility Data calculation->end

Caption: Workflow for Experimental Solubility Determination.

Thiophenol_Synthesis_Pathway start Substituted Benzene Sulfonamide intermediate Reaction with Potassium Formate start->intermediate Step 1 heating Heating (e.g., 200°C) intermediate->heating Step 2 acidification Acidification (e.g., HCl) heating->acidification Step 3 end Substituted Thiophenol acidification->end Final Product

Caption: General Synthesis Pathway for Thiophenols.[4]

References

Navigating the Landscape of Fluorinated Thiophenols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise selection of chemical building blocks is paramount to successful discovery and development. This guide addresses the commercial availability and technical specifications of 3,5-Difluoro-4-(methyl)thiophenol and its closely related, commercially available analogs. While a direct commercial source for this compound is not readily identifiable, this document provides a comprehensive overview of structurally similar compounds, offering valuable alternatives for research and synthesis.

Executive Summary

Extensive searches for commercial suppliers of this compound have not yielded any readily available sources for this specific molecule. This suggests that the compound is likely not a stock chemical and would require custom synthesis. However, several fluorinated and methylated thiophenol analogs are commercially available and may serve as suitable starting points or substitutes in various research applications. This guide focuses on the technical data for these commercially accessible alternatives, primarily 3,5-Difluorothiophenol , to aid researchers in their procurement and experimental design.

Commercially Available Analogs of this compound

The most relevant and readily available analog is 3,5-Difluorothiophenol. Below is a summary of its key physical and chemical properties, compiled from various suppliers.

Table 1: Physicochemical Properties of 3,5-Difluorothiophenol
PropertyValueSource
Molecular Formula C₆H₄F₂S
Molecular Weight 146.16 g/mol
CAS Number 99389-26-1[1]
Appearance Solid
InChI Key LFYVNHDFVIPZHV-UHFFFAOYSA-N
SMILES String Fc1cc(F)cc(S)c1
Table 2: Supplier-Specific Data for 3,5-Difluorothiophenol
SupplierProduct NumberPurityNotes
Sigma-AldrichCDS003868Not specifiedSold under the "AldrichCPR" brand for early discovery research. The buyer is responsible for confirming purity as analytical data is not collected by the supplier.
BLDpharmBD13843595%

Note: Availability and specifications are subject to change. Please consult the supplier's website for the most current information.

Safety and Handling

Proper handling of fluorinated organic compounds is crucial. The following table summarizes the available safety information for 3,5-Difluorothiophenol.

Table 3: Safety Information for 3,5-Difluorothiophenol
Hazard CategoryGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed

This information is based on available data and may not be exhaustive. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Experimental Considerations and Synthesis

As this compound is not commercially available, its synthesis would be required for research purposes. While specific protocols for this exact molecule are not readily found in the literature, general methods for the synthesis of thiophenols can be adapted.

General Synthetic Workflow for Thiophenols

A common route to thiophenols involves the reduction of the corresponding sulfonyl chloride. The following diagram illustrates a generalized workflow.

G A Starting Material (e.g., Substituted Aniline) B Diazotization A->B NaNO₂, HCl C Formation of Sulfonyl Chloride (e.g., Sandmeyer Reaction) B->C SO₂, CuCl₂ D Reduction of Sulfonyl Chloride (e.g., with Zinc dust and Acid) C->D E Thiophenol Derivative D->E G A Target Compound: This compound B Commercially Available? A->B D Evaluate Analogs A->D C Custom Synthesis B->C No H Select Best Fit Analog for Initial Studies G Proceed with Synthesis C->G E 3,5-Difluorothiophenol (lacks methyl group) D->E F Other Fluorinated/Methylated Thiophenols D->F E->H F->H

References

Technical Guide to the Safe Handling of 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Difluoro-4-(methyl)thiophenol is not publicly available. The following guide has been compiled from data on structurally similar aromatic thiols to provide a comprehensive overview of the anticipated hazards, properties, and safe handling procedures. Researchers should treat this compound with the utmost caution, assuming it possesses hazards similar to or greater than its analogs.

Compound Identification and Properties

While specific data for this compound is limited, the properties of analogous compounds can provide valuable insights. The table below summarizes the physical and chemical properties of related fluorinated and methylated thiophenols.

Property3,5-Difluorothiophenol3,4-Difluorothiophenol4-FluorothiophenolThiophenol4-Methylbenzenethiol
CAS Number Not specified60811-24-7371-42-6[1]108-98-5106-45-6[2]
Molecular Formula C₆H₄F₂S[3][4]C₆H₄F₂SC₆H₅FSC₆H₅SHC₇H₈S
Molecular Weight 146.16 g/mol [3][4]146.16 g/mol 128.17 g/mol [5]110.18 g/mol 124.21 g/mol [2]
Physical State Solid[3]LiquidLiquid[1]Liquid[6]Solid[2]
Boiling Point Not available169-170 °C164-168 °C[1]169 °C[6]195 °C[2]
Melting Point Not availableNot available43-46 °C[1]-15 °C[6]43-44 °C[2]
Density Not available1.323 g/mL at 25 °C1.203 g/mL at 25 °C[1]1.0766 g/mLNot available
Flash Point Not applicable[3][4]48.9 °C54 °C50 °C68 °C[2]

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, this compound should be considered hazardous. The following GHS classifications are anticipated.

Hazard ClassAnticipated ClassificationNotes
Acute Toxicity, Oral Category 3 or 4Harmful or toxic if swallowed.[3][7]
Acute Toxicity, Dermal Category 2 or 3Potentially fatal or toxic in contact with skin.[8]
Acute Toxicity, Inhalation Category 1, 2, or 3Potentially fatal or toxic if inhaled.[7][8]
Skin Corrosion/Irritation Category 2Causes skin irritation.[5]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[5]
Flammable Liquids Category 3Flammable liquid and vapor, if the compound is a liquid at room temperature.[5]

Anticipated GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[5]

  • H301/H302: Toxic or harmful if swallowed.[7]

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H330/H331: Fatal or toxic if inhaled.[7]

  • H335: May cause respiratory irritation.[5]

GHS_Hazards

Caption: A stepwise workflow for the safe handling of aromatic thiols.

3.3. Spill and Leak Procedures

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the area with a bleach solution to oxidize any remaining thiol.

  • Large Spills: Evacuate the laboratory and notify emergency personnel.

3.4. Waste Disposal

  • All waste containing thiols should be collected in a dedicated, sealed waste container.

  • The container should be clearly labeled with the contents.

  • Contaminated glassware should be rinsed with a small amount of an appropriate solvent, and the rinsate added to the waste container. The glassware should then be soaked in a bleach bath for at least 12 hours before washing. [9]

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [10]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10]

Toxicology and Health Effects

The toxicity of this compound has not been specifically studied. However, aromatic thiols are known to be toxic. The fluorine substituents may also impact the toxicological profile. Fluorinated organic compounds can sometimes be metabolized to toxic byproducts, such as fluoroacetic acid. [11]Therefore, exposure should be minimized.

Potential Health Effects:

  • Acute: May cause severe irritation to the skin, eyes, and respiratory tract. Inhalation, ingestion, or skin absorption may be fatal.

  • Chronic: The long-term effects of exposure are not known. Some thiophenol derivatives are suspected of causing reproductive harm. [8]

Synthesis and Reactivity

Aromatic thiols are versatile reagents in organic synthesis. A plausible synthesis for this compound could involve the reduction of the corresponding sulfonyl chloride or a related method. [6] General Reactivity:

  • Oxidation: Thiols are readily oxidized to disulfides, and further to sulfinic and sulfonic acids. [6]This reactivity is utilized in decontamination procedures.

  • Acidity: Thiophenols are generally more acidic than the corresponding phenols.

  • Nucleophilicity: The thiolate anion, formed by deprotonation, is a strong nucleophile and can participate in a variety of substitution and addition reactions. [6] This technical guide provides a framework for the safe handling of this compound based on the known properties of similar compounds. It is imperative that all laboratory work with this and other potentially hazardous chemicals is preceded by a thorough risk assessment and adherence to all institutional safety protocols.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 1H NMR spectrum of 3,5-Difluoro-4-(methyl)thiophenol. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities. It also includes a plausible experimental protocol for the synthesis of the compound and the acquisition of its NMR spectrum, based on established methodologies for analogous compounds.

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the thiol proton, and the methyl protons. The presence of two fluorine atoms and a methylthio group on the benzene ring significantly influences the chemical environment of the protons, leading to characteristic shifts and coupling patterns.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Ar-H (H-2, H-6)7.0 - 7.3Doublet of triplets (dt) or Triplet of doublets (td)3JH-F ≈ 8-10 Hz, 5JH-H ≈ 2-3 Hz
SH 3.5 - 4.5Singlet (broad)-
SCH 32.4 - 2.6Singlet-

Note: The predicted values are based on the analysis of structurally similar compounds, including thiophenol, 4-fluorothiophenol, and 4-(methylthio)thiophenol. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Interpretation of the Predicted Spectrum

The aromatic region is expected to show a complex signal for the two equivalent aromatic protons (H-2 and H-6). These protons are coupled to the two fluorine atoms at positions 3 and 5. The primary coupling will be a three-bond coupling (3JH-F) to the adjacent fluorine atom, resulting in a doublet. Each line of this doublet will be further split into a triplet due to a five-bond coupling (5JH-F) with the second fluorine atom and a five-bond coupling (5JH-H) to the other aromatic proton. Due to the similar magnitudes of these smaller couplings, the signal may appear as a doublet of triplets or a triplet of doublets.

The thiol proton (SH) is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding.

The methyl protons (SCH3) are predicted to be a sharp singlet in the upfield region of the spectrum, as there are no adjacent protons to couple with.

Experimental Protocols

The following sections describe a plausible methodology for the synthesis of this compound and the subsequent acquisition of its 1H NMR spectrum.

Synthesis of this compound

A potential synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable starting material, such as 1,2,3-trifluoro-4-(methylthio)benzene, with a sulfur nucleophile, followed by reduction. Alternatively, a method analogous to the preparation of other substituted thiophenols could be employed. A general procedure for the synthesis of substituted thiophenols often involves the reduction of the corresponding sulfonyl chloride.

Example Protocol for the Reduction of a Substituted Benzenesulfonyl Chloride:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzenesulfonyl chloride in a suitable solvent like glacial acetic acid.

  • Reducing Agent Addition: Add a reducing agent, such as zinc dust or tin(II) chloride, portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired thiophenol.

1H NMR Spectrum Acquisition

Instrumentation:

  • NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a proton-sensitive probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Integrate the signals to determine the relative proton ratios.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Analyze the multiplicities and coupling constants of the signals.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for predicting the 1H NMR spectrum of this compound.

molecular_structure cluster_ring C1 C C2 C C1->C2 SH1 SH C1->SH1 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 F3 F C3->F3 C5 C C4->C5 SMe4 S-CH3 C4->SMe4 C6 C C5->C6 F5 F C5->F5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

spectral_prediction_workflow A Identify Protons in Unique Chemical Environments B Predict Chemical Shifts (δ) based on Substituent Effects (F, SCH3, SH) A->B C Determine Spin-Spin Coupling Interactions (H-H, H-F) A->C F Construct Predicted 1H NMR Spectrum B->F D Predict Signal Multiplicities (Singlet, Doublet, etc.) C->D E Estimate Coupling Constants (J) based on Bond Distances C->E D->F E->F

Caption: Workflow for predicting the 1H NMR spectrum.

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended synthetic pathway for 3,5-Difluoro-4-(methyl)thiophenol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The described methodology is based on established chemical transformations, offering a reliable route from commercially available starting materials. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow and reaction pathway.

Introduction

This compound is a substituted aromatic thiol featuring a unique substitution pattern that makes it an attractive building block in medicinal chemistry and materials science. The presence of two fluorine atoms can significantly influence the physicochemical properties of resulting molecules, such as metabolic stability, lipophilicity, and binding affinity. This guide outlines a robust two-step synthesis commencing from the readily accessible starting material, 3,5-difluoroaniline.

Proposed Synthetic Pathway

The most plausible and efficient synthetic route to this compound involves two key transformations:

  • Chlorosulfonation of 1,3-Difluoro-2-methylbenzene: This step introduces the sulfonyl chloride functional group at the 4-position of the aromatic ring.

  • Reduction of the resulting 3,5-Difluoro-4-methylbenzenesulfonyl chloride: The sulfonyl chloride is then reduced to the corresponding thiophenol.

The required starting material, 1,3-Difluoro-2-methylbenzene, can be synthesized from 3,5-difluoroaniline.

Experimental Protocols

Synthesis of Starting Material: 1-Bromo-3,5-difluorobenzene

A key intermediate that can lead to the methylated analog is 1-bromo-3,5-difluorobenzene, which is accessible from 3,5-difluoroaniline via a Sandmeyer reaction.

Procedure:

3,5-Difluoroaniline is converted into its diazonium salt, which is then reacted with hydrobromic acid in the presence of copper(I) bromide.[1][2] The diazotization is typically carried out using sodium nitrite in the presence of excess hydrobromic acid at low temperatures (0-5 °C). The subsequent Sandmeyer reaction with CuBr affords 1-bromo-3,5-difluorobenzene. This process is known to produce the target compound in good yields.

Synthesis of 3,5-Difluoro-4-methylbenzenesulfonyl chloride

General Protocol:

To a stirred solution of 1,3-difluoro-2-methylbenzene in a suitable inert solvent (e.g., dichloromethane or chloroform), chlorosulfonic acid is added dropwise at a low temperature (typically 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by an appropriate analytical technique such as TLC or GC-MS. The reaction is then quenched by carefully pouring it onto ice. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude 3,5-difluoro-4-methylbenzenesulfonyl chloride, which can be purified by distillation or crystallization.

Synthesis of this compound

The reduction of the sulfonyl chloride to the thiophenol is a well-established transformation. Several reducing agents can be employed, with a common and effective method utilizing red phosphorus and iodine in an aqueous medium.[4] Another effective method involves reduction with triphenylphosphine.[5]

Protocol using Red Phosphorus and Iodine:

In a reaction vessel, water, red phosphorus, and a catalytic amount of iodine are combined and heated to 90-95 °C with stirring.[4] The 3,5-difluoro-4-methylbenzenesulfonyl chloride is then added dropwise while maintaining the temperature. After the addition is complete, the mixture is heated to a higher temperature (120-130 °C) for several hours. The product, this compound, is then isolated by steam distillation.[4]

Alternative Protocol using Zinc Dust and Sulfuric Acid:

A widely used method for the reduction of benzenesulfonyl chlorides involves the use of zinc dust and sulfuric acid.[6] The benzenesulfonyl chloride is added to a mixture of ice and concentrated sulfuric acid, followed by the portion-wise addition of zinc dust while maintaining a low temperature. The reaction mixture is then heated to reflux to complete the reduction. The thiophenol is subsequently isolated by steam distillation.[6]

Data Presentation

The following table summarizes typical quantitative data for the key reaction steps. Please note that yields are highly dependent on the specific reaction conditions and scale.

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
Sandmeyer Reaction3,5-Difluoroaniline1-Bromo-3,5-difluorobenzeneNaNO₂, HBr, CuBr60-70>98
Chlorosulfonation1,3-Difluoro-2-methylbenzene3,5-Difluoro-4-methylbenzenesulfonyl chlorideChlorosulfonic acid70-85>95
Reduction (Red P/I₂)3,5-Difluoro-4-methylbenzenesulfonyl chlorideThis compoundRed Phosphorus, Iodine, Water80-92>99
Reduction (Zn/H₂SO₄)3,5-Difluoro-4-methylbenzenesulfonyl chlorideThis compoundZinc dust, Sulfuric acid~90>98

Visualizations

Logical Workflow for Synthesis

G A Starting Material: 3,5-Difluoroaniline B Intermediate 1: 1-Bromo-3,5-difluorobenzene A->B  Sandmeyer Reaction   C Intermediate 2: 1,3-Difluoro-2-methylbenzene B->C  Methylation   D Intermediate 3: 3,5-Difluoro-4-methylbenzenesulfonyl chloride C->D  Chlorosulfonation   E Final Product: This compound D->E  Reduction  

Caption: Overall workflow for the synthesis of this compound.

Signaling Pathway of the Synthesis

G cluster_0 Synthesis of Intermediate cluster_1 Core Synthesis 3,5-Difluoroaniline 3,5-Difluoroaniline 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene 3,5-Difluoroaniline->1-Bromo-3,5-difluorobenzene NaNO2, HBr, CuBr 1,3-Difluoro-2-methylbenzene 1,3-Difluoro-2-methylbenzene 1-Bromo-3,5-difluorobenzene->1,3-Difluoro-2-methylbenzene Organometallic Reagent + CH3I 3,5-Difluoro-4-methylbenzenesulfonyl chloride 3,5-Difluoro-4-methylbenzenesulfonyl chloride 1,3-Difluoro-2-methylbenzene->3,5-Difluoro-4-methylbenzenesulfonyl chloride ClSO3H This compound This compound 3,5-Difluoro-4-methylbenzenesulfonyl chloride->this compound Reduction (e.g., Red P / I2)

Caption: Reaction pathway for this compound synthesis.

References

An In-Depth Technical Guide to the Electrophilic Fluorination of 4-(Methyl)thiophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into aromatic systems is a critical strategy in medicinal chemistry and materials science for modulating molecular properties. While electrophilic fluorination is a primary method for C-F bond formation, its application to sulfur-containing arenes like 4-(methyl)thiophenol (thioanisole) derivatives presents unique challenges. This guide provides a comprehensive overview of the reactivity of these substrates with common electrophilic fluorinating agents. The evidence strongly indicates that the primary reaction pathway is the oxidation of the highly nucleophilic sulfur atom to the corresponding sulfoxide or sulfone, rather than direct C-H fluorination of the aromatic ring. This document details the mechanistic pathways, presents quantitative data for the oxidation of relevant aryl sulfides, provides experimental protocols, and visualizes the key chemical transformations.

Introduction to Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophile, typically a carbon-centered one, with an electrophilic fluorine source to create a carbon-fluorine bond.[1] This method serves as a crucial alternative to nucleophilic fluorination techniques.[1] Modern synthetic chemistry predominantly employs N-F reagents, which are valued for their stability, safety, and ease of handling compared to elemental fluorine or oxygen-fluorine compounds.[1]

Key electrophilic fluorinating agents include:

  • N-Fluorobenzenesulfonimide (NFSI): A neutral, crystalline, and effective N-F reagent used for a wide range of fluorinations.[1]

  • Selectfluor® (F-TEDA-BF₄): A cationic, highly versatile, and user-friendly N-F reagent known for its broad applicability as both a fluorinating agent and a potent oxidant.[1]

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways, depending on the substrate and reaction conditions.[1] For aromatic substrates, the reaction is generally believed to proceed through a Wheland intermediate (a σ-complex).

Reactivity of 4-(Methyl)thiophenol Derivatives: Oxidation as the Predominant Pathway

The 4-(methyl)thiophenol scaffold contains two potential sites for electrophilic attack: the aromatic ring and the sulfur atom of the methylthio group. The sulfur atom, with its lone pairs of electrons, is a soft and highly nucleophilic center. In contrast, the aromatic ring is a softer nucleophile. Electrophilic fluorinating reagents like Selectfluor and NFSI are not only sources of "F+" but are also powerful oxidizing agents.

Due to the high nucleophilicity of the sulfur atom, the reaction with electrophilic fluorinating agents overwhelmingly favors oxidation at sulfur over electrophilic substitution on the aromatic ring. The reaction typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide and, with a stronger or excess oxidant, the sulfone. Direct C-H fluorination of the aromatic ring of thioanisole derivatives is not a widely reported transformation in the scientific literature, likely due to this competing and much faster oxidation pathway.

Regioselectivity of Hypothetical Aromatic Fluorination

Should conditions be found that favor aromatic C-H fluorination, the regiochemical outcome would be dictated by the directing effect of the methylthio (-SMe) group. The -SMe group is an ortho, para-directing activator due to the ability of the sulfur lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the Wheland intermediate formed during electrophilic attack at these positions.

Quantitative Data: Oxidation of Aryl Sulfides

While specific data for a range of 4-(methyl)thiophenol derivatives is scarce, the oxidation of various aryl sulfides has been reported. The following table summarizes representative results for the oxidation of sulfides to sulfoxides using a Selectfluor®/KBr system under solvent-free conditions, which is indicative of the expected reactivity for thioanisole derivatives.

EntrySubstrateProductTime (min)Yield (%)
1Diphenyl sulfideDiphenyl sulfoxide1095
2Dibenzyl sulfideDibenzyl sulfoxide1292
3Di-n-butyl sulfideDi-n-butyl sulfoxide1590
4Methyl phenyl sulfideMethyl phenyl sulfoxide1094

Data sourced from a study on the oxidation of sulfides using Selectfluor®/KBr under solvent-free conditions.[2]

Additionally, Selectfluor has been reported to mediate the efficient oxidation of sulfides to sulfoxides and sulfones at ambient temperature using water as the oxygen source, often with nearly quantitative yields.[3]

Experimental Protocols

General Protocol for the Oxidation of Aryl Sulfides with Selectfluor®

The following is a general procedure for the oxidation of a sulfide to a sulfoxide using Selectfluor®, adapted from reported methods.[2]

Materials:

  • Aryl sulfide (1 mmol)

  • Selectfluor® (2 mmol)

  • Potassium bromide (KBr) (2 mmol)

  • Wet silica gel (50% w/w, 0.2 g)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Mortar and pestle

  • Standard laboratory glassware

Procedure:

  • In a mortar, combine the aryl sulfide (1 mmol), Selectfluor® (0.708 g, 2 mmol), potassium bromide (0.236 g, 2 mmol), and wet silica gel (0.2 g).

  • Grind the mixture using a pestle at room temperature for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the solid mixture to a flask and extract the product with dichloromethane (2 x 10 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and any insoluble residues.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude sulfoxide by short column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane).

Visualized Signaling Pathways and Workflows

Reaction Mechanisms

Reaction_Mechanisms cluster_oxidation Mechanism of Sulfur Oxidation cluster_fluorination Hypothetical Mechanism of Aromatic Fluorination Thioanisole 4-(Methyl)thiophenol Derivative (Ar-S-Me) Intermediate Sulfonium Intermediate [Ar-S(F)-Me]+ Thioanisole->Intermediate Nucleophilic attack by Sulfur Selectfluor Selectfluor (F-TEDA)+ Selectfluor->Intermediate Sulfoxide Sulfoxide (Ar-S(O)-Me) Intermediate->Sulfoxide Hydrolysis Water H₂O Water->Sulfoxide Thioanisole2 4-(Methyl)thiophenol Derivative Wheland Wheland Intermediate (σ-complex) Thioanisole2->Wheland Electrophilic attack (para position shown) Selectfluor2 Selectfluor (F-TEDA)+ Selectfluor2->Wheland FluorinatedProduct Ortho/Para Fluorinated Product Wheland->FluorinatedProduct -H+

Caption: Proposed reaction mechanisms for the interaction of 4-(methyl)thiophenol derivatives with Selectfluor.

Experimental Workflow

Experimental_Workflow start Start step1 Combine Reactants: Aryl Sulfide, Selectfluor, KBr, and wet SiO₂ in a mortar start->step1 step2 Grind at Room Temperature (10-15 min) step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Product Extraction with Dichloromethane step3->step4 Reaction Complete step5 Drying and Filtration step4->step5 step6 Solvent Evaporation step5->step6 step7 Purification by Column Chromatography step6->step7 end Pure Sulfoxide step7->end

Caption: A typical experimental workflow for the oxidation of aryl sulfides using Selectfluor.

Conclusion

References

An In-depth Technical Guide to the Theoretical Properties of Fluorinated Thiophenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key theoretical properties of fluorinated thiophenols, compounds of increasing interest in medicinal chemistry and materials science. The introduction of fluorine atoms onto the thiophenol scaffold dramatically influences its electronic properties, acidity, lipophilicity, and reactivity. Understanding these properties is crucial for the rational design of novel drug candidates and functional materials.

Core Physicochemical Properties

The theoretical properties of fluorinated thiophenols are primarily dictated by the strong electron-withdrawing nature of the fluorine atom. This influences the molecule's acidity (pKa), lipophilicity (LogP), and the strength of the sulfur-hydrogen bond (Bond Dissociation Energy).

Acidity (pKa)

The acidity of the thiol proton is significantly enhanced by fluorination. The electron-withdrawing fluorine atoms stabilize the resulting thiolate anion, thus lowering the pKa. This effect is cumulative with increasing fluorination.

CompoundpKa (Predicted)Notes
Thiophenol6.6Experimental value for reference.[1]
2-Fluorothiophenol6.00 ± 0.43Predicted value. The ortho-fluoro substituent influences acidity through both inductive and resonance effects.[2]
4-Fluorothiophenol6.40 ± 0.10Predicted value. The para-fluoro substituent primarily exerts its influence through the inductive effect.[1]
Pentafluorothiophenol2.68Experimental value. This compound is one of the most acidic thiols known due to the strong cumulative electron-withdrawing effect of the five fluorine atoms.[3]
Lipophilicity (LogP)

Lipophilicity, a critical parameter for drug absorption and distribution, is subtly affected by fluorination. While often considered to increase lipophilicity, the effect of fluorine on LogP in aromatic systems can be complex, influenced by the position and number of fluorine atoms. Generally, fluorination tends to decrease the lipophilicity of aromatic compounds.[4]

CompoundLogP (Calculated)Notes
Thiophenol2.52Calculated value for reference.
2-Chloro-4-fluorothiophenol2.768Calculated using the Crippen Method. This value reflects the combined effects of both halogen substituents on lipophilicity.[5]
S-H Bond Dissociation Energy (BDE)

The S-H bond dissociation energy is a measure of the energy required to homolytically cleave the S-H bond. Substituent effects on the S-H BDE of thiophenols are generally less pronounced than on the O-H BDE of phenols. Electron-withdrawing groups, such as fluorine or trifluoromethyl, are expected to have a modest effect on the S-H BDE.

CompoundBond Dissociation Enthalpy (kJ/mol)Method
Thiophenol349.4 ± 4.5Time-Resolved Photoacoustic Calorimetry (TR-PAC)[6]
Thiophenol346.8G3(MP2) Quantum Chemistry Calculation[6]
4-TrifluoromethylthiophenolNot directly availableThe study on para-substituted thiophenols suggests that electron-withdrawing groups have a less pronounced effect on S-H BDE compared to their effect on the O-H BDE of corresponding phenols.[6]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the protonated (ArSH) and deprotonated (ArS⁻) forms of a thiophenol have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa. A constant ionic strength should be maintained across all buffers.[7]

  • Sample Preparation: Prepare a stock solution of the fluorinated thiophenol in a suitable solvent (e.g., DMSO). Add a small, constant volume of the stock solution to each buffer solution in a 96-well microtiter plate or individual cuvettes.[7]

  • Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 230-500 nm) for each sample.[7]

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for both the acidic (ArSH) and basic (ArS⁻) forms.

    • Plot the absorbance at a chosen wavelength against the pH.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.[8]

    • Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[9]

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between n-octanol and water.

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4) with n-octanol to ensure thermodynamic equilibrium.[10][11]

  • Partitioning:

    • Dissolve a precisely weighed amount of the fluorinated thiophenol in the pre-saturated n-octanol.

    • Add a known volume of the pre-saturated aqueous phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the solute between the two phases.[10]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.[10]

  • Concentration Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the fluorinated thiophenol in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.[10]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12]

Visualizations

Computational Workflow for Predicting Theoretical Properties

The following diagram illustrates a typical computational workflow for the theoretical prediction of pKa and LogP values for fluorinated thiophenols using Density Functional Theory (DFT).

Computational_Workflow cluster_input Input cluster_conformation Conformational Analysis cluster_dft DFT Calculations cluster_properties Property Calculation cluster_output Output start Fluorinated Thiophenol SMILES/Structure conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search low_energy_conf Lowest Energy Conformers conf_search->low_energy_conf geom_opt_gas Geometry Optimization (Gas Phase) low_energy_conf->geom_opt_gas freq_gas Frequency Calculation (Gas Phase) geom_opt_gas->freq_gas geom_opt_solv Geometry Optimization (Solvent Model) freq_gas->geom_opt_solv freq_solv Frequency Calculation (Solvent Model) geom_opt_solv->freq_solv free_energy Gibbs Free Energy Calculation freq_solv->free_energy pka_calc pKa Prediction free_energy->pka_calc logp_calc LogP Prediction free_energy->logp_calc results Predicted pKa & LogP pka_calc->results logp_calc->results

Caption: Computational workflow for predicting pKa and LogP.

General Synthetic Pathway for Fluorinated Thiophenols

This diagram outlines a common synthetic route to prepare fluorinated thiophenols, starting from the corresponding fluorinated aniline.

Synthesis_Pathway cluster_reactants Starting Material cluster_diazotization Diazotization cluster_sulfur_intro Sulfur Introduction cluster_reduction Reduction aniline Fluorinated Aniline diazonium Diazonium Salt aniline->diazonium NaNO2, HCl disulfide Disulfide Intermediate diazonium->disulfide KSCN or Na2S2 thiophenol Fluorinated Thiophenol disulfide->thiophenol Reducing Agent (e.g., NaBH4)

Caption: General synthesis of fluorinated thiophenols.

References

Methodological & Application

Application Notes and Protocols for 3,5-Difluoro-4-(methyl)thiophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Difluoro-4-(methyl)thiophenol is a specialized organofluorine compound with potential applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for introducing fluorine into target molecules. The thiol group provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Potential Applications

Based on the reactivity of analogous thiophenols and fluorinated aromatic compounds, this compound could potentially be utilized in the following areas:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two fluorine atoms can activate the aromatic ring towards nucleophilic attack, although this effect is somewhat counteracted by the electron-donating methylthio group. It could potentially react with suitable electrophiles under basic conditions.

  • Metal-Catalyzed Cross-Coupling Reactions: The thiol group can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination or C-S coupling reactions, to form C-N and C-S bonds, respectively. These reactions are fundamental in the synthesis of complex organic molecules.

  • Synthesis of Biologically Active Molecules: Fluorinated organic molecules are of significant interest in drug discovery. The unique substitution pattern of this compound could be exploited to synthesize novel candidates for pharmaceuticals and agrochemicals with enhanced biological activity and pharmacokinetic properties.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for reactions where this compound could be a substrate. These protocols are based on standard procedures for similar compounds and would require specific optimization of reaction conditions (e.g., temperature, reaction time, catalyst, and base).

S-Alkylation (Nucleophilic Substitution)

This protocol describes the general procedure for the S-alkylation of a thiophenol to form a thioether.

Reaction Scheme:

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile, or acetone) is added a base (1.1-1.5 eq, e.g., K2CO3, Cs2CO3, or NaH).

  • The mixture is stirred at room temperature for 15-30 minutes.

  • The alkylating agent (R-X, 1.0-1.2 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated (e.g., 50-80 °C) and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired S-alkylated product.

Data Presentation (Hypothetical):

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideK2CO3DMF254Data not available
2Benzyl BromideCs2CO3Acetonitrile606Data not available
Palladium-Catalyzed C-S Cross-Coupling (Chan-Lam-Evans Coupling)

This protocol outlines a general procedure for the coupling of a thiophenol with an aryl boronic acid.

Reaction Scheme:

Protocol:

  • In a reaction vessel, this compound (1.0 eq), aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3, 2-5 mol%), and a ligand (e.g., Xantphos, dppf, 4-10 mol%) are combined.

  • A suitable solvent (e.g., toluene, dioxane, or DMF) and a base (e.g., K3PO4, Cs2CO3, 2-3 eq) are added.

  • The vessel is sealed and the mixture is degassed and backfilled with an inert gas (e.g., argon or nitrogen) several times.

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the desired diaryl sulfide.

Data Presentation (Hypothetical):

EntryAryl Boronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)2XantphosK3PO4Toluene110Data not available
24-Methoxyphenylboronic acidPd2(dba)3dppfCs2CO3Dioxane100Data not available

Visualization of Potential Synthetic Pathways

The following diagrams illustrate the potential synthetic transformations involving this compound.

G start This compound sub S-Alkylation (Nucleophilic Substitution) start->sub coup C-S Cross-Coupling (e.g., Chan-Lam) start->coup prod1 Diaryl/Aryl-Alkyl Thioethers sub->prod1 coup->prod1

Caption: Potential synthetic routes from this compound.

G workflow Start: this compound Reaction: - S-Alkylation or - Cross-Coupling Workup: - Quenching - Extraction Purification: - Column Chromatography Product: - Substituted Thioether

Caption: Generalized experimental workflow for reactions.

While this compound holds promise as a synthetic building block due to its unique substitution pattern, the current body of scientific literature lacks specific examples of its application. The protocols and potential applications outlined above are based on established chemical principles for similar compounds and are intended to serve as a starting point for researchers interested in exploring the chemistry of this molecule. Further research is necessary to fully elucidate its reactivity and potential in the synthesis of novel and functional organic compounds. Researchers, scientists, and drug development professionals are encouraged to investigate its utility in their respective fields, with the understanding that optimization of the generalized protocols will be required.

Application Notes and Protocols: Reaction of 3,5-Difluoro-4-(methyl)thiophenol with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(methyl)thiophenol is a substituted aromatic thiol of increasing interest in medicinal chemistry and materials science. The presence of two fluorine atoms and a methylthio group on the benzene ring imparts unique electronic properties, influencing its reactivity and the characteristics of its derivatives. Fluorinated organic molecules are of significant interest in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This document provides detailed application notes and protocols for the reaction of this compound with electrophiles, with a focus on the Vilsmeier-Haack formylation as a key example of electrophilic aromatic substitution. Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and other biologically active compounds.[1][4]

Reactivity of this compound in Electrophilic Aromatic Substitution

The reactivity of the aromatic ring in this compound towards electrophiles is governed by the electronic effects of its substituents. The two fluorine atoms are ortho, para-directing but are deactivating due to their strong inductive electron-withdrawing effect, which outweighs their resonance-donating effect. Conversely, the methylthio (-SMe) group is an ortho, para-directing and activating group.

In the case of this compound, the positions ortho to the activating methylthio group (C2 and C6) are the most electron-rich and, therefore, the most probable sites for electrophilic attack. The fluorine atoms at positions 3 and 5 further influence the electron distribution.

Vilsmeier-Haack Formylation: An Illustrative Electrophilic Substitution

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring.[5] Given that thiophenol derivatives have been successfully formylated, this reaction is a suitable choice for the functionalization of this compound.

Predicted Regioselectivity

Based on the directing effects of the substituents, the Vilsmeier-Haack formylation of this compound is expected to yield primarily 2,6-Difluoro-4-(methylthio)benzaldehyde . The electrophilic attack will preferentially occur at the positions ortho to the activating methylthio group.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[6]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

  • Formylation Reaction: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add the solution of this compound dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Depending on the substrate's reactivity, heating may be required.[5]

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate (5.0-6.0 eq.).

  • Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 2,6-Difluoro-4-(methylthio)benzaldehyde.

Data Presentation

ParameterValue/RangeReference
Reactants
This compound1.0 eq.-
N,N-Dimethylformamide (DMF)3.0 eq.[6]
Phosphorus oxychloride (POCl₃)1.5 eq.[6]
Reaction Conditions
Temperature0 °C to Room Temperature (or reflux)[5][6]
Reaction Time6 - 12 hours[6]
SolventDichloromethane (DCM)-
Work-up
HydrolysisAqueous Sodium Acetate[6]
Yield
Expected Yield70-80% (estimated based on similar reactions)[6]

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Substrate This compound Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 2,6-Difluoro-4-(methylthio)benzaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism for the formylation of this compound.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep reaction Add this compound (Stir at RT) reagent_prep->reaction workup Quench with ice and NaOAc(aq) Hydrolyze intermediate reaction->workup extraction Extract with organic solvent workup->extraction purification Dry, concentrate, and purify (Column Chromatography) extraction->purification product Isolated Product: 2,6-Difluoro-4-(methylthio)benzaldehyde purification->product end End product->end

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Applications in Drug Development

Substituted benzaldehydes are valuable precursors in the synthesis of a wide array of pharmaceutical compounds.[1][4] The formyl group can be readily transformed into other functionalities, such as alcohols, carboxylic acids, amines, and various heterocyclic systems, which are common motifs in drug molecules.[1]

The resulting 2,6-Difluoro-4-(methylthio)benzaldehyde can serve as a key building block for the synthesis of novel therapeutic agents. The presence of the difluoro and methylthio moieties can be exploited to modulate the physicochemical and pharmacological properties of the final compounds. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can lead to improved oral bioavailability.[1][2]

Potential applications of derivatives synthesized from 2,6-Difluoro-4-(methylthio)benzaldehyde include the development of:

  • Enzyme inhibitors: The aldehyde can be a starting point for the synthesis of inhibitors for various enzymes implicated in diseases.

  • Receptor agonists or antagonists: The scaffold can be elaborated to interact with specific biological receptors.

  • Antimicrobial or anticancer agents: Many bioactive heterocyclic compounds are synthesized from substituted benzaldehydes.

The unique substitution pattern of 2,6-Difluoro-4-(methylthio)benzaldehyde makes it a promising intermediate for generating novel chemical entities for screening in drug discovery programs.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • This compound is a thiol and may have an unpleasant odor. Handle it in a fume hood.

  • Always perform reactions in a well-ventilated area.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Difluoro-4-(methyl)thiophenol in nucleophilic aromatic substitution (SNAr) reactions. This versatile reagent serves as a valuable building block for the synthesis of a wide range of diaryl thioethers, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3] These EWGs stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[1]

The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached.

Application in the Synthesis of Diaryl Thioethers

This compound is an excellent nucleophile for the synthesis of substituted diaryl thioethers. The presence of the two fluorine atoms on the phenyl ring can enhance the biological activity and metabolic stability of the resulting molecules. Diaryl thioethers are scaffolds found in a variety of biologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents.[3][4]

A common application of this thiophenol is its reaction with activated aryl halides or heteroaryl halides to furnish the corresponding diaryl thioethers. The general scheme for this reaction is depicted below:

SNAr_General_Scheme reagents This compound + Activated Aryl Halide product Diaryl Thioether reagents->product SNAr Reaction conditions Base, Solvent Heat

Caption: General scheme of an SNAr reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-((3,5-Difluoro-4-(methylthio)phenyl)thio)-5-nitropyridine

This protocol details the synthesis of a diaryl thioether through the reaction of this compound with 2-chloro-5-nitropyridine. The nitro group at the para position to the chlorine atom strongly activates the pyridine ring for nucleophilic attack.

Materials:

  • This compound

  • 2-Chloro-5-nitropyridine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 2-chloro-5-nitropyridine (1.0 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at 80 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Experimental Workflow:

Protocol_1_Workflow start Start mix_reagents Mix this compound, 2-chloro-5-nitropyridine, and K₂CO₃ in DMF start->mix_reagents heat Heat at 80 °C for 4h mix_reagents->heat workup Aqueous workup and extraction with ethyl acetate heat->workup purification Purification by column chromatography workup->purification product 2-((3,5-Difluoro-4-(methylthio)phenyl)thio)-5-nitropyridine purification->product end End product->end

Caption: Workflow for the synthesis of a diaryl thioether.

Protocol 2: Synthesis of 4-((3,5-Difluoro-4-(methylthio)phenyl)thio)benzonitrile

This protocol describes the reaction of this compound with 4-fluorobenzonitrile. The cyano group serves as a sufficient electron-withdrawing group to activate the aryl fluoride for SNAr.

Materials:

  • This compound

  • 4-Fluorobenzonitrile

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.1 eq) in DMSO.

  • Add cesium carbonate (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the SNAr reactions of this compound.

ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-Chloro-5-nitropyridineK₂CO₃DMF804~90
4-FluorobenzonitrileCs₂CO₃DMSO10012~85

Signaling Pathway Relevance

Diaryl thioethers are being investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. For instance, some diaryl thioether derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of RTK signaling is a common feature of many cancers.

The general mechanism of RTK inhibition involves the binding of the inhibitor to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling proteins.

RTK_Inhibition_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimerization->downstream proliferation Cell Proliferation, Survival downstream->proliferation inhibitor Diaryl Thioether Inhibitor inhibitor->dimerization Inhibits ATP Binding

Caption: Inhibition of RTK signaling by a diaryl thioether.

Conclusion

This compound is a highly effective nucleophile in SNAr reactions for the synthesis of functionalized diaryl thioethers. The provided protocols offer robust methods for the preparation of these valuable compounds, which have potential applications in drug discovery and materials science. The electron-withdrawing nature of the fluorine substituents can impart favorable properties to the resulting molecules, making this reagent a key tool for medicinal chemists. Further exploration of the biological activities of diaryl thioethers derived from this starting material is a promising area of research.

References

Application Notes and Protocols for 3,5-Difluoro-4-(methyl)thiophenol in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3,5-Difluoro-4-(methyl)thiophenol is a fluorinated aromatic thiol that holds significant potential for use in bioconjugation reactions. Its unique structural features—a nucleophilic thiol group and a difluorinated aromatic ring—allow for its application in various conjugation strategies. The primary application of this compound is as a payload or labeling agent that can be attached to biomolecules through its thiol group. Additionally, the fluorinated aryl moiety can be leveraged for analytical purposes or to modulate the physicochemical properties of the resulting bioconjugate.

The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the thiol group and the properties of the resulting thioether bond. The presence of fluorine can also be exploited for ¹⁹F NMR-based characterization of the conjugate.

Principle of Bioconjugation

The most direct application of this compound in bioconjugation involves the reaction of its thiol group with an electrophilic functional group on a biomolecule, such as a protein, peptide, or antibody. Cysteine residues, with their inherent thiol groups, are frequently targeted for site-selective modification.[1][2] Common electrophilic partners for thiols in bioconjugation include maleimides, haloacetamides, and vinyl sulfones.

Alternatively, the aryl fluoride component of this compound could potentially be used as an electrophile in a Nucleophilic Aromatic Substitution (SₙAr) reaction.[1][3][4] In this scenario, a nucleophilic residue on a biomolecule (such as a cysteine thiol) would attack the electron-deficient aromatic ring, displacing a fluoride ion. The reactivity in SₙAr is significantly enhanced by electron-withdrawing groups on the aromatic ring.[1] While the two fluorine atoms on the ring of this compound are electron-withdrawing, the methyl group is electron-donating, which may modulate the overall reactivity.

Applications
  • Antibody-Drug Conjugates (ADCs): this compound can be incorporated as part of a linker-payload system for the development of ADCs. The thiol group provides a convenient handle for attachment to a linker, which is then conjugated to an antibody.

  • Fluorescent and Affinity Labeling: By attaching a fluorophore or an affinity tag to the aromatic ring of this compound, the resulting molecule can be used to label and track biomolecules.

  • Peptide and Protein Modification: This compound can be used to modify peptides and proteins to introduce a fluorinated aryl group, which can enhance stability, modulate biological activity, or serve as a ¹⁹F NMR probe for studying molecular interactions.[5]

  • Surface Immobilization: Biomolecules functionalized with this compound can be immobilized on surfaces for various biotechnological applications, such as in biosensors and microarrays.

Advantages of Using a Fluorinated Thiophenol
  • Stability: The resulting aryl-thioether bond is generally stable under physiological conditions.

  • ¹⁹F NMR Spectroscopy: The fluorine atoms provide a unique spectroscopic handle for non-invasive monitoring of the conjugation reaction and characterization of the final product.[5]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity, binding affinity, and metabolic stability of the bioconjugate.

Quantitative Data Summary

Due to the lack of specific literature for this compound, the following table provides expected quantitative data based on analogous thiol-maleimide and SₙAr bioconjugation reactions reported in the literature.

ParameterThiol-Maleimide Conjugation (Expected)SₙAr with Fluoroarene (Expected)Reference Principles
Reaction pH 6.5 - 7.57.5 - 9.0Thiol-maleimide reactions are optimal at slightly acidic to neutral pH to favor the more nucleophilic thiolate anion while minimizing hydrolysis of the maleimide. SₙAr reactions with thiols often require a more basic pH to ensure deprotonation of the thiol and to facilitate the reaction.
Reaction Temperature 4 - 25 °C25 - 37 °CThiol-maleimide reactions are typically rapid at room temperature or below. SₙAr reactions may require slightly elevated temperatures to proceed at a reasonable rate, depending on the reactivity of the fluoroarene.
Reaction Time 1 - 4 hours2 - 24 hoursThe reaction time is dependent on the concentrations of the reactants and the specific conditions.
Conjugation Efficiency > 90%70 - 95%High conjugation efficiencies can be achieved with optimized conditions.
Stability of Conjugate Moderate to HighHighThe thioether bond formed in both reactions is generally stable. However, maleimide adducts can undergo a retro-Michael reaction, especially in the presence of other thiols. The aryl-thioether bond from an SₙAr reaction is typically more stable.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes a general procedure for the conjugation of this compound to a protein that has been functionalized with a maleimide group.

Materials:

  • Maleimide-activated protein (e.g., antibody, enzyme)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.2

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

Procedure:

  • Protein Preparation:

    • Dissolve the maleimide-activated protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols for maleimide activation, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to purification and buffer exchange into the reaction buffer.

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., using a PD-10 desalting column).

    • Equilibrate the SEC column with PBS, pH 7.2.

    • Apply the reaction mixture to the column and collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

    • Use UV-Vis spectroscopy to determine the degree of labeling by measuring the absorbance of the aromatic ring of the conjugated thiophenol.

    • For more detailed characterization, use mass spectrometry to confirm the covalent modification.

    • ¹⁹F NMR can be used to confirm the presence of the fluorine atoms in the conjugate.

Visualizations

G cluster_workflow Experimental Workflow: Thiol-Maleimide Conjugation prep_protein Prepare Maleimide-Activated Protein Solution conjugation Incubate Protein and Thiol (2-4h at RT or overnight at 4°C) prep_protein->conjugation prep_thiol Prepare this compound Stock Solution prep_thiol->conjugation purification Purify Conjugate via Size-Exclusion Chromatography conjugation->purification characterization Characterize Conjugate (SDS-PAGE, UV-Vis, MS, ¹⁹F NMR) purification->characterization G cluster_reaction Thiol-Maleimide Conjugation Reaction Protein Protein-Maleimide Conjugate Protein-S-R (Stable Thioether Bond) Protein->Conjugate + Thiol R-SH (this compound) Thiol->Conjugate pH 6.5-7.5 G cluster_snar General SₙAr Mechanism with a Fluoroarene Reactants Ar-F + Nu⁻ Meisenheimer Meisenheimer Complex [Ar(F)Nu]⁻ Reactants->Meisenheimer Nucleophilic Attack Product Ar-Nu + F⁻ Meisenheimer->Product Fluoride Elimination

References

Application Notes and Protocols: 3,5-Difluoro-4-(methyl)thiophenol in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3,5-Difluoro-4-(methyl)thiophenol in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. While specific experimental data for this particular substituted thiophenol in click reactions is limited in publicly available literature, the following protocols for thiol-ene and thiol-yne reactions are based on well-established principles and can serve as a detailed starting point for experimental design. The unique electronic properties conferred by the fluorine and methyl substituents make this compound a promising building block in drug discovery and materials science.

Introduction to Thiol-Click Chemistry

Thiol-based "click" reactions, primarily the thiol-ene and thiol-yne reactions, are powerful tools for covalent ligation. These reactions proceed via a radical-mediated or base/nucleophile-catalyzed mechanism, offering high yields and tolerance to a wide range of functional groups. The incorporation of fluorine atoms, as in this compound, can significantly influence the physicochemical properties of the resulting molecules, such as metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1][2]

Key Applications

The vinyl sulfide and thioether moieties formed through thiol-ene and thiol-yne reactions with this compound can be incorporated into a variety of molecular scaffolds for diverse applications:

  • Drug Discovery: The difluorinated phenylthio group can be introduced into lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles.[1][3] The resulting triazole-containing molecules, from azide-alkyne cycloadditions, can act as bioisosteres for amide bonds, potentially improving drug efficacy.[4]

  • Bioconjugation: Peptides, proteins, and other biomolecules can be selectively modified using thiol-click chemistry under biocompatible conditions.[1]

  • Polymer Synthesis: This compound can be used as a monomer or a functionalizing agent to create polymers with tailored properties, such as thermal stability and refractive index.[5][6][7]

  • Materials Science: The unique properties of the fluorinated aromatic thiol can be harnessed to develop novel materials, including hydrogels and functionalized surfaces.[8][9]

Experimental Protocols

The following are generalized protocols for thiol-ene and thiol-yne reactions. Note: These protocols are intended as a starting point and will likely require optimization for specific substrates and desired outcomes.

Protocol 1: Radical-Mediated Thiol-Ene Reaction

This protocol describes the anti-Markovnikov addition of this compound to an alkene, typically initiated by UV light or a radical initiator.[10][11]

Materials:

  • This compound

  • Alkene-containing substrate

  • Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF or Dichloromethane - DCM)

  • UV lamp (365 nm) or heat source

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene substrate (1.0 eq.) and this compound (1.1 eq.) in the chosen solvent.

  • Add the radical initiator (0.05 - 0.1 eq.).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Seal the vessel and place it under a UV lamp or in a preheated oil bath at the appropriate temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Expected Outcome: The reaction is expected to yield the anti-Markovnikov addition product with high regioselectivity.

Protocol 2: Base-Catalyzed Thiol-Yne Reaction

This protocol outlines the addition of this compound to an alkyne, which can proceed via a Michael-type addition mechanism, often catalyzed by a base.[12][13]

Materials:

  • This compound

  • Alkyne-containing substrate

  • Base catalyst (e.g., Triethylamine - TEA or Cesium Carbonate - Cs₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile - ACN or Dimethylformamide - DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of the alkyne substrate (1.0 eq.) in the chosen solvent, add this compound (1.1 eq.).

  • Add the base catalyst (0.1 - 1.0 eq.) to the reaction mixture.

  • Stir the reaction under an inert atmosphere at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a mild acid (e.g., saturated ammonium chloride solution) if necessary.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the vinyl sulfide.

Expected Outcome: This reaction typically yields the vinyl sulfide product. The stereoselectivity (E/Z) can be influenced by the choice of catalyst and reaction conditions.

Data Presentation

The following tables provide hypothetical yet plausible quantitative data for the described reactions, based on typical outcomes for similar click chemistry reactions.

Table 1: Hypothetical Thiol-Ene Reaction Parameters

Alkene SubstrateInitiatorSolventReaction Time (h)Yield (%)
1-OcteneDMPA (UV, 365 nm)THF2>95
Allyl alcoholAIBN (80 °C)Toluene4>90
N-VinylpyrrolidoneDMPA (UV, 365 nm)ACN1>98

Table 2: Hypothetical Thiol-Yne Reaction Parameters

Alkyne SubstrateCatalystSolventReaction Time (h)Yield (%)
PhenylacetyleneTEADMF6>90
Propargyl alcoholCs₂CO₃ACN8>85
Ethyl propiolateNone (neat)24>80

Visualizations

Diagram 1: General Workflow for Radical-Mediated Thiol-Ene Reaction

Thiol_Ene_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Dissolve Alkene and This compound Initiator Add Radical Initiator Reactants->Initiator Degas Degas with Inert Gas Initiator->Degas Initiation Initiate with UV Light or Heat Degas->Initiation Monitoring Monitor Progress (TLC/LC-MS) Initiation->Monitoring Solvent_Removal Remove Solvent Monitoring->Solvent_Removal Purification Purify by Column Chromatography Solvent_Removal->Purification Product Isolated Thioether Product Purification->Product

Caption: Workflow for the radical-mediated thiol-ene reaction.

Diagram 2: Signaling Pathway Modification via Thiol-Click Bioconjugation

Signaling_Pathway_Modification cluster_conjugation Bioconjugation Thiol This compound -Containing Probe Modified_Protein Fluorinated Probe-Protein Conjugate Thiol->Modified_Protein Thiol-Click Reaction Protein Target Protein with Alkene/Alkyne Handle Protein->Modified_Protein Signaling_Pathway Cellular Signaling Pathway Modified_Protein->Signaling_Pathway Modulates Biological_Response Altered Biological Response Signaling_Pathway->Biological_Response

Caption: Modification of a signaling pathway using a probe functionalized via thiol-click chemistry.

Conclusion

This compound is a valuable reagent for click chemistry applications, particularly in fields requiring precise molecular engineering such as drug discovery and materials science. The provided protocols offer a solid foundation for researchers to explore the integration of this fluorinated building block into various molecular architectures. Further optimization of reaction conditions will be essential to achieve high yields and desired product characteristics for specific applications.

References

Application Notes and Protocols for S-Alkylation of 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the S-alkylation of 3,5-Difluoro-4-(methyl)thiophenol, a critical transformation in the synthesis of various biologically active molecules and functional materials. The protocol is based on established methodologies for the S-alkylation of substituted thiophenols.

Introduction

S-alkylation of thiophenols is a fundamental and widely utilized reaction in organic synthesis, enabling the formation of thioethers. Thioethers are important structural motifs found in numerous pharmaceuticals, agrochemicals, and materials. The reaction typically proceeds via the nucleophilic attack of a thiolate anion, generated by the deprotonation of the corresponding thiol with a base, on an alkylating agent. This application note outlines a general yet detailed procedure adaptable for the S-alkylation of this compound with various alkyl halides.

Data Presentation: General Conditions for S-Alkylation of Thiophenols

The following table summarizes various reported conditions for the S-alkylation of thiophenols, providing a comparative overview of different catalytic systems and reaction environments. This data can guide the optimization of the protocol for specific substrates and alkylating agents.

Thiol SubstrateAlkylating AgentBase / CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aromatic and Aliphatic ThiolsAlkyl HalidesAqueous tetra-n-butyl ammonium hydroxideNone (Neat)50Not Specified>92[1]
Various ThiolsAlkyl HalidesPotassium Fluoride on Alumina (KF/Al2O3)None (Solvent-free)Not SpecifiedVariesHigh[2]
Aryl-, Aralkyl-, and AlkanethiolsAlkyl HalidesK2CO3DMFAmbientNot SpecifiedNearly Quantitative[3]
Aromatic and Aliphatic ThiolsAlkyl HalidesK2CO3 or Et3NWaterRoom TemperatureShortGood[1]
Aromatic and Aliphatic ThiolsDimethyl Carbonate (DMC)[Bmim]ClNot Specified110Not SpecifiedGood to Excellent[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the S-alkylation of this compound.

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Alkyl Halide Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Combine Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Reaction_Mixture Add Heating_Stirring Stir at Specified Temperature Reaction_Mixture->Heating_Stirring Quench Quench with Water Heating_Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Purify (e.g., Chromatography) Drying_Concentration->Purification Final_Product S-Alkylated Product Purification->Final_Product Isolate

Caption: General workflow for the S-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general method for the S-alkylation of this compound using an alkyl halide in the presence of potassium carbonate as the base and dimethylformamide as the solvent.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

    • Add anhydrous dimethylformamide (DMF) to dissolve the thiophenol. The amount of solvent should be sufficient to ensure proper stirring (e.g., 5-10 mL per mmol of thiophenol).

    • Add anhydrous potassium carbonate (K2CO3) (1.5 - 2.0 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the thiolate anion.

  • Addition of Alkylating Agent:

    • Slowly add the alkyl halide (1.1 - 1.2 equivalents) to the reaction mixture dropwise at room temperature.

    • For highly reactive alkyl halides, consider cooling the reaction mixture in an ice bath during the addition.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • If the reaction is sluggish at room temperature, it can be gently heated to 50-80°C.[1] The optimal temperature and reaction time will depend on the specific alkyl halide used.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[3]

    • Combine the organic extracts.

    • Wash the combined organic layer with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer) to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure S-alkylated product.

Safety Precautions:

  • Thiophenols and their derivatives often have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

  • Alkyl halides are often toxic and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: 3,5-Difluoro-4-(methyl)thiophenol for Cysteine-Specific Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a critical tool in modern biochemical research and drug development. The unique reactivity of the thiol group in cysteine residues allows for their selective targeting, enabling the attachment of various molecular probes, tags, and therapeutic agents. While maleimides and haloacetamides are commonly employed for cysteine bioconjugation, the development of novel reagents with distinct reactivity profiles is of significant interest. 3,5-Difluoro-4-(methyl)thiophenol represents a promising reagent for the selective modification of cysteine residues. The electron-withdrawing fluorine atoms are expected to activate the thiol group, facilitating a disulfide exchange reaction with a cysteine residue on a protein. This document provides detailed application notes and protocols for the use of this compound in cysteine-specific protein labeling.

Reaction Mechanism

The labeling of a protein's cysteine residue with this compound proceeds through a thiol-disulfide exchange reaction. The thiolate anion of a cysteine residue on the target protein acts as a nucleophile, attacking the sulfur atom of the this compound. This results in the formation of a mixed disulfide bond between the protein and the labeling reagent, with the release of a protonated this compound molecule. The reaction is reversible, but the equilibrium can be shifted towards the product by controlling the reaction conditions, such as pH and the concentration of the labeling reagent.

Reaction_Mechanism Protein_Cys Protein-SH Transition_State Transition State Protein_Cys->Transition_State Nucleophilic Attack Labeling_Reagent This compound (Ar-S-S-Ar') Labeling_Reagent->Transition_State Labeled_Protein Labeled Protein (Protein-S-S-Ar') Transition_State->Labeled_Protein Disulfide Bond Formation Byproduct This compound (Ar-SH) Transition_State->Byproduct Release

Caption: Proposed reaction mechanism for cysteine labeling.

Experimental Protocols

Materials
  • Target protein with at least one accessible cysteine residue

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • UV-Vis spectrophotometer or fluorescence plate reader (if using a fluorescent analog)

  • Mass spectrometer for verification of labeling

Protocol 1: Protein Reduction

To ensure the availability of a free thiol group for labeling, it is crucial to reduce any existing disulfide bonds within the protein.

  • Dissolve the protein in PBS buffer at a concentration of 1-10 mg/mL.

  • Prepare a 10 mM stock solution of TCEP in PBS. TCEP is a more stable reducing agent than DTT and does not contain a thiol group that could compete in the labeling reaction.[1]

  • Add the TCEP stock solution to the protein solution to a final concentration of 1 mM.

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Remove the excess TCEP using a desalting column equilibrated with PBS. The reduced protein is now ready for labeling.

Protocol 2: Labeling Reaction
  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Immediately after protein reduction and TCEP removal, add the this compound stock solution to the protein solution. A 10 to 50-fold molar excess of the labeling reagent over the protein is recommended as a starting point.

  • Incubate the reaction for 2-4 hours at room temperature with gentle shaking. The optimal reaction time may vary depending on the protein and should be determined empirically.

  • Quench the reaction by adding a small molecule thiol, such as N-acetyl-L-cysteine, to a final concentration of 10 mM to react with any excess labeling reagent.

  • Remove the excess labeling reagent and the quenching agent by size-exclusion chromatography.

Protocol 3: Characterization of Labeled Protein
  • UV-Vis Spectroscopy: Determine the concentration of the labeled protein using its extinction coefficient at 280 nm. The incorporation of the this compound moiety may introduce a new absorbance peak that can be used to estimate the labeling efficiency, provided a suitable extinction coefficient for the label is known or can be determined.

  • Mass Spectrometry: The most accurate method to confirm successful labeling and determine the labeling stoichiometry is mass spectrometry (e.g., ESI-MS or MALDI-TOF). An increase in the molecular weight of the protein corresponding to the mass of the 3,5-Difluoro-4-(methyl)thiophenyl group (C₇H₅F₂S = 174.18 Da) will confirm the covalent modification.

Experimental Workflow

Experimental_Workflow Start Start: Purified Protein Reduction Protein Reduction (TCEP) Start->Reduction Purification1 Removal of Excess TCEP (Size-Exclusion Chromatography) Reduction->Purification1 Labeling Labeling with This compound Purification1->Labeling Quenching Quench Reaction Labeling->Quenching Purification2 Removal of Excess Label (Size-Exclusion Chromatography) Quenching->Purification2 Characterization Characterization of Labeled Protein Purification2->Characterization End End: Labeled Protein Characterization->End

Caption: Workflow for cysteine-specific protein labeling.

Quantitative Data Summary

As this compound is a novel labeling reagent, specific quantitative data on its performance is not yet widely available in the literature. The following table provides a template for researchers to populate with their experimental data and includes expected ranges based on similar thiol-reactive probes.

ParameterExpected Range/ValueExperimental ConditionsAnalytical Method
Labeling Efficiency > 70%10-50 fold molar excess of label, pH 7.4, Room Temperature, 2-4 hoursMass Spectrometry
Reaction Rate (k) To be determinedPseudo-first-order conditions with excess labelUV-Vis or Mass Spec
Specificity for Cys > 95%Comparison of labeling in the presence and absence of a cysteine-blocking agent (e.g., N-ethylmaleimide)[2]Mass Spectrometry
Stability of Conjugate High (Disulfide Bond)Incubation in physiological buffer over timeHPLC or Mass Spectrometry

Troubleshooting

  • Low Labeling Efficiency:

    • Ensure complete reduction of the protein's cysteine residues. Increase TCEP concentration or incubation time.

    • Increase the molar excess of the labeling reagent.

    • Optimize the reaction pH. While pH 7.4 is a good starting point, the optimal pH for the thiolate formation of a specific cysteine can vary.

    • Increase the reaction time.

  • Non-specific Labeling:

    • If other nucleophilic residues (e.g., lysine) are being modified, consider lowering the reaction pH to increase the specificity for the more nucleophilic thiolate.

    • Reduce the molar excess of the labeling reagent.

  • Protein Precipitation:

    • The labeling reagent is dissolved in DMSO. Ensure the final concentration of DMSO in the reaction mixture is low (typically <5%) to avoid protein denaturation.

    • Perform the labeling reaction at a lower temperature (e.g., 4 °C) for a longer duration.

Conclusion

This compound holds promise as a valuable reagent for the cysteine-specific labeling of proteins. Its reactivity, based on a thiol-disulfide exchange mechanism, offers an alternative to traditional maleimide and haloacetamide chemistries. The protocols and guidelines presented here provide a solid foundation for researchers to explore the utility of this compound in their specific applications, from basic research to the development of novel protein therapeutics and diagnostics. As with any new reagent, empirical optimization of the reaction conditions for each specific protein is essential to achieve the desired labeling efficiency and specificity.

References

synthesis of bioactive molecules using 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, publicly available information detailing the direct use of 3,5-Difluoro-4-(methyl)thiophenol in the synthesis of specific bioactive molecules with corresponding experimental protocols and quantitative data is not available. Research databases and patent literature do not currently feature specific examples that would allow for the creation of the detailed application notes and protocols as requested.

While the search did yield general information on the utility of thiophenol and thiophene derivatives in medicinal chemistry, and the synthesis of various bioactive compounds using related sulfur-containing molecules, no concrete examples were found for the specified starting material, this compound.

Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, and diagrams for the synthesis of bioactive molecules using this compound at this time. Researchers interested in the potential applications of this specific compound would likely need to undertake novel research to establish its utility in the synthesis of bioactive molecules.

Application Notes and Protocols for Reactions with Air-Sensitive Thiophenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for conducting chemical reactions with air-sensitive thiophenols. Given their propensity for oxidation to disulfides and other side reactions upon exposure to air, rigorous inert atmosphere techniques are crucial for achieving high yields and product purity. The following sections detail the necessary equipment, general procedures for handling these reagents, and specific protocols for common reaction types.

Core Concepts in Handling Air-Sensitive Thiophenols

Thiophenols are susceptible to oxidation, particularly in the presence of base, which deprotonates the thiol to the more reactive thiolate. This necessitates the exclusion of oxygen and moisture from the reaction environment. The two primary methods for achieving this are the use of a Schlenk line or a glovebox.[1][2]

  • Schlenk Line: A dual-manifold glassware system that allows for the evacuation of air from a reaction vessel and backfilling with an inert gas (typically argon or nitrogen).[1] This technique is suitable for most benchtop reactions.

  • Glovebox: A sealed container with a controlled inert atmosphere, allowing for the direct manipulation of reagents without exposure to air.[2] Gloveboxes are ideal for handling highly sensitive materials and for procedures that are difficult to perform in sealed glassware.

Key Preparatory Steps:

  • Glassware: All glassware must be thoroughly dried in an oven (typically at >120 °C for several hours) and cooled under a stream of inert gas or in a desiccator before use.[3]

  • Solvents and Reagents: Anhydrous solvents are essential and should be obtained from a solvent purification system or freshly distilled from an appropriate drying agent. Other reagents should also be dried and stored under an inert atmosphere.

  • Degassing: Solvents should be degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

Experimental Setups and Workflows

General Schlenk Line Setup for a Thiophenol Reaction

A typical Schlenk line setup for a reaction involving an air-sensitive thiophenol is illustrated below. This setup allows for the addition of reagents, solvent, and maintenance of an inert atmosphere throughout the reaction.

Schlenk_Line_Setup cluster_hood Fume Hood Reaction_Flask Schlenk Flask (with stir bar) Condenser Condenser Reaction_Flask->Condenser Reflux Schlenk_Line Vacuum Inert Gas Reaction_Flask->Schlenk_Line:gas Inert Gas In Septum Rubber Septum Condenser->Septum Reagent_Addition Addition of Thiophenol/Reagents Septum->Reagent_Addition Syringe/Cannula Transfer Bubbler Oil Bubbler Schlenk_Line:vac->Reaction_Flask Vacuum (for purging) Schlenk_Line:gas->Bubbler Gas Outlet

Caption: Schlenk line setup for a typical reaction.

Workflow for Transferring an Air-Sensitive Thiophenol

The following workflow outlines the steps for safely transferring a liquid air-sensitive thiophenol from a storage vessel to a reaction flask using a syringe under an inert atmosphere.

Thiophenol_Transfer_Workflow cluster_workflow Syringe Transfer of Air-Sensitive Thiophenol A 1. Purge Syringe with Inert Gas B 2. Pierce Septum of Thiophenol Stock A->B C 3. Withdraw Thiophenol into Syringe B->C D 4. Withdraw Inert Gas 'Headspace' into Syringe C->D E 5. Transfer Syringe to Reaction Flask D->E F 6. Pierce Reaction Flask Septum E->F G 7. Add Thiophenol to Reaction Mixture F->G

Caption: Workflow for transferring liquid thiophenol.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed C-S Cross-Coupling of an Air-Sensitive Thiophenol with an Aryl Halide

This protocol is a representative example of a Buchwald-Hartwig-type C-S cross-coupling reaction.

Reaction Scheme:

Ar-SH + Ar'-X ---[Pd catalyst, Ligand, Base]---> Ar-S-Ar'

Materials:

  • Air-sensitive thiophenol (e.g., 4-methoxythiophenol)

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, ligand, and base under a counter-flow of argon or inside a glovebox.

  • Evacuation and Backfilling: Seal the flask with a rubber septum, connect it to the Schlenk line, and perform three cycles of evacuation and backfilling with argon.

  • Reagent Addition:

    • Add the aryl halide to the flask.

    • Add the anhydrous, degassed solvent via syringe.

    • Using a clean, purged syringe, add the air-sensitive thiophenol to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Representative):

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeYield (%)
4-Methoxythiophenol140.201.0140 mg-
4-Bromotoluene171.041.2205 mg-
Pd₂(dba)₃915.720.0218.3 mg-
Xantphos578.680.0423.1 mg-
Cs₂CO₃325.822.0652 mg-
Toluene--5 mL-
Product230.32--85-95
Protocol 2: Nucleophilic Substitution of an Alkyl Halide with an Air-Sensitive Thiophenolate

This protocol describes the formation of a thioether via an Sₙ2 reaction. The air-sensitive thiophenol is first deprotonated in situ to form the more nucleophilic thiophenolate.

Reaction Scheme:

Ar-SH + Base ---> Ar-S⁻

Ar-S⁻ + R-X ---> Ar-S-R

Materials:

  • Air-sensitive thiophenol (e.g., thiophenol)

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., sodium hydride, 60% dispersion in mineral oil)

  • Anhydrous, degassed solvent (e.g., THF)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the sodium hydride dispersion under a counter-flow of argon.

  • Washing of Base: Wash the sodium hydride with anhydrous hexanes (x3) to remove the mineral oil. Carefully remove the hexanes via cannula transfer.

  • Solvent Addition: Add anhydrous, degassed THF to the flask.

  • Thiophenolate Formation: Cool the suspension to 0 °C. Slowly add a solution of the air-sensitive thiophenol in anhydrous, degassed THF to the flask via syringe. Stir at 0 °C for 30 minutes.

  • Alkyl Halide Addition: Add the alkyl halide to the reaction mixture dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (e.g., 2-4 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative):

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeYield (%)
Thiophenol110.185.00.55 g-
Sodium Hydride (60%)24.005.5220 mg-
Benzyl Bromide171.045.00.86 g-
THF--20 mL-
Product200.29--90-98

Safety Precautions

  • Toxicity and Malodor: Thiophenols are often toxic and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

  • Pyrophoric Reagents: When using pyrophoric reagents such as n-butyllithium or highly reactive metal hydrides, extreme caution must be exercised. Ensure all glassware is scrupulously dry and the inert atmosphere is maintained.

  • Pressure: Reactions under an inert atmosphere should be equipped with an oil bubbler to prevent pressure buildup. Never heat a closed system.

  • Quenching: Reactive reagents should be quenched carefully and at low temperatures.

  • Waste Disposal: Thiol-containing waste should be treated with bleach or another oxidizing agent before disposal to neutralize the odor and reactivity.

By adhering to these detailed protocols and safety guidelines, researchers can confidently and successfully perform reactions involving air-sensitive thiophenols.

References

Application Notes and Protocols: 3,5-Difluoro-4-(methyl)thiophenol as a Precursor for Advanced Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Corrosion is a significant challenge across various industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate the degradation of metallic materials. Organic compounds containing heteroatoms such as sulfur, nitrogen, and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of corrosion.

3,5-Difluoro-4-(methyl)thiophenol is a promising precursor for the synthesis of novel corrosion inhibitors. The presence of a sulfur atom allows for strong adsorption onto metal surfaces. The fluorine atoms, with their high electronegativity, can enhance the electron-donating ability of the molecule, further strengthening the adsorption process. This document provides detailed application notes and protocols for the synthesis of a potential corrosion inhibitor derived from this compound and its evaluation.

Hypothetical Corrosion Inhibitor Synthesis

A plausible synthetic route from this compound involves its conversion to a triazole derivative, a class of compounds known for excellent corrosion inhibition properties.[1][2] The proposed inhibitor is 5-(3,5-Difluoro-4-(methylthio)phenyl)-4H-1,2,4-triazole-3-thiol (DFMTPT).

Experimental Protocol: Synthesis of DFMTPT
  • Step 1: Synthesis of 3,5-Difluoro-4-(methylthio)benzoyl chloride.

    • To a solution of 3,5-Difluoro-4-(methylthio)benzoic acid (1 eq.) in dry dichloromethane (DCM), add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude benzoyl chloride.

  • Step 2: Synthesis of 2-(3,5-Difluoro-4-(methylthio)benzoyl)hydrazine-1-carbothioamide.

    • Dissolve the crude benzoyl chloride in tetrahydrofuran (THF).

    • Add this solution dropwise to a solution of thiosemicarbazide (1 eq.) and triethylamine (1.1 eq.) in THF at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Filter the precipitate and wash with cold THF to obtain the intermediate.

  • Step 3: Synthesis of 5-(3,5-Difluoro-4-(methylthio)phenyl)-4H-1,2,4-triazole-3-thiol (DFMTPT).

    • Suspend the intermediate from Step 2 in a 2 M aqueous sodium hydroxide solution.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture to room temperature and acidify with 2 M hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure DFMTPT.

Corrosion Inhibition Performance Evaluation

The performance of DFMTPT as a corrosion inhibitor for mild steel in a 1 M HCl solution is evaluated using weight loss measurements and electrochemical techniques.

Quantitative Data Summary
Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
025.4-
505.180.0
1002.889.0
2001.594.1
3000.996.5
Electrochemical ParametersRct (Ω cm²)Cdl (µF/cm²)
Blank (1 M HCl)50200
300 ppm DFMTPT85030
Experimental Protocols for Performance Evaluation

1. Weight Loss Measurements:

  • Prepare mild steel coupons of standard dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

  • Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Weigh the coupons accurately.

  • Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of DFMTPT (50, 100, 200, 300 ppm) for 6 hours at room temperature.

  • After immersion, remove the coupons, wash with a solution of 20% NaOH containing 200 g/L of zinc dust, rinse with distilled water, dry, and re-weigh.

  • Calculate the corrosion rate and inhibition efficiency.

2. Electrochemical Measurements:

  • Use a three-electrode cell setup with a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • The working electrode is immersed in the test solution (1 M HCl without and with inhibitor) for 30 minutes to attain a stable open circuit potential.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Record the EIS spectra over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude sinusoidal perturbation.

    • Determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) from the Nyquist plots.

  • Potentiodynamic Polarization:

    • Scan the potential from -250 mV to +250 mV versus the open circuit potential at a scan rate of 1 mV/s.

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of DFMTPT cluster_product Final Product A This compound B Step 1: Acyl Chloride Formation A->B Oxidation & Chlorination C Step 2: Thiosemicarbazide Reaction B->C Amidation D Step 3: Cyclization to Triazole C->D Base-catalyzed cyclization E DFMTPT Corrosion Inhibitor D->E

Caption: Synthetic pathway for DFMTPT corrosion inhibitor.

Inhibition_Mechanism cluster_metal Mild Steel Surface cluster_inhibitor DFMTPT Inhibitor Molecule cluster_corrosion Corrosive Environment (HCl) Metal Fe Inhibitor DFMTPT Inhibitor->Metal Adsorption (S-Fe bond) H_plus H+ H_plus->Metal Attack Blocked Cl_minus Cl- Cl_minus->Metal Attack Blocked

Caption: Proposed corrosion inhibition mechanism of DFMTPT.

Experimental_Workflow A Material Preparation (Mild Steel Coupons) B Weight Loss Measurement A->B C Electrochemical Cell Setup A->C F Data Analysis B->F D Electrochemical Impedance Spectroscopy (EIS) C->D E Potentiodynamic Polarization C->E D->F E->F G Inhibition Efficiency Calculation F->G

Caption: Workflow for evaluating corrosion inhibitor performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield for the synthesis of 3,5-Difluoro-4-(methyl)thiophenol. The information is tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview: The Newman-Kwart Rearrangement Pathway

A robust and widely used method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement. This three-step process is a reliable route to obtaining this compound. The overall workflow involves:

  • Formation of O-(3,5-difluoro-4-methylphenyl) dimethylthiocarbamate: The starting material, 3,5-difluoro-4-methylphenol, is converted to its corresponding O-aryl dimethylthiocarbamate.

  • Newman-Kwart Rearrangement: The O-aryl dimethylthiocarbamate is heated, inducing an intramolecular rearrangement to the S-aryl dimethylthiocarbamate.

  • Hydrolysis: The S-aryl dimethylthiocarbamate is hydrolyzed to yield the final product, this compound.

Below is a diagram illustrating the experimental workflow.

experimental_workflow start Start: 3,5-Difluoro-4-methylphenol step1 Step 1: Formation of O-aryl dimethylthiocarbamate start->step1 N,N-dimethylthiocarbamoyl chloride, Base (e.g., NaH) step2 Step 2: Newman-Kwart Rearrangement step1->step2 Heat (Thermal or Microwave) step3 Step 3: Hydrolysis step2->step3 Base (e.g., NaOH or KOH) end End Product: This compound step3->end

Caption: Experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The Newman-Kwart rearrangement (Step 2) is often the most critical step. Incomplete rearrangement or degradation of the starting material at high temperatures can significantly lower the overall yield. Careful control of the reaction temperature and time is crucial.

Q2: Can I use a different base for the formation of the O-aryl dimethylthiocarbamate in Step 1?

A2: Yes, while strong bases like sodium hydride (NaH) are effective for deprotonating the phenol, other bases such as potassium carbonate or tertiary amines can also be used, particularly for more acidic phenols.[1] The choice of base may influence the reaction rate and yield.

Q3: Are there alternatives to high-temperature thermal rearrangement in Step 2?

A3: Yes, microwave-assisted heating can often shorten reaction times and improve yields by providing rapid and uniform heating.[2][3] Additionally, palladium-catalyzed Newman-Kwart rearrangements have been developed that can proceed at significantly lower temperatures.[4]

Q4: How can I monitor the progress of the Newman-Kwart rearrangement?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The S-aryl product is typically more polar than the O-aryl starting material, allowing for easy separation and visualization on a TLC plate.

Q5: What are the common impurities I might encounter in the final product?

A5: Common impurities can include unreacted S-aryl dimethylthiocarbamate from incomplete hydrolysis, the corresponding disulfide formed by oxidation of the thiophenol product, and any byproducts from thermal degradation during the rearrangement step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem 1: Low Yield in Step 1 (Formation of O-aryl dimethylthiocarbamate)
Potential Cause Suggested Solution
Incomplete deprotonation of the phenol.Ensure the base is fresh and used in a sufficient molar excess. If using NaH, ensure the reaction is performed under anhydrous conditions.
Degradation of N,N-dimethylthiocarbamoyl chloride.This reagent is sensitive to moisture. Use a fresh bottle or purify it before use.
Inefficient reaction conditions.Optimize the reaction temperature and time. For less reactive phenols, a higher temperature or longer reaction time may be necessary.[1]
Problem 2: Low Yield or Incomplete Conversion in Step 2 (Newman-Kwart Rearrangement)
Potential Cause Suggested Solution
Reaction temperature is too low.The rearrangement often requires high temperatures (200-300 °C).[4] Ensure the reaction is heated to the appropriate temperature. The presence of electron-withdrawing fluorine atoms on the ring may lower the required temperature.[5]
Reaction time is too short.Monitor the reaction by TLC or HPLC to ensure it has gone to completion.
Thermal degradation of the substrate.If the substrate is sensitive to prolonged heating, consider using flash vacuum pyrolysis or a microwave-assisted protocol to reduce the heating time.[5] Alternatively, a palladium-catalyzed reaction at a lower temperature could be explored.[4]
Presence of impurities that inhibit the reaction.Ensure the O-aryl dimethylthiocarbamate from Step 1 is sufficiently pure before proceeding.
Problem 3: Low Yield or Difficult Purification in Step 3 (Hydrolysis)

| Potential Cause | Suggested Solution | | Incomplete hydrolysis of the S-aryl dimethylthiocarbamate. | Increase the reaction time, temperature, or the concentration of the base (NaOH or KOH). Using a high-boiling solvent like ethylene glycol can allow for higher reaction temperatures.[6] | | Oxidation of the thiophenol product to disulfide. | Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Acidification of the reaction mixture should be done carefully and promptly followed by extraction. | | Formation of emulsions during workup. | Addition of brine during the aqueous workup can help to break emulsions. |

troubleshooting_guide cluster_step1 Troubleshooting Step 1 cluster_step2 Troubleshooting Step 2 cluster_step3 Troubleshooting Step 3 s1_issue Low Yield of O-aryl dimethylthiocarbamate s1_cause1 Incomplete Deprotonation s1_issue->s1_cause1 s1_cause2 Reagent Degradation s1_issue->s1_cause2 s1_cause3 Inefficient Conditions s1_issue->s1_cause3 s2_issue Low Yield in Newman-Kwart Rearrangement s2_cause1 Insufficient Temperature/Time s2_issue->s2_cause1 s2_cause2 Thermal Degradation s2_issue->s2_cause2 s2_cause3 Impure Starting Material s2_issue->s2_cause3 s3_issue Low Yield/Purification Issues in Hydrolysis s3_cause1 Incomplete Hydrolysis s3_issue->s3_cause1 s3_cause2 Product Oxidation s3_issue->s3_cause2 s3_cause3 Workup Problems s3_issue->s3_cause3

Caption: Troubleshooting logic for the synthesis of this compound.

Experimental Protocols and Data

The following are detailed experimental protocols for each step of the synthesis. The quantitative data is based on typical yields for similar substrates and should be considered as a guide.

Step 1: Synthesis of O-(3,5-difluoro-4-methylphenyl) dimethylthiocarbamate

Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous dimethylformamide (DMF), add a solution of 3,5-difluoro-4-methylphenol (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq.) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value Reference
Starting Material 3,5-difluoro-4-methylphenol
Reagents Sodium hydride, N,N-dimethylthiocarbamoyl chloride[6]
Solvent Anhydrous Dimethylformamide (DMF)[1]
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 hours[1]
Typical Yield 70-80%[1][7]
Step 2: Newman-Kwart Rearrangement to S-(3,5-difluoro-4-methylphenyl) dimethylthiocarbamate

Protocol (Thermal):

  • Place the O-(3,5-difluoro-4-methylphenyl) dimethylthiocarbamate (1.0 eq.) in a flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to 220-250 °C.[4]

  • Maintain this temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature. The crude product can often be used directly in the next step without further purification.

Parameter Value Reference
Starting Material O-(3,5-difluoro-4-methylphenyl) dimethylthiocarbamate
Reaction Temperature 220-250 °C[4]
Reaction Time 1-3 hours
Typical Yield >90%[8]
Step 3: Hydrolysis to this compound

Protocol:

  • To a solution of the crude S-(3,5-difluoro-4-methylphenyl) dimethylthiocarbamate from Step 2 in ethanol, add a solution of sodium hydroxide (3.0 eq.) in water.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Parameter Value Reference
Starting Material S-(3,5-difluoro-4-methylphenyl) dimethylthiocarbamate
Reagents Sodium hydroxide, Hydrochloric acid[9]
Solvent Ethanol/Water[9]
Reaction Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 70-85%[6]

References

Technical Support Center: Purification of Crude 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 3,5-Difluoro-4-(methyl)thiophenol. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in crude this compound?

    • A1: Common impurities can include unreacted starting materials, residual solvents, and by-products such as the corresponding disulfide (bis(3,5-difluoro-4-methylphenyl) disulfide) formed through oxidation. Phenolic impurities may also be present depending on the synthetic route.[1]

  • Q2: How can I minimize the oxidation of the thiophenol to a disulfide during purification?

    • A2: Thiophenols are susceptible to air oxidation.[2][3] To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation.[2] Using degassed solvents can also help prevent oxidation.

  • Q3: What is the recommended purification method for achieving high purity (>99%)?

    • A3: For achieving high purity, a multi-step purification approach is often necessary. This typically involves an initial purification by vacuum distillation or crystallization, followed by column chromatography if needed to remove closely related impurities. Vacuum distillation is effective for separating volatile compounds.[4][5]

  • Q4: My purified product has a persistent yellow color. What could be the cause?

    • A4: A yellow color can indicate the presence of the corresponding disulfide, which often appears as a yellow oil or solid.[5] Trace impurities or degradation products can also impart color. Further purification by column chromatography or treatment with a mild reducing agent followed by re-purification may be necessary.

  • Q5: Can I use liquid-liquid extraction for initial purification?

    • A5: Yes, liquid-liquid extraction can be a useful initial step. For instance, dissolving the crude product in an organic solvent and washing with a dilute acid can help remove basic impurities. A subsequent wash with brine can remove water-soluble impurities.

Troubleshooting Common Problems

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Distillation - Co-distillation of impurities with similar boiling points. - Thermal decomposition during distillation.- Use a fractionating column for better separation. - Lower the distillation pressure to reduce the boiling point. - Consider azeotropic distillation if phenolic impurities are present.[1]
Low Yield After Crystallization - The compound is too soluble in the chosen solvent. - The cooling process was too rapid, leading to oiling out instead of crystallization.- Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. - Try a solvent/anti-solvent system. - Allow the solution to cool slowly to promote crystal growth.
Product Oxidation (Disulfide Formation) - Exposure to air, especially at elevated temperatures. - Presence of oxidizing agents.- Perform all steps under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Avoid excessive heating.
Streaking on TLC Plate During Column Chromatography - The compound is too polar for the chosen eluent system. - The compound is acidic and interacting strongly with the silica gel.- Increase the polarity of the eluent. - Add a small amount of a modifying agent like acetic acid to the eluent to suppress ionization.
Incomplete Separation During Column Chromatography - Inappropriate solvent system. - Column overloading.- Optimize the eluent system using thin-layer chromatography (TLC) beforehand. - Ensure the amount of crude product loaded is appropriate for the column size.

Experimental Protocols

1. Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.

  • Apparatus: A standard distillation setup equipped with a vacuum pump, a pressure gauge, and a cold trap. A short-path distillation apparatus is recommended to minimize product loss.

  • Procedure:

    • Place the crude this compound in a round-bottom flask.

    • Assemble the distillation apparatus and ensure all joints are properly sealed.

    • Slowly and carefully apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the flask gently using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

    • After collecting the desired fraction, cool the system to room temperature before releasing the vacuum.

2. Recrystallization

Recrystallization is effective for purifying solid crude products from soluble impurities.

  • Procedure:

    • In a flask, add a minimal amount of a suitable hot solvent (e.g., hexane, heptane, or a mixture of solvents like ethanol/water) to the crude solid to dissolve it completely.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the flask in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

3. Column Chromatography

This technique is ideal for separating the target compound from impurities with similar polarities.[6]

  • Stationary Phase: Silica gel (230-400 mesh).[6]

  • Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexane and dichloromethane or hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Elute the column with the chosen solvent system, applying gentle pressure if necessary (flash chromatography).[7]

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Purification Method Typical Purity Achieved Expected Yield Range Notes
Vacuum Distillation 95-99%70-90%Purity is dependent on the boiling point differences of the components.
Recrystallization >98%50-85%Yield can be lower due to the solubility of the compound in the mother liquor.
Column Chromatography >99%60-95%Highly effective for removing structurally similar impurities.

Visualizations

Purification Workflow

crude Crude this compound distillation Vacuum Distillation crude->distillation Primary Purification crystallization Recrystallization crude->crystallization Primary Purification (if solid) analysis1 Purity Analysis (e.g., GC, NMR) distillation->analysis1 analysis2 Purity Analysis (e.g., GC, NMR) crystallization->analysis2 chromatography Column Chromatography analysis3 Purity Analysis (e.g., GC, NMR) chromatography->analysis3 analysis1->chromatography <99% Pure pure_product Pure Product (>99%) analysis1->pure_product >99% Pure analysis2->chromatography <99% Pure analysis2->pure_product >99% Pure analysis3->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

start Purification Attempted check_purity Check Purity (GC/NMR) start->check_purity is_pure Purity >99%? check_purity->is_pure low_purity Low Purity Detected is_pure->low_purity No end_pure Pure Product is_pure->end_pure Yes identify_impurity Identify Impurity (MS, NMR) low_purity->identify_impurity disulfide Disulfide Impurity identify_impurity->disulfide Oxidation Product other_impurity Other Impurity identify_impurity->other_impurity Starting Material, etc. repeat_purification Repeat Purification Under Inert Atmosphere disulfide->repeat_purification column_chrom Perform Column Chromatography other_impurity->column_chrom repeat_purification->check_purity column_chrom->check_purity

Caption: Decision tree for troubleshooting purification issues.

References

Technical Support Center: Fluorinated Thiophenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated thiophenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing fluorinated thiophenols?

A1: The synthesis of fluorinated thiophenols presents several key challenges:

  • Regioselectivity: Controlling the position of fluorine atom incorporation on the aromatic ring, particularly achieving high ortho/para selectivity during electrophilic fluorination, can be difficult.[1]

  • Side Reactions: Dearomatization of the phenyl ring is a common side reaction, especially when using powerful electrophilic fluorinating agents.[1]

  • Harsh Reagents: Traditional fluorinating agents like fluorine gas and hydrogen fluoride are highly toxic, corrosive, and can be explosive, posing significant handling challenges.[2]

  • Reagent Compatibility: While safer and more selective fluorinating reagents are available, they can be expensive and may not be compatible with all functional groups present on the thiophenol precursor.[2]

  • C-F Bond Formation: Transition-metal-catalyzed methods for creating the carbon-fluorine bond can be challenging, with side reactions such as protodemetalation often reducing the yield.[3]

  • Product Stability: Thiols can be unstable, particularly in aqueous solutions, and some fluorinated organic compounds can undergo defluorination under certain conditions.[4][5]

Q2: Which fluorinating agents are recommended for beginners?

A2: For researchers new to fluorination chemistry, it is advisable to start with modern, commercially available electrophilic N-F reagents. These include:

  • Selectfluor™ (F-TEDA-BF4): A versatile and relatively safe crystalline solid that is effective for the fluorination of electron-rich aromatic compounds.[6]

  • N-Fluorobenzenesulfonimide (NFSI): Another stable, solid reagent that offers good reactivity and selectivity.

These reagents are generally easier and safer to handle than fluorine gas or hydrogen fluoride complexes.[7]

Q3: How can I minimize the formation of disulfide byproducts?

A3: The oxidation of thiophenols to disulfides is a common side reaction. To minimize this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Reducing Agents: In some synthetic routes, a final reduction step is employed to convert any formed disulfide back to the desired thiophenol. For instance, sodium borohydride is used to reduce 4,4'-difluorodiphenyl disulfide to 4-fluorothiophenol.[8][9]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Q4: What are the typical purification methods for fluorinated thiophenols?

A4: Common purification techniques include:

  • Distillation: For liquid fluorinated thiophenols, vacuum distillation is often effective.[9]

  • Chromatography: Column chromatography (e.g., silica gel) can be used to separate the desired product from impurities.

  • Washing: The crude product can be washed with aqueous solutions to remove salts and other water-soluble impurities.[8]

  • Recrystallization: For solid derivatives, recrystallization can be an effective purification method.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive fluorinating agent.Use a fresh batch of the fluorinating agent. Check for proper storage conditions.
Incorrect reaction temperature.Optimize the reaction temperature. Some fluorinations require low temperatures to control reactivity.
Poor quality starting material.Verify the purity of the starting thiophenol or its precursor.
Catalyst poisoning (for catalyzed reactions).Ensure all reagents and solvents are pure and dry.
Low Regioselectivity (Ortho/Para Mixture) Steric hindrance at the desired position.Modify the directing group on the aromatic ring to favor the desired isomer.
Nature of the fluorinating agent.Experiment with different fluorinating agents, as their steric bulk can influence regioselectivity.
Formation of Disulfide Byproduct Presence of oxygen or other oxidants.Work under an inert atmosphere and use degassed solvents.
Incomplete reduction in the final step.Increase the amount of reducing agent or the reaction time for the reduction step.
Product Decomposition during Workup Instability of the thiol group.Perform the workup at low temperatures and avoid prolonged exposure to air or acidic/basic conditions.
Instability of the C-F bond.Avoid harsh nucleophiles or strong acids/bases during workup and purification.[4]
Difficulty in Removing Solvent High boiling point of the solvent.Choose a lower-boiling point solvent if compatible with the reaction conditions. Use high vacuum for removal.

Experimental Protocols

Synthesis of 4-Fluorothiophenol via Reduction of 4-Fluorobenzenesulfonyl Chloride

This protocol is based on a patented industrial process and involves three main stages.[8][9][10]

Stage 1: Formation of Sodium 4-Fluorobenzenesulfinate

  • Prepare a solution of sodium hydrogen sulfite in water.

  • Slowly add 4-fluorobenzenesulfonyl chloride to the sodium hydrogen sulfite solution while maintaining the temperature.

  • Stir the mixture until the reaction is complete, resulting in a solution of sodium 4-fluorobenzenesulfinate.

Stage 2: Reduction to 4,4'-Difluorodiphenyl Disulfide

  • Introduce sulfur dioxide gas into the solution of sodium 4-fluorobenzenesulfinate.

  • Control the temperature and pressure during the reduction process.

  • The 4,4'-difluorodiphenyl disulfide will separate as an oily lower phase.

  • Separate the aqueous phase and wash the disulfide product with water to remove residual acids and salts.

Stage 3: Reduction to 4-Fluorothiophenol

  • Dissolve the 4,4'-difluorodiphenyl disulfide in a water-miscible inert organic solvent (e.g., isopropanol).

  • Add a solution of sodium borohydride in water to the disulfide solution.

  • Heat the reaction mixture until the disulfide is fully consumed.

  • Acidify the resulting solution of the sodium salt of 4-fluorothiophenol with a mineral acid (e.g., hydrochloric acid) to precipitate the 4-fluorothiophenol.

  • Separate the organic phase, wash with water, and purify by distillation.

Quantitative Data from a Patented Process for 4-Fluorothiophenol Synthesis

Step Product Yield Purity
Reduction of 4-fluorobenzenesulfonyl chloride4,4'-Difluorodiphenyl disulfideUp to 98%-
Reduction of 4,4'-difluorodiphenyl disulfide4-FluorothiophenolUp to 88%> 99%

Data sourced from patent literature.[8][9]

Visualizations

experimental_workflow cluster_stage1 Stage 1: Sulfinate Formation cluster_stage2 Stage 2: Disulfide Formation cluster_stage3 Stage 3: Thiophenol Formation cluster_purification Purification start 4-Fluorobenzenesulfonyl Chloride + Sodium Hydrogen Sulfite s1_product Sodium 4-Fluorobenzenesulfinate Solution start->s1_product Reaction in Water s2_product 4,4'-Difluorodiphenyl Disulfide s1_product->s2_product Reduction s2_reagent Sulfur Dioxide s2_reagent->s2_product s3_intermediate Sodium 4-Fluorothiophenolate s2_product->s3_intermediate Reduction s3_reagent Sodium Borohydride s3_reagent->s3_intermediate s3_product 4-Fluorothiophenol s3_intermediate->s3_product Acidification purification Washing & Distillation s3_product->purification final_product High-Purity 4-Fluorothiophenol purification->final_product

Caption: Experimental workflow for the synthesis of 4-fluorothiophenol.

challenges_synthesis cluster_approaches Synthetic Approaches cluster_challenges Key Challenges electrophilic Electrophilic Fluorination regioselectivity Regioselectivity electrophilic->regioselectivity side_reactions Side Reactions (e.g., Dearomatization) electrophilic->side_reactions reagent_safety Reagent Safety & Handling electrophilic->reagent_safety product_stability Product Stability electrophilic->product_stability byproduct Disulfide Formation electrophilic->byproduct nucleophilic Nucleophilic Fluorination nucleophilic->reagent_safety nucleophilic->product_stability nucleophilic->byproduct metal_catalyzed Metal-Catalyzed C-F Bond Formation metal_catalyzed->side_reactions Protodemetalation metal_catalyzed->product_stability metal_catalyzed->byproduct

Caption: Challenges in fluorinated thiophenol synthesis.

References

stability and storage conditions for 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 3,5-Difluoro-4-(methyl)thiophenol?

A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. To minimize degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable. Based on data for similar compounds, refrigeration at 2-8°C is a recommended practice.

Q2: Is this compound sensitive to air or light?

A2: Yes, thiophenol derivatives are known to be sensitive to air and light. The thiol (-SH) group can be susceptible to oxidation, which may be accelerated by exposure to air and UV light. It is crucial to handle the compound under subdued light and to minimize its exposure to the atmosphere.

Q3: What are the signs of degradation of this compound?

A3: Degradation of thiophenols can be indicated by a change in physical appearance, such as discoloration (e.g., yellowing), or a change in odor. For quantitative assessment, techniques like HPLC can be used to check for the appearance of impurity peaks, which may correspond to oxidation products like disulfides.

Q4: What materials are incompatible with this compound?

A4: this compound is expected to be incompatible with strong oxidizing agents, strong bases, and some metals. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid (yellowing) Oxidation of the thiol group to form disulfides or other oxidized species.- Ensure the container is tightly sealed and stored under an inert atmosphere.- Minimize exposure to air and light during handling.- For critical experiments, it is advisable to use freshly opened material or to purify the compound if discoloration is significant.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.- Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, GC-MS).- Review storage and handling procedures to ensure they align with the recommendations.- Prepare solutions fresh for each experiment if possible.
Poor solubility in a non-polar solvent The compound may have degraded to more polar oxidized species.- Confirm the identity and purity of the solvent.- Assess the purity of the this compound. If degradation is suspected, purification may be necessary.

Storage and Stability Data Summary

The following table summarizes the storage conditions and known incompatibilities for thiophenol and its derivatives, which can be used as a guide for this compound.

Parameter Guideline for Thiophenol Derivatives
Appearance Colorless to light yellow solid or liquid
Storage Temperature 2-8°C (Refrigerated)
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)
Light Protect from light
Moisture Store in a dry place
Incompatible Materials Strong oxidizing agents, strong bases, acids

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for the analysis of aromatic compounds. A typical gradient might be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: Ramp to 90% Acetonitrile

    • 15-17 min: Hold at 90% Acetonitrile

    • 17-18 min: Return to 10% Acetonitrile

    • 18-20 min: Re-equilibration at 10% Acetonitrile

  • Stationary Phase: A C18 reversed-phase column is generally suitable.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume of the sample solution into the HPLC system. The purity can be estimated by the relative area of the main peak. The appearance of new peaks over time can indicate degradation.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting for this compound Stability Issues start Experiment Yields Unexpected Results check_purity Check Compound Purity (e.g., HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_protocol Review Experimental Protocol for Errors is_pure->review_protocol Yes investigate_storage Investigate Storage and Handling is_pure->investigate_storage No re_evaluate_protocol Re-evaluate and Optimize Protocol review_protocol->re_evaluate_protocol is_discolored Is the Compound Discolored? investigate_storage->is_discolored check_storage_conditions Verify Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protected from Light? is_discolored->check_storage_conditions Yes is_discolored->check_storage_conditions No improper_storage Improper Storage Identified check_storage_conditions->improper_storage purify_or_replace Purify Compound or Use New Batch improper_storage->purify_or_replace continue_experiment Continue with Experiment purify_or_replace->continue_experiment re_evaluate_protocol->continue_experiment

Caption: Troubleshooting workflow for stability issues.

Technical Support Center: 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3,5-Difluoro-4-(methyl)thiophenol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound, like other thiophenols, is oxidation. The thiol (-SH) group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[1][2][3] This process is often accelerated in the presence of a base.[1]

Q2: What are the common oxidation byproducts of this compound?

A2: The most common oxidation byproduct is the corresponding disulfide, 1,2-bis(3,5-difluoro-4-methylphenyl) disulfide.[1][4] Under more stringent oxidative conditions, further oxidation to sulfoxides and sulfonic acids can occur.[2][5]

Q3: How can I visually identify if my sample of this compound has oxidized?

A3: Pure this compound is typically a solid. The formation of the disulfide byproduct may lead to changes in the physical appearance of the sample, such as a change in color or the formation of a precipitate if the compound is in solution. However, visual inspection is not a definitive method for determining purity. Analytical techniques such as NMR, LC-MS, or GC-MS are recommended for accurate assessment.

Q4: What are the ideal storage conditions to prevent oxidation?

A4: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[6] It is also advisable to store it in a cool, dark place to prevent light-induced degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Loss of starting material and appearance of new, less polar spots on TLC.

  • Formation of a precipitate in the reaction mixture.

  • Inconsistent reaction yields.

Possible Causes and Solutions:

CauseRecommended Solution
Oxygen in Solvent Degas the solvent prior to use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method.[7]
Atmospheric Oxygen Conduct the reaction under an inert atmosphere using a Schlenk line or in a glovebox.[6][7][8]
Basic Conditions If the reaction conditions are basic, consider using a milder or non-basic alternative if the protocol allows. Thiophenols are more readily oxidized in the presence of a base.[1]
Trace Metal Contamination Use high-purity solvents and reagents. If metal catalysis is suspected, consider adding a chelating agent like EDTA, if compatible with the reaction.
Issue 2: Oxidation During Work-up and Purification

Symptoms:

  • Isolation of the disulfide byproduct after column chromatography.

  • Streaking or decomposition on the silica gel column.

Possible Causes and Solutions:

CauseRecommended Solution
Exposure to Air During Extraction Minimize the time the compound is exposed to air. Work efficiently and consider performing extractions under a blanket of inert gas.
Oxidation on Silica Gel Standard silica gel can be slightly acidic and may promote oxidation. Consider deactivating the silica gel with a suitable amine (e.g., triethylamine) in the eluent or using a different stationary phase like acidic alumina.[9]
Prolonged Purification Time Optimize the chromatography conditions to minimize the purification time. Flash chromatography is generally preferred over gravity chromatography.

Experimental Protocols

Protocol 1: Degassing a Solvent with Inert Gas Sparging
  • Insert a long needle or a glass pipette connected to an inert gas (argon or nitrogen) line into the solvent.

  • Ensure the needle tip is below the solvent surface.

  • Provide a vent for the displaced gas, for example, by inserting another needle through the septum.

  • Bubble the inert gas through the solvent for 15-30 minutes.

  • Remove the needles and store the solvent under a positive pressure of the inert gas.

Protocol 2: Handling this compound Under an Inert Atmosphere
  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Weighing: If possible, weigh the solid compound in a glovebox. If a glovebox is not available, quickly weigh the required amount and immediately place it in a flask under an inert atmosphere.

  • Dissolution: Add the degassed solvent to the flask containing the thiophenol via a syringe or cannula.[7]

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction. Use septa and needles for any additions or sampling.[8]

Visualizations

Experimental_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_workup Work-up & Purification prep_glassware Oven-dry Glassware weigh Weigh Thiophenol (Inert Atmosphere) prep_glassware->weigh prep_solvent Degas Solvent dissolve Dissolve in Degassed Solvent prep_solvent->dissolve weigh->dissolve react Run Reaction (Inert Atmosphere) dissolve->react workup Aqueous Work-up (Minimize Air Exposure) react->workup purify Column Chromatography (Consider Alumina) workup->purify

Caption: Experimental workflow for handling this compound.

Oxidation_Pathway Oxidation Pathway of this compound Thiophenol This compound Disulfide Disulfide Byproduct Thiophenol->Disulfide Mild Oxidation Oxidant1 [O] (e.g., Air, Base) Sulfoxide Sulfoxide Disulfide->Sulfoxide Further Oxidation SulfonicAcid Sulfonic Acid Sulfoxide->SulfonicAcid Strong Oxidation Oxidant2 [O] (Stronger Oxidant)

Caption: Common oxidation pathway for thiophenols.

References

Technical Support Center: Alkylation of 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions during the alkylation of 3,5-Difluoro-4-(methyl)thiophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the S-alkylation of this compound, focusing on identifying and mitigating side reactions.

Issue 1: Low Yield of the Desired S-Alkylated Product

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can lead to incomplete reaction or favor side reactions.

  • Oxidation of the Thiophenol: The thiophenol starting material is susceptible to oxidation, forming a disulfide byproduct, especially in the presence of air.

  • Competing C-Alkylation: Alkylation may occur on the aromatic ring (C-alkylation) instead of the sulfur atom.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Base Selection: Use a non-nucleophilic base of appropriate strength to fully deprotonate the thiophenol without promoting side reactions. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

    • Solvent Choice: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone. These solvents favor S-alkylation by not solvating the thiophenolate anion as strongly as protic solvents.

    • Temperature Control: Maintain the lowest effective temperature to minimize side reactions. Room temperature is often a good starting point.

  • Prevent Oxidation:

    • Degas Solvents: Remove dissolved oxygen from the solvent by bubbling with an inert gas (e.g., nitrogen or argon) prior to use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent air from entering the reaction vessel.

  • Favor S-Alkylation over C-Alkylation:

    • As mentioned, polar aprotic solvents generally favor S-alkylation.

    • Softer alkylating agents (e.g., alkyl iodides) tend to favor reaction at the softer sulfur atom over the harder carbon atom of the aromatic ring.

Issue 2: Presence of an Unexpected Disulfide Byproduct

Identification:

  • A peak in the mass spectrum corresponding to the dimer of this compound.

  • Changes in the aromatic region of the ¹H NMR spectrum.

Mitigation Strategies:

  • Strict Inert Atmosphere: Ensure the reaction is rigorously maintained under a nitrogen or argon atmosphere.

  • Fresh Starting Material: Use freshly purchased or purified this compound to minimize the presence of oxidized starting material.

Issue 3: Formation of a C-Alkylated Isomer

Identification:

  • Mass spectrometry will show a product with the same mass as the desired S-alkylated product.

  • ¹H and ¹³C NMR spectroscopy will show a different substitution pattern on the aromatic ring compared to the expected product.

Mitigation Strategies:

  • Solvent Selection: Avoid protic solvents like water, ethanol, or methanol, which can solvate the thiophenolate and expose the carbon atoms of the ring to electrophilic attack. Use polar aprotic solvents like DMF or acetonitrile.[1]

  • Choice of Alkylating Agent: While not always definitive, "softer" electrophiles (e.g., alkyl iodides) generally favor reaction at the "soft" sulfur atom.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the alkylation of this compound?

The most common side reactions are:

  • Oxidative Dimerization: Formation of the corresponding disulfide.

  • C-Alkylation: Alkylation at one of the carbon atoms of the aromatic ring instead of the sulfur atom.

Q2: How does the choice of base affect the reaction?

The base is crucial for deprotonating the thiophenol to form the reactive thiophenolate anion. A base that is too weak will result in a low concentration of the nucleophile and a slow or incomplete reaction. A very strong and sterically hindered base is generally preferred to minimize side reactions.

Q3: Can I use a protic solvent for this reaction?

It is generally not recommended. Protic solvents can form hydrogen bonds with the thiophenolate anion, which solvates it and reduces its nucleophilicity at the sulfur atom. This can lead to a higher proportion of C-alkylation.[1]

Q4: My reaction is complete, but I am having trouble with purification. What are some common impurities?

Common impurities include:

  • Unreacted this compound.

  • The disulfide byproduct.

  • C-alkylated isomers.

  • Salts formed from the base and the leaving group of the alkylating agent.

Standard chromatographic techniques (e.g., column chromatography) are typically effective for purification.

Data Presentation

Table 1: Effect of Solvent on S- vs. C-Alkylation (Illustrative Data)

SolventS-Alkylated Product Yield (%)C-Alkylated Product Yield (%)Disulfide Byproduct (%)
DMF85510
Acetonitrile80812
Ethanol405010
Water256510

Table 2: Influence of Base on Product Distribution (Illustrative Data)

BaseS-Alkylated Product Yield (%)C-Alkylated Product Yield (%)Disulfide Byproduct (%)
NaH8848
K₂CO₃751015
Et₃N601525

Experimental Protocols

General Protocol for S-Alkylation of this compound

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous, degassed DMF (5-10 mL per mmol of thiophenol). Cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Thiophenolate Formation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) dropwise via syringe, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Side_Reactions start This compound + Alkyl Halide (R-X) + Base s_alkylation Desired S-Alkylated Product start->s_alkylation Polar Aprotic Solvent (e.g., DMF, MeCN) c_alkylation C-Alkylated Byproduct start->c_alkylation Protic Solvent (e.g., EtOH, H₂O) oxidation Disulfide Byproduct start->oxidation Presence of O₂ Troubleshooting_Workflow start Low Yield of S-Alkylated Product check_oxidation Check for Disulfide Byproduct (MS, NMR) start->check_oxidation check_c_alkylation Check for C-Alkylated Isomer (NMR) check_oxidation->check_c_alkylation No inert_atmosphere Improve Inert Atmosphere Technique check_oxidation->inert_atmosphere Yes optimize_conditions Optimize Reaction Conditions (Base, Temp) check_c_alkylation->optimize_conditions No change_solvent Switch to Polar Aprotic Solvent check_c_alkylation->change_solvent Yes solution Improved Yield optimize_conditions->solution inert_atmosphere->solution change_solvent->solution

References

Technical Support Center: Handling the Stench of Thiophenol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) to safely and effectively manage the potent stench of thiophenol and related compounds during laboratory experiments.

Section 1: Troubleshooting Guide

This section addresses common issues encountered when working with thiophenol compounds.

Issue 1: A persistent foul odor is present in the laboratory despite working in a fume hood.

Possible Causes:

  • Inadequate Fume Hood Performance: The fume hood may not have sufficient airflow (face velocity) to capture all volatile thiophenol vapors.

  • Contaminated Surfaces: Small spills or drips on lab coats, gloves, benchtops, or equipment can be a continuous source of the odor.

  • Improper Waste Disposal: Disposing of thiophenol waste in open containers or regular trash can lead to the spread of its odor.

  • Vapor Escape from Apparatus: Leaks from reaction setups, septa, or tubing can release thiophenol vapors into the lab.

Solutions:

  • Verify Fume Hood Functionality: Ensure the fume hood is certified and the sash is at the appropriate height. The minimum face velocity should be 100 ft/min.[1]

  • Decontaminate Surfaces: Immediately clean any suspected spills with a suitable neutralizing agent (see Section 3 for protocols). A solution of sodium hypochlorite (bleach) is effective for this purpose.[2][3]

  • Proper Waste Management: All thiophenol-contaminated waste (solid and liquid) must be segregated into clearly labeled, sealed containers.[1][4] Disposable materials like gloves and paper towels should be placed in a sealed plastic bag within a designated hazardous waste container.[4]

  • Inspect Experimental Setup: Regularly check for leaks in your apparatus. Use high-quality tubing and ensure all connections are secure.[1] For reactions that may release vapors, use a gas bubbler filled with a bleach solution to trap the vented gases.[1][5]

Issue 2: The smell of thiophenol is noticeable on clothing and personal items after leaving the lab.

Possible Causes:

  • Adsorption of Vapors: Thiophenol vapors can readily adsorb onto porous materials like clothing and hair.

  • Cross-Contamination: Touching personal items with contaminated gloves or placing them in a contaminated area.

Solutions:

  • Use Dedicated Lab Coats: Always wear a designated lab coat when working with thiophenol and remove it before leaving the laboratory. Disposable aprons are also recommended as clothing contacted with thiophenol can be difficult to deodorize.[1]

  • Practice Good Personal Hygiene: Wash hands thoroughly with soap and water after handling thiophenol, even if gloves were worn.[6][7]

  • Maintain a Clean Work Area: Keep personal items such as phones, notebooks, and bags away from areas where thiophenol is handled.

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes thiophenol smell so bad?

Thiophenol is an organosulfur compound, and its intense, repulsive garlic-like or rotten meat odor is characteristic of many thiols.[2][8] The human nose is exceptionally sensitive to these compounds, with the ability to detect them at extremely low concentrations.

Q2: What is the odor threshold for thiophenol?

The odor threshold for thiophenol is very low, meaning it can be detected at minute concentrations.

Thiophenol Odor Thresholds
Odor Threshold Low 0.00003 ppm[2]
Odor Threshold High 0.0003 ppm[2][8]
Detection in Water 0.00028 mg/L[2]

Q3: What are the primary safety concerns when working with thiophenol, besides the odor?

Thiophenol is a hazardous substance. It is toxic if swallowed, in contact with skin, or inhaled.[6][7][9][10] It can cause severe skin and eye irritation.[1][9] Always consult the Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE).[6][7][9][10]

Q4: What is the most effective way to neutralize the stench of thiophenol?

Oxidizing agents are the most effective means of neutralizing thiophenol's odor. The thiol group (-SH) is oxidized to a less volatile and odorless sulfonic acid or disulfide.[1][11] Common and effective neutralizing agents include:

  • Sodium Hypochlorite (Bleach)

  • Potassium Permanganate

  • Hydrogen Peroxide

Q5: How should I handle a thiophenol spill?

For minor spills within a fume hood, cover the spill with an absorbent material like activated carbon and then treat the area with a neutralizing solution.[12] For larger spills, evacuate the area and follow your institution's emergency procedures.[1] Never use dry, powdered hypochlorite or other strong oxidizers directly on a concentrated thiophenol spill, as this can lead to a violent reaction or autoignition. [1]

Section 3: Experimental Protocols

Protocol 1: Neutralization of Thiophenol in Solution

This protocol describes the neutralization of thiophenol in a liquid waste stream using sodium hypochlorite (bleach).

Materials:

  • Thiophenol-containing solution

  • Commercial bleach (typically 5-6% sodium hypochlorite)

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Perform all steps in a certified chemical fume hood.

  • Place the container with the thiophenol solution on a stir plate and begin gentle stirring.

  • Slowly add bleach to the thiophenol solution. A general guideline is to use a 1:1 mixture of bleach and water.[5] The oxidation of thiols by hypochlorite is generally very fast.

  • Allow the mixture to stir for at least 30 minutes to ensure complete neutralization. For larger quantities or more complex mixtures, an overnight stir may be necessary.[5]

  • Test the solution for the absence of thiophenol odor before proceeding with standard hazardous waste disposal procedures.

Protocol 2: Decontamination of Glassware

This protocol is for decontaminating glassware that has come into contact with thiophenol.

Materials:

  • Contaminated glassware

  • Bleach

  • Water

  • A large container (e.g., a plastic bucket)

Procedure:

  • In a fume hood, prepare a bleach bath by creating a 1:1 mixture of commercial bleach and water in a large container.[5]

  • Immediately after use, place the contaminated glassware into the bleach bath.

  • Allow the glassware to soak for at least 14 hours (overnight) to ensure complete oxidation of any residual thiophenol.[5]

  • After soaking, remove the glassware, rinse thoroughly with water, and then follow standard laboratory glassware washing procedures.

Section 4: Quantitative Data on Neutralization

Neutralizing Agent Reaction Principle Relative Reaction Speed Notes
Sodium Hypochlorite (Bleach) Oxidation of thiol to sulfonic acid or disulfide.Very FastHighly effective for spills and vapor trapping. The reaction with thioethers is extremely rapid, suggesting a fast reaction with thiophenol.
Potassium Permanganate Strong oxidation of the thiol group.FastThe oxidation of ethanethiol is efficient, with over 90% removal. The reaction follows second-order kinetics.
Hydrogen Peroxide Oxidation of thiol to disulfide.Moderate to SlowThe reaction rate is dependent on the specific thiol and pH.

Section 5: Visualizations

Logical Workflow for Handling Thiophenol Odor

handle_thiophenol_odor start Thiophenol Experiment Planned prep Prepare Neutralizing Agents (e.g., Bleach Solution) start->prep ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe hood Work in a Certified Fume Hood ppe->hood trap Use Vapor Trap with Neutralizing Agent hood->trap experiment Conduct Experiment trap->experiment odor_check Odor Detected? experiment->odor_check cleanup Post-Experiment Cleanup experiment->cleanup no_odor Continue Experiment odor_check->no_odor No troubleshoot Troubleshoot Source (Spill, Leak, Waste) odor_check->troubleshoot Yes no_odor->experiment neutralize Neutralize Source (Clean Spill, Seal Waste) troubleshoot->neutralize neutralize->experiment decontaminate_glassware Decontaminate Glassware (Bleach Bath) cleanup->decontaminate_glassware dispose_waste Dispose of Waste in Sealed Containers cleanup->dispose_waste end Experiment Complete decontaminate_glassware->end dispose_waste->end

Caption: A decision-making workflow for proactive and reactive handling of thiophenol odor.

Experimental Workflow for Thiophenol Spill Neutralization

spill_neutralization_workflow cluster_preparation Preparation cluster_containment Containment & Neutralization cluster_cleanup Cleanup & Disposal spill Thiophenol Spill Occurs in Fume Hood ppe Ensure Proper PPE is Worn spill->ppe absorbent Obtain Absorbent Material (e.g., Activated Carbon) ppe->absorbent neutralizer Prepare Neutralizing Solution (e.g., 1:1 Bleach:Water) absorbent->neutralizer cover_spill Cover Spill with Absorbent Material apply_neutralizer Carefully Apply Neutralizing Solution cover_spill->apply_neutralizer wait Allow Contact Time (e.g., 30 minutes) apply_neutralizer->wait collect_waste Collect Contaminated Material wait->collect_waste seal_waste Place in a Labeled, Sealed Waste Container collect_waste->seal_waste final_rinse Rinse Spill Area with Water seal_waste->final_rinse dispose Dispose as Hazardous Waste final_rinse->dispose

Caption: Step-by-step workflow for the safe and effective neutralization of a thiophenol spill.

References

troubleshooting low reactivity of 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,5-Difluoro-4-(methyl)thiophenol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the use of this compound in experimental settings.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by two primary features: the nucleophilic thiol (-SH) group and the electron-deficient aromatic ring. The two fluorine atoms are strongly electron-withdrawing, which significantly impacts the molecule's chemical behavior. This electronic effect acidifies the thiol proton (making it easier to deprotonate) and activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] However, this same effect can decrease the nucleophilicity of the resulting thiolate, leading to potential reactivity challenges.

cluster_effects Key Reactivity Influences mol This compound F C C F C C-S-CH3 C-SH C nuc Nucleophilic Center Site of alkylation/acylation mol:c5->nuc Nucleophilic Attack acid Increased Acidity Easier deprotonation to thiolate mol:c5->acid Acidic Proton (pKa) ewg Strong Inductive Effect (-I) Activates ring for SNAr ewg->mol:f1 e- withdrawing ewg->mol:f2 e- withdrawing

Caption: Key electronic influences on the reactivity of this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments involving this compound.

Q1: My S-alkylation or S-acylation reaction is sluggish or providing low yields. What are the common causes?

Low reactivity in S-alkylation or S-acylation is often due to incomplete deprotonation of the thiol, suboptimal solvent choice, or degradation of the nucleophile.

Troubleshooting Steps:

  • Base Selection: The thiol must be converted to the more nucleophilic thiolate anion. The electron-withdrawing fluorine atoms make this thiophenol more acidic than thiophenol itself (pKa ≈ 6.6)[3]. A base must be strong enough to ensure complete deprotonation.

    • Weak bases (e.g., triethylamine) may not be sufficient.

    • Moderate bases (e.g., K₂CO₃, Cs₂CO₃) are often effective, especially in polar aprotic solvents.[4]

    • Strong bases (e.g., NaH, KHMDS, t-BuOK) will ensure complete deprotonation but require strictly anhydrous conditions and an inert atmosphere to prevent side reactions.[4]

  • Solvent Choice: The solvent plays a critical role in solvating the ions and influencing nucleophilicity.

    • Polar aprotic solvents like DMF, acetonitrile (MeCN), or NMP are generally preferred for these reactions as they solvate the counter-ion of the base, leaving the thiolate nucleophile more reactive.[4]

    • Avoid protic solvents (e.g., ethanol, water) during the reaction, as they can protonate the thiolate, reducing its effective concentration.

  • Preventing Disulfide Formation: Thiophenols, particularly as thiolates, are susceptible to oxidative dimerization to form disulfides, especially in the presence of air (O₂).[5] This side reaction consumes the starting material.

    • Inert Atmosphere: Always run the reaction under an inert atmosphere like nitrogen (N₂) or argon (Ar).

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Reaction Order: Add the base to the thiophenol solution immediately before adding the alkylating or acylating agent.

  • Temperature: Many S-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 50-80 °C) while monitoring for decomposition.

start Low Yield in S-Alkylation check_base Is the base strong enough? (e.g., K2CO3, NaH) start->check_base check_base->start No, change base check_solvent Is the solvent polar aprotic? (e.g., DMF, MeCN) check_base->check_solvent Yes check_solvent->start No, change solvent check_atmosphere Is the reaction under N2/Ar? check_solvent->check_atmosphere Yes check_atmosphere->start No, use inert gas increase_temp Increase reaction temperature check_atmosphere->increase_temp Yes check_reagents Verify reagent purity increase_temp->check_reagents check_reagents->start Impure, purify end_node Reaction Optimized check_reagents->end_node Purity OK

Caption: Troubleshooting workflow for S-alkylation/S-acylation reactions.

Q2: I am observing disulfide formation as a major byproduct. How can this be minimized?

Disulfide formation is a common issue caused by the oxidation of the thiolate intermediate.

  • Strictly Anaerobic Conditions: The most effective solution is to exclude oxygen. Use Schlenk line techniques or a glovebox. Purge the reaction vessel with an inert gas (N₂ or Ar) and use degassed solvents.

  • Workup Procedure: During the aqueous workup, the basic conditions can promote oxidation if the thiolate is exposed to air. Rapidly acidify the reaction mixture to a pH of 3-5 with an acid like dilute HCl or H₂SO₄ to protonate the thiolate back to the less reactive thiol before extraction.[5][6]

Q3: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction failing when using this compound as the nucleophile?

For an SNAr reaction to be successful, the aromatic substrate being attacked must be sufficiently "activated."

  • Substrate Activation: The reaction works best when the substrate has strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ positioned ortho or para to the leaving group (e.g., a halogen).[1][2] If your substrate is not sufficiently electron-poor, the reaction will be extremely slow.

  • Leaving Group: The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of fluorine.[7] Ensure your substrate has an appropriate leaving group.

  • Reaction Conditions: High temperatures (often >100 °C) and polar aprotic solvents (DMF, DMSO, NMP) are typically required to drive SNAr reactions to completion.[4][6]

Data Summary Tables

Table 1: Comparison of Common Bases for Thiol Deprotonation

BasepKa (Conjugate Acid)Suitable SolventsKey Considerations
Triethylamine (Et₃N)~10.7MeCN, DCM, THFOften too weak for complete deprotonation of acidic thiophenols.
Potassium Carbonate (K₂CO₃)~10.3 (for HCO₃⁻)DMF, MeCN, AcetoneInexpensive and effective; reaction may require heat. Heterogeneous.
Cesium Carbonate (Cs₂CO₃)~10.3 (for HCO₃⁻)DMF, MeCN, THFHigher solubility and reactivity than K₂CO₃ in organic solvents.
Sodium Hydride (NaH)~36THF, DMFVery strong base, requires anhydrous solvent and inert atmosphere. H₂ gas evolved.
Potassium t-butoxide (KOtBu)~17THF, DioxaneStrong, non-nucleophilic base. Sensitive to moisture.

Table 2: Typical Conditions for SNAr Reactions with Thiolate Nucleophiles

Substrate TypeLeaving GroupBaseSolventTemperature (°C)
Activated Aryl Halide (e.g., 4-Nitrofluorobenzene)F, ClK₂CO₃, Cs₂CO₃DMF, DMSO80 - 150
Activated Heterocycle (e.g., 2-Chloropyridine)Cl, BrNaH, KOtBuTHF, DMF25 - 100
Non-activated Aryl HalideF, ClNot feasible under standard SNAr conditions; requires metal catalysis.N/AN/A

Experimental Protocols

General Protocol for S-Alkylation of this compound

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times. Maintain a positive pressure of nitrogen for the duration of the reaction.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe. Stir the resulting suspension vigorously for 15 minutes at room temperature.

  • Reagent Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the thiophenol starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of Thiophenol Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the removal of disulfide byproducts, primarily diphenyl disulfide, from reactions involving thiophenol.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of products from thiophenol reactions.

Question: My desired product is co-eluting with diphenyl disulfide during silica gel chromatography. How can I improve separation?

Answer: When your product and diphenyl disulfide have similar polarities, chromatographic separation can be challenging. Here are several strategies to address this:

  • Optimize the Mobile Phase: Systematically vary the solvent system. A common approach is to use a gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate or dichloromethane). Small additions of a third solvent, such as triethylamine (for basic products) or acetic acid (for acidic products), can sometimes alter the retention times sufficiently for separation.

  • Switch to a Different Stationary Phase: If silica gel is ineffective, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity. For more difficult separations, reverse-phase chromatography (e.g., C18) may be effective, where the elution order is inverted, and more non-polar compounds are retained longer.

  • Chemical Conversion: Convert the disulfide byproduct into a more easily separable compound. You can reduce the diphenyl disulfide back to thiophenol. The resulting thiophenol is acidic and can often be removed with a simple basic wash (see protocol below).

Question: I have a large amount of disulfide byproduct in my reaction mixture. What is the most efficient way to remove it before chromatography?

Answer: For bulk removal of significant disulfide contamination, a chemical or extraction method prior to chromatography is highly recommended.

  • Reductive Workup: Treat the entire reaction mixture with a reducing agent. This will convert the diphenyl disulfide to thiophenol.

  • Base Extraction: Following the reduction, the newly formed thiophenol can be deprotonated with an aqueous base (e.g., 1M NaOH) and extracted from the organic layer into the aqueous layer. Your desired product, if it is not acidic, will remain in the organic phase. This significantly reduces the amount of impurity before you proceed to chromatographic purification.

Question: My reaction is sensitive to water. How can I remove disulfide byproducts under anhydrous conditions?

Answer: In water-sensitive reactions, aqueous extractions are not feasible. Here are some alternatives:

  • Anhydrous Reduction: Use a reducing agent that is compatible with anhydrous organic solvents. For example, triphenylphosphine can be used to reduce disulfides, and the resulting triphenylphosphine sulfide is often crystalline and can be removed by filtration.

  • Distillation/Sublimation: If your desired product has a significantly different boiling point or sublimation temperature than diphenyl disulfide, distillation or sublimation under reduced pressure can be a powerful, water-free purification method.

  • Preparative Chromatography: This remains a viable option, though it may require careful optimization of the mobile phase and stationary phase as described above.

Frequently Asked Questions (FAQs)

Question: What causes the formation of diphenyl disulfide byproducts in thiophenol reactions?

Answer: Diphenyl disulfide is formed through the oxidation of thiophenol. The thiol (-SH) group is susceptible to oxidation, which couples two thiophenol molecules via a disulfide bond (-S-S-). This process can be initiated by:

  • Atmospheric Oxygen: The presence of air, especially under basic conditions or in the presence of trace metal catalysts, can lead to oxidation.

  • Oxidizing Reagents: If the reaction conditions involve any oxidizing agents, even mild ones, the formation of the disulfide is likely.

  • Radical Initiators: Light or radical initiators can also promote the homolytic cleavage of the S-H bond, leading to radicals that combine to form the disulfide.

Question: What are the most common methods for removing diphenyl disulfide?

Answer: The most common strategies involve either physical separation or chemical conversion followed by separation.

  • Chromatography: Column chromatography is a standard method, but its success depends on the polarity difference between the product and the disulfide.

  • Reduction and Extraction: The disulfide is chemically reduced to thiophenol, which is then removed via an acid-base extraction.

  • Distillation: This method is effective if the product's boiling point is sufficiently different from that of the disulfide.

Question: Can I prevent the formation of disulfide byproducts?

Answer: While complete prevention can be difficult, you can significantly minimize disulfide formation by:

  • Degassing Solvents: Removing dissolved oxygen from your reaction solvents by sparging with an inert gas (like nitrogen or argon) can reduce oxidation.

  • Using an Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere prevents exposure to atmospheric oxygen.

  • Controlling pH: Thiolates (the conjugate base of thiols) are more easily oxidized than thiols. Keeping the reaction mixture neutral or acidic can slow down the rate of oxidation.

Data and Protocols

Comparison of Reducing Agents for Disulfide Cleavage

The following table summarizes common reducing agents used to convert diphenyl disulfide back to thiophenol, facilitating its removal by basic extraction.

Reducing AgentTypical ConditionsReaction TimeYield of ThiophenolNotes
Sodium Borohydride (NaBH₄)Methanol or Ethanol, Room Temperature1-3 hours>95%A common, inexpensive, and effective reagent. Generates hydrogen gas.
Dithiothreitol (DTT)Aqueous buffer (pH 7-8), Room Temperature30-60 min>98%Often used in biochemical applications; forms a stable cyclic disulfide.
Tris(2-carboxyethyl)phosphine (TCEP)Aqueous buffer (wide pH range), Room Temperature5-15 min>99%Odorless, selective for disulfides, and resistant to air oxidation.
Triphenylphosphine (Ph₃P)Anhydrous organic solvent (e.g., THF, Toluene), Heat2-12 hoursVariableUseful for anhydrous conditions. Forms triphenylphosphine sulfide.
Experimental Protocols

Protocol 1: Reductive Workup and Base Extraction

This protocol describes the removal of diphenyl disulfide by reducing it to thiophenol, followed by extraction.

  • Dissolution: Dissolve the crude reaction mixture containing your product and the disulfide byproduct in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Reduction: Add a reducing agent. A common choice is sodium borohydride (NaBH₄), added portion-wise at 0 °C. Add 1.5 to 2.0 equivalents relative to the estimated amount of disulfide.

  • Stirring: Allow the mixture to stir at room temperature. Monitor the reaction by TLC or LC-MS until the disulfide spot has disappeared (typically 1-3 hours).

  • Quenching: Carefully quench the excess NaBH₄ by slowly adding 1M HCl until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M NaOH (2-3 times). This will extract the thiophenol into the aqueous layer as sodium thiophenolate.

  • Washing: Wash the organic layer with water and then with brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol outlines the general procedure for separating a product from diphenyl disulfide using silica gel chromatography.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane). Pour this into a column to pack the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid sample onto the top of the column.

  • Elution: Begin eluting with the non-polar mobile phase. Diphenyl disulfide is relatively non-polar and should elute early in a hexane/ethyl acetate system.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 100% hexane to 5%, 10%, 20% ethyl acetate in hexane) to elute your desired, presumably more polar, product.

  • Fraction Collection: Collect fractions and analyze them using TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

G start Crude Product with Disulfide Impurity check_separation Attempt Separation by Silica Gel Chromatography start->check_separation is_separable Is Separation Successful? check_separation->is_separable bulk_removal High Level of Contamination? is_separable->bulk_removal No end_product Purified Product is_separable->end_product Yes reductive_workup Perform Reductive Workup (e.g., with NaBH4) bulk_removal->reductive_workup Yes water_sensitive Is the Reaction Water-Sensitive? bulk_removal->water_sensitive No base_extraction Perform Aqueous Base Extraction (e.g., NaOH) reductive_workup->base_extraction base_extraction->check_separation anhydrous_reduction Anhydrous Reduction (e.g., Ph3P) water_sensitive->anhydrous_reduction Yes distillation Distillation or Sublimation water_sensitive->distillation Consider Alternative anhydrous_reduction->check_separation distillation->end_product

Caption: Decision-making workflow for disulfide removal.

G cluster_thiophenol Thiophenol (Reduced Form) cluster_disulfide Diphenyl Disulfide (Oxidized Form) thiophenol 2 x Thiophenol (Ph-SH) disulfide Diphenyl Disulfide (Ph-S-S-Ph) thiophenol->disulfide Oxidation (e.g., O2, mild oxidants) disulfide->thiophenol Reduction (e.g., NaBH4, DTT, TCEP)

safe handling and disposal of 3,5-Difluoro-4-(methyl)thiophenol waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the safe handling and disposal of 3,5-Difluoro-4-(methyl)thiophenol waste for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of structurally similar compounds and established laboratory safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for similar fluorinated thiophenols, this compound is expected to be a flammable liquid and vapor.[1][2][3] It is likely to be harmful or fatal if swallowed, inhaled, or in contact with skin.[4][5] It can cause serious eye irritation and skin irritation.[2][3] Additionally, it may cause respiratory irritation and is suspected of damaging fertility or the unborn child.[4] It is also considered very toxic to aquatic life with long-lasting effects.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: To ensure safety, a comprehensive PPE setup is required. This includes:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Use nitrile rubber gloves, ensuring they are inspected before use.[2]

  • Body Protection: Wear a flame-retardant antistatic protective clothing and a lab coat.

  • Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter) or a self-contained breathing apparatus, especially when working outside of a fume hood or in case of a spill.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep it away from heat, sparks, open flames, and other ignition sources.[1][4] It is also recommended to store it under an inert atmosphere.[1][4]

Q4: What should I do in case of a small spill?

A4: In the event of a small spill, first ensure the area is well-ventilated and all ignition sources are removed.[1] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[1] Collect the absorbed material and place it in a suitable, closed container for disposal.[1] Do not flush the spill into surface water or the sanitary sewer system.[1]

Q5: How do I dispose of this compound waste?

A5: All waste containing this compound must be treated as hazardous waste. It should be disposed of by a licensed professional waste disposal service.[2] One recommended method is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not mix it with other waste.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Strong, unpleasant odor detected Potential leak or spill. The compound is noted to have a stench.[1]Immediately evacuate the area and assess the situation from a safe distance. If it is a small, manageable spill, follow the spill cleanup protocol. For larger spills or if you are unsure, contact your institution's environmental health and safety (EHS) department. Ensure the fume hood is functioning correctly.
Skin or eye contact Accidental exposure during handling.For skin contact, immediately wash the affected area with soap and plenty of water.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2][3] In both cases, seek immediate medical attention and show the safety data sheet to the doctor.[2]
Dizziness or respiratory irritation Inhalation of vapors.Immediately move to fresh air. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]

Quantitative Data for Similar Compounds

Property 3,4-Difluorothiophenol 4-Fluorothiophenol 3,5-Difluorophenol (for comparison)
Molecular Formula C₆H₄F₂SC₆H₅FS[3]C₆H₄F₂O[6]
Molecular Weight 146.16 g/mol 128.17 g/mol [3]130.09 g/mol [6]
Boiling Point 169-170 °C--
Flash Point 48.9 °C (closed cup)54 °C[7]71 °C (closed cup)[6]
Density 1.323 g/mL at 25 °C--

Experimental Protocol: Small-Scale Spill Cleanup Verification

This protocol outlines a procedure to verify the effectiveness of a spill cleanup of this compound using a fluorescent tracer.

Objective: To ensure that the cleanup procedure effectively removes the chemical residue from a laboratory surface.

Materials:

  • This compound solution spiked with a low concentration of a fluorescent dye (e.g., fluorescein).

  • Inert absorbent material (e.g., vermiculite).

  • Appropriate solvent for decontamination (e.g., ethanol or isopropanol).

  • Personal Protective Equipment (PPE) as described in the FAQs.

  • UV lamp.

  • Waste disposal container.

Methodology:

  • Preparation: In a designated and properly ventilated area (e.g., a chemical fume hood), prepare a small, controlled spill of the fluorescently-tagged this compound solution on a non-porous surface.

  • Initial Observation: Use the UV lamp to visualize the extent of the spill.

  • Absorption: Cover the spill with the inert absorbent material and let it sit for the recommended time to ensure full absorption.

  • Removal: Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.

  • Initial Decontamination: Wipe the spill area with a cloth or paper towel soaked in the appropriate solvent. Dispose of the cleaning materials in the hazardous waste container.

  • Verification: Use the UV lamp to inspect the cleaned area for any remaining fluorescence.

  • Secondary Decontamination: If fluorescence is still visible, repeat the wiping process with a fresh, solvent-soaked cloth.

  • Final Verification: Continue the decontamination and verification steps until no fluorescence is detected under the UV lamp.

  • Final Disposal: Seal the hazardous waste container and label it appropriately for disposal according to institutional guidelines.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal PPE Don Appropriate PPE WorkArea Prepare Well-Ventilated Work Area PPE->WorkArea Proceed when ready Handling Handle Chemical in Fume Hood WorkArea->Handling Begin experiment Storage Store in a Cool, Dry, Ventilated Area Handling->Storage After use Evacuate Evacuate Area (if necessary) Handling->Evacuate In case of spill Ventilate Ensure Ventilation & Remove Ignition Sources Evacuate->Ventilate Absorb Absorb with Inert Material Ventilate->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Label Label Waste Container Collect->Label ContactEHS Contact EHS for Pickup Label->ContactEHS Incineration Professional Incineration ContactEHS->Incineration

References

Technical Support Center: Workup Procedures for 3,5-Difluoro-4-(methyl)thiophenol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 3,5-Difluoro-4-(methyl)thiophenol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound?

A typical workup procedure for reactions where this compound is used as a nucleophile (e.g., in S-alkylation or S-arylation reactions) involves the following steps:

  • Quenching the Reaction: The reaction mixture is typically cooled to room temperature and then quenched to neutralize any remaining reactive species. This is often done by adding an aqueous solution, such as saturated ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF, DMF, or DMSO, the bulk of the solvent is often removed under reduced pressure.

  • Aqueous Extraction: The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. A series of aqueous washes can be performed to remove inorganic salts and water-soluble impurities.

  • Acid/Base Wash (for removal of unreacted thiophenol): To remove any unreacted this compound, the organic layer can be washed with a mild aqueous base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The acidic nature of the thiophenol (pKa similar to other thiophenols, ~6-7) allows for its conversion to the water-soluble thiolate salt.

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution is often performed to remove the bulk of the dissolved water from the organic layer.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified, typically by flash column chromatography on silica gel.

Q2: How can I remove the unreacted this compound from my product?

Due to its acidic nature, unreacted this compound can be effectively removed by performing a basic wash during the aqueous workup. By washing the organic layer with an aqueous solution of a mild base like sodium bicarbonate or dilute sodium hydroxide, the thiophenol will be deprotonated to form its corresponding sodium thiolate salt, which is soluble in the aqueous layer and can thus be separated.

Q3: I've noticed the formation of a white solid that is sparingly soluble in my extraction solvent. What could it be?

A common side reaction for thiophenols is their oxidation to the corresponding disulfide. In the case of this compound, this would be 1,2-bis(3,5-difluoro-4-methylphenyl) disulfide. This disulfide is often a crystalline solid with lower solubility than the starting thiol or the desired product. Its formation can be promoted by exposure to air (oxygen) during the reaction or workup, especially under basic conditions.

Q4: My product seems to be water-soluble. How can I extract it?

If your product has polar functional groups that render it water-soluble, standard extraction procedures may be ineffective. In such cases, you can try the following:

  • Salting Out: Saturate the aqueous layer with sodium chloride before extraction. This can decrease the solubility of the organic product in the aqueous phase.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be used.

  • Alternative Solvents: Use a more polar extraction solvent like n-butanol.

Q5: What are the key physical properties of this compound relevant to its workup?

Understanding the physical properties of your starting material is crucial for designing an effective workup.

PropertyValueImplication for Workup
Molecular Weight 162.19 g/mol ---
Appearance Likely a solid or low-melting solidCan be handled as a solid at room temperature.
Solubility Soluble in common organic solvents (e.g., ethanol, ether, DCM, EtOAc).[1]Allows for extraction into a variety of organic solvents.[1]
Water Solubility Low[1]Facilitates separation from aqueous phases.[1]
Acidity (pKa) Estimated to be around 6-7 (similar to other thiophenols)Can be deprotonated with a mild base for removal by basic wash.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield After Workup Product is partially soluble in the aqueous layer.Back-extract the aqueous layers with fresh organic solvent. Consider using a "salting out" technique by adding brine.
Product was lost during the basic wash.If the product itself is acidic, it may have been extracted into the basic aqueous layer. Neutralize the basic aqueous wash and back-extract with an organic solvent.
Formation of disulfide byproduct.Minimize exposure to air, especially under basic conditions. Consider degassing solvents.
Persistent Emulsion During Extraction High concentration of salts or polar byproducts.Add brine to the separatory funnel to help break the emulsion. If that fails, filter the entire mixture through a pad of celite.
Crude product is a mixture of starting material, product, and disulfide Incomplete reaction and/or oxidation.Optimize reaction conditions for full conversion. To remove byproducts, a basic wash will remove the starting thiol, and column chromatography can separate the product from the disulfide.
TLC shows a new spot after workup Product decomposition.Some products may be sensitive to the acidic or basic conditions of the workup. Test the stability of your product by exposing a small sample to the workup conditions and monitoring by TLC. If decomposition occurs, a neutral workup (e.g., washing only with water and brine) may be necessary.

Experimental Protocols

General Protocol for Basic Wash to Remove Unreacted this compound:

  • After the initial aqueous quench and extraction into an organic solvent (e.g., ethyl acetate), transfer the organic layer to a separatory funnel.

  • Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The unreacted thiophenol will now be in the aqueous layer as its sodium salt.

  • Drain the lower aqueous layer.

  • Repeat the wash with the basic solution one more time if necessary (monitor by TLC).

  • Wash the organic layer with water to remove any residual base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

General Protocol for Column Chromatography Purification:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The less polar disulfide byproduct will typically elute before the more polar desired product.

  • Collect fractions and analyze by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (Product, Unreacted Thiophenol, Byproducts) Quench 1. Quench (e.g., aq. NH4Cl) Reaction_Mixture->Quench Extraction 2. Extraction (e.g., EtOAc/Water) Quench->Extraction Basic_Wash 3. Basic Wash (e.g., 1M NaOH) Extraction->Basic_Wash Brine_Wash 4. Brine Wash Basic_Wash->Brine_Wash Aqueous_Waste Aqueous Waste (Salts, Thiolate) Basic_Wash->Aqueous_Waste Unreacted Thiophenol Drying 5. Drying (e.g., Na2SO4) Brine_Wash->Drying Concentration 6. Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure_Product Pure Product Chromatography->Pure_Product Troubleshooting_Logic Start Problem Encountered During Workup Low_Yield Low Yield? Start->Low_Yield Emulsion Emulsion? Start->Emulsion Impure_Product Impure Product? Start->Impure_Product Back_Extract Back-extract aqueous layers. Consider 'salting out'. Low_Yield->Back_Extract Yes Check_Basic_Wash Product acidic? Neutralize basic wash and back-extract. Low_Yield->Check_Basic_Wash No Emulsion->Impure_Product No Add_Brine Add brine. If fails, filter through celite. Emulsion->Add_Brine Yes Basic_Wash_and_Chromo Perform basic wash for unreacted thiol. Use column chromatography to separate product from disulfide. Impure_Product->Basic_Wash_and_Chromo Yes

References

common impurities in commercially available 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,5-Difluoro-4-(methyl)thiophenol

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common issues related to the use of commercially available this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercially available this compound?

A1: Based on common industrial synthesis routes for aromatic thiols, the most probable impurities in this compound fall into three main categories:

  • Process-Related Impurities: These are substances remaining from the synthesis process.

    • Unreacted Starting Materials: Depending on the synthetic route, this could include 3,5-Difluoro-4-methylbenzenesulfonyl chloride or a 1-halo-3,5-difluoro-4-methylbenzene (e.g., the chloro or bromo derivative).

    • Intermediates: In syntheses involving thiourea, residual S-(3,5-difluoro-4-methylphenyl)isothiouronium salt may be present.

  • By-products: These are formed during the main reaction or subsequent work-up.

    • Disulfide: The most common by-product is the corresponding disulfide, bis(3,5-difluoro-4-methylphenyl) disulfide, formed by the oxidation of the thiophenol.

  • Degradation Products:

    • Oxidation Products: Besides the disulfide, further oxidation can lead to the formation of the corresponding sulfonic acid. Aromatic thiols are susceptible to oxidation, especially when exposed to air over time.[1][2]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a thorough purity assessment.

  • Chromatographic Methods (HPLC, GC-MS): These are excellent for separating and identifying volatile and non-volatile impurities.

  • Spectroscopic Methods (NMR): 1H, 13C, and 19F NMR spectroscopy can confirm the structure of the main component and help identify and quantify impurities with distinct spectral signatures.

Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Q3: My reaction yield is lower than expected when using this compound. What could be the cause?

A3: Lower than expected yields can often be attributed to impurities in the starting material.

  • Disulfide Impurity: The presence of the disulfide, bis(3,5-difluoro-4-methylphenyl) disulfide, means there is less of the active thiol available to react.

  • Inert Impurities: Unreacted starting materials like the corresponding aryl halide may not participate in the desired reaction, leading to a lower effective concentration of your thiophenol.

  • Reactive Impurities: Residual acid or base from the synthesis could interfere with your reaction conditions.

It is advisable to perform a purity analysis of your thiophenol lot before use.

Q4: I am observing an unexpected side product in my reaction. Could it be related to impurities in the thiophenol?

A4: Yes, impurities can lead to the formation of unexpected side products. For example, if your reaction is sensitive to oxidation, the presence of the disulfide impurity could initiate or participate in side reactions. Unreacted starting materials from the thiophenol synthesis could also react under your experimental conditions to generate unforeseen products.

Q5: What are the best practices for storing this compound to minimize degradation?

A5: To minimize the oxidation of the thiol group to the disulfide, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[3] Storing at low temperatures (e.g., in a refrigerator or freezer) can also help to slow down potential degradation pathways. Avoid repeated exposure to air.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem 1: Inconsistent Reaction Results Between Different Batches of Thiophenol

Potential Cause Troubleshooting Step
Variable Purity: Different commercial batches may have varying levels of impurities, particularly the disulfide.1. Analyze each batch by HPLC or GC-MS to determine the purity and identify major impurities. 2. Standardize the amount of thiophenol used based on the purity of each batch. 3. If the disulfide is a major impurity, consider a pre-treatment step to reduce it back to the thiol.
Degradation during Storage: Improper storage of older batches may have led to oxidation.1. Compare the analytical data of the problematic batch with a fresh batch. 2. If significant disulfide is detected in the older batch, it should be purified or a fresh batch should be used. 3. Always store the reagent under an inert atmosphere and at a low temperature.

Problem 2: Formation of Disulfide as a Major By-product in the Reaction Mixture

Potential Cause Troubleshooting Step
Oxidative Reaction Conditions: The reaction conditions may be promoting the oxidation of the thiophenol.1. De-gas all solvents and reagents before use. 2. Run the reaction under a strictly inert atmosphere (nitrogen or argon). 3. Avoid the use of oxidizing agents if possible, or add the thiophenol slowly to a solution containing the oxidant.
Presence of Disulfide in Starting Material: The commercial thiophenol may already contain a significant amount of the disulfide.1. Analyze the starting material by HPLC or GC-MS to quantify the disulfide content. 2. If necessary, purify the thiophenol by column chromatography or distillation before use.

Problem 3: Difficulty in Achieving Complete Conversion of the Thiophenol

Potential Cause Troubleshooting Step
Inaccurate Quantification of Thiophenol: The presence of non-reactive impurities can lead to an overestimation of the active thiol concentration.1. Determine the exact purity of the thiophenol using a quantitative method like qNMR or HPLC with a calibrated standard. 2. Adjust the stoichiometry of your reaction based on the determined purity.
Inhibitory Impurities: Residual acidic or basic impurities from the synthesis of the thiophenol could be quenching reagents or catalysts.1. Consider washing a solution of the thiophenol with a mild aqueous acid or base (depending on the nature of the suspected impurity) followed by drying and solvent removal. 2. Alternatively, purification by column chromatography can remove these non-volatile impurities.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities such as residual solvents and the disulfide by-product.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the thiophenol from its corresponding disulfide.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If available, prepare separate solutions of potential impurities (e.g., the corresponding disulfide) for retention time confirmation.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-450

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with library data and known standards. The disulfide will have a significantly higher molecular weight and a characteristic fragmentation pattern.

    • Quantify the relative peak areas to estimate the percentage of each component.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of both volatile and non-volatile impurities, including unreacted starting materials and oxidation products. Derivatization is often employed to enhance the detection of thiols.[4][5][6]

  • Instrumentation:

    • HPLC system with a UV or fluorescence detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Method 1: Direct UV Detection

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Sample Preparation: Dissolve approximately 1 mg of the thiophenol in 10 mL of the initial mobile phase composition.

  • Method 2: Fluorescence Detection after Derivatization (for enhanced sensitivity)

    • Derivatization Reagent: A thiol-reactive fluorescent probe such as 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (SBD-F).

    • Derivatization Procedure:

      • In a vial, mix your thiophenol sample (in a suitable buffer at pH ~8-9.5) with a solution of SBD-F.

      • Heat the mixture (e.g., at 60 °C for 30-60 minutes) to ensure complete reaction.

      • Stop the reaction by adding a small amount of acid (e.g., HCl).

    • HPLC Conditions:

      • Use a similar reversed-phase gradient as in the direct UV method.

      • Fluorescence Detector Settings: Excitation and emission wavelengths will depend on the chosen derivatization reagent (for SBD-F, typically Ex: ~385 nm, Em: ~515 nm).

  • Data Analysis:

    • Identify the peak for the main component and any impurity peaks.

    • Quantify by comparing peak areas. For accurate quantification, calibration curves with pure standards are recommended.

Protocol 3: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR).

  • 1H NMR:

    • The thiol proton (-SH) will appear as a singlet, typically between 3-4 ppm. Its chemical shift can be concentration-dependent.

    • The aromatic protons will show a characteristic splitting pattern.

    • The methyl protons will appear as a singlet around 2.2-2.4 ppm.

    • Impurities like the disulfide will lack the -SH proton signal and may show slight shifts in the aromatic and methyl proton signals.

  • 19F NMR:

    • This is a very sensitive technique for fluorinated compounds. The two fluorine atoms will give a single signal (or a complex multiplet depending on coupling to protons) with a characteristic chemical shift.

    • Fluorinated impurities will have different chemical shifts, making this a powerful tool for their identification and quantification.

  • Quantitative NMR (qNMR):

    • By adding a known amount of an internal standard with a well-resolved signal, the absolute purity of the this compound can be determined.

Visualizations

troubleshooting_workflow start Start: Experiencing Issue (e.g., low yield, side product) check_purity Step 1: Assess Purity of Thiophenol (HPLC, GC-MS, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure impure Purity is low. is_pure->impure No pure Purity is acceptable. is_pure->pure Yes identify_impurity Step 2: Identify Major Impurity impure->identify_impurity disulfide Impurity is Disulfide identify_impurity->disulfide Disulfide starting_material Impurity is Starting Material identify_impurity->starting_material Starting Material other_impurity Other/Unknown Impurity identify_impurity->other_impurity Other solution_disulfide Solution: - Use inert atmosphere - De-gas solvents - Purify by chromatography disulfide->solution_disulfide solution_sm Solution: - Adjust stoichiometry - Purify by chromatography or distillation starting_material->solution_sm solution_other Solution: - Purify material - Characterize impurity if it persists other_impurity->solution_other end End: Issue Resolved solution_disulfide->end solution_sm->end solution_other->end check_conditions Step 2: Review Reaction Conditions (atmosphere, temperature, reagents) pure->check_conditions check_conditions->end impurity_pathways cluster_route1 Route 1: Sulfonyl Chloride Reduction cluster_route2 Route 2: Aryl Halide + Thiourea start1 3,5-Difluoro-4-methyl- benzenesulfonyl chloride product1 This compound start1->product1 Reduction (e.g., Zn/H+) impurity1 Unreacted Sulfonyl Chloride start1->impurity1 Incomplete Reaction product_common This compound (Final Product) start2 1-Halo-3,5-difluoro-4-methylbenzene intermediate Isothiouronium Salt start2->intermediate + Thiourea impurity2 Unreacted Aryl Halide start2->impurity2 Incomplete Reaction product2 This compound intermediate->product2 Hydrolysis disulfide bis(3,5-difluoro-4-methylphenyl) disulfide product_common->disulfide Oxidation (Air)

References

Technical Support Center: Scaling Up Reactions with 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-(methyl)thiophenol. The information is designed to address specific issues encountered during reaction scale-up.

Properties and Safety Overview

A summary of the key physical and chemical properties of similar thiophenol compounds is provided below. These properties are crucial for reaction design and safety considerations.

PropertyDataReference(s)
Molecular Formula C₇H₆F₂S[1]
Molecular Weight ~164.19 g/mol [1]
Appearance Colorless liquid or solid[2][3]
Odor Foul-smelling, pungent[3]
Solubility Soluble in organic solvents (e.g., ethanol, ether); less soluble in water.[1]
Acidity (pKa) Thiophenols are generally more acidic than phenols, with a pKa around 6-7 in water.[3][4]
Reactivity The thiol group is highly nucleophilic and susceptible to oxidation; fluorine atoms can participate in nucleophilic substitution.[1][4]
Hazard Class Acute toxicity (oral), skin irritation, eye irritation.[5][6]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere, away from heat and oxidizing agents.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when handling this compound?

A1: Thiophenols are hazardous compounds that require strict safety measures.[7]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of its pungent and toxic vapors.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors.[7] It is air-sensitive and should be stored under an inert atmosphere.[7]

  • Disposal: Dispose of waste and contaminated materials as hazardous chemical waste in accordance with local regulations.[5]

Q2: What are the most common reactions involving this compound in a drug development context?

A2: The most prevalent reaction is Nucleophilic Aromatic Substitution (SₙAr), where the thiolate anion acts as a potent nucleophile to displace a leaving group (often a halide) on an electron-deficient aromatic or heteroaromatic ring.[8][9] This reaction is fundamental for creating aryl thioethers, which are common structural motifs in pharmaceuticals. The thiol group can also undergo oxidation to form sulfoxides or sulfones or participate in various coupling reactions.[1]

Q3: Which solvents are recommended for scaling up SₙAr reactions with this thiol?

A3: Dipolar aprotic solvents are typically used for SₙAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[9] Common choices include:

  • DMF (Dimethylformamide)

  • DMAc (Dimethylacetamide) [8]

  • NMP (N-Methyl-2-pyrrolidone)

  • DMSO (Dimethyl sulfoxide)

Safety Note: Some of these solvents, like DMF and NMP, have been identified as reprotoxic and should be replaced with safer alternatives if possible.[9]

Q4: What type of base is suitable for deprotonating the thiol for an SₙAr reaction?

A4: The choice of base depends on the reactivity of the electrophile. Since thiols are relatively acidic, moderate inorganic bases are often sufficient.[4]

  • Potassium Carbonate (K₂CO₃): A common, effective, and economical choice for many SₙAr reactions with thiols.[8][9]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can sometimes improve reaction rates.[9]

  • Potassium or Sodium Hydroxide (KOH, NaOH): Can be used but may introduce water, which could affect the reaction.[9]

  • Stronger Bases (e.g., NaH, KHMDS): Used for less reactive systems, but require strictly anhydrous conditions and greater handling care.[9] The use of sodium hydride (NaH) with dipolar aprotic solvents is not recommended due to safety concerns.[9]

Troubleshooting Guide

Problem 1: Low or incomplete conversion during scale-up.

  • Question: I am scaling up an SₙAr reaction and observing that the reaction stalls or does not go to completion. What are the likely causes?

  • Answer: Several factors can contribute to this issue during scale-up:

    • Insufficient Base: Ensure at least one equivalent of base is used to deprotonate the thiol. On a larger scale, the efficiency of mixing can impact the base's effectiveness. Consider using a slightly stronger or more soluble base like Cs₂CO₃.[9]

    • Mass Transfer/Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. Ensure the agitation is sufficient to maintain a homogeneous mixture.

    • Temperature Control: Exothermic reactions can be difficult to control on a large scale. If the temperature rises too high, it can lead to side reactions or degradation of starting materials or products. Conversely, if the reaction requires heating, ensure the entire reaction volume reaches and maintains the target temperature.

    • Atmospheric Control: Thiols can be oxidized by atmospheric oxygen, especially at elevated temperatures and in the presence of a base. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[7]

Problem 2: Significant formation of disulfide byproduct.

  • Question: My crude reaction mixture contains a significant amount of the 4,4'-(methylthio)-3,3',5,5'-tetrafluorodiphenyl disulfide. How can I prevent this?

  • Answer: Disulfide formation is a common side reaction caused by the oxidation of the thiol (or thiolate).

    • Deoxygenate Solvents: Purge the solvent with an inert gas (N₂ or Ar) before use to remove dissolved oxygen.

    • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas throughout the entire process, including reagent addition and sampling.[7]

    • Control Reagent Addition: Add the thiol slowly to the mixture of the electrophile and base. This keeps the instantaneous concentration of the highly reactive thiolate low, minimizing its chance to react with an oxidant.

    • Avoid Contaminants: Ensure that no oxidizing agents are inadvertently introduced into the reaction.

Problem 3: Difficulty with product isolation and purification.

  • Question: After workup, I have a low isolated yield, or the crude product is difficult to purify. What should I check?

  • Answer: Product loss or contamination can occur at several stages.

    • Aqueous Workup: Your product, an aryl thioether, is likely soluble in organic solvents. However, if the product has polar functional groups, it might have some solubility in the aqueous layer. It is good practice to re-extract the aqueous layer with a fresh portion of solvent.[10]

    • pH Sensitivity: Ensure your product is stable to the acidic or basic conditions used during the workup. You can test this on a small scale by exposing a sample of the reaction mixture to the workup conditions and monitoring for degradation by TLC or LCMS.[10]

    • Emulsions: Emulsions can form during the aqueous wash, trapping the product. If an emulsion forms, try adding brine or filtering the mixture through a pad of celite to break it.

    • Residual Solvent: High-boiling solvents like DMF or DMSO can be difficult to remove. Consider performing a solvent exchange into a lower-boiling solvent before final concentration, or use specific extraction techniques to remove them.

Experimental Protocols

Key Experiment: Scale-Up of a Nucleophilic Aromatic Substitution (SₙAr) Reaction

This protocol describes a general procedure for the reaction of this compound with an electron-deficient aryl chloride.

Materials:

  • This compound (1.0 eq)

  • Electron-deficient Aryl Chloride (e.g., 4-nitrochlorobenzene) (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reagent Charging: Charge the reactor with the aryl chloride (1.05 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Thiol Addition: In a separate vessel, dissolve the this compound (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the heated reactor over 30-60 minutes using an addition funnel or a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LCMS until the starting thiol is consumed.

  • Cooling and Quench: Once complete, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into cold water with stirring.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic extracts and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as needed.

Visualizations

experimental_workflow setup Reactor Setup & Inerting charge Charge Aryl Halide, Base, and Solvent setup->charge heat Heat to Reaction Temperature charge->heat add Add Thiol Solution Dropwise heat->add monitor Monitor Reaction (TLC / LCMS) add->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify product Final Product purify->product

Caption: Experimental workflow for a typical SₙAr reaction scale-up.

snar_mechanism cluster_intermediate Intermediate cluster_products Products ArX Ar-X (Aryl Halide) Meisenheimer [Ar(X)(SR)]⁻ Meisenheimer Complex ArX->Meisenheimer Thiolate RS⁻ (Thiolate) Thiolate->Meisenheimer Nucleophilic Attack ArSR Ar-SR (Aryl Thioether) Meisenheimer->ArSR Loss of Leaving Group X_minus X⁻ (Halide) Meisenheimer->X_minus

Caption: Generalized mechanism for an SₙAr reaction.[9]

troubleshooting_guide start Low Yield or Incomplete Reaction check_temp Is Temperature Correct? start->check_temp check_base Is Base Sufficiently Strong/Soluble? check_temp->check_base Yes adjust_temp Adjust Heating/ Cooling Profile check_temp->adjust_temp No check_mixing Is Agitation Adequate? check_base->check_mixing Yes change_base Use Stronger Base (e.g., Cs₂CO₃) check_base->change_base No check_atmosphere Is Atmosphere Inert? check_mixing->check_atmosphere Yes increase_mixing Increase Stirrer Speed check_mixing->increase_mixing No purge_system Purge with N₂/Ar, Use Degassed Solvent check_atmosphere->purge_system No solution Problem Resolved check_atmosphere->solution Yes adjust_temp->check_base change_base->check_mixing increase_mixing->check_atmosphere purge_system->solution

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Managing Air-Sensitive 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of the air-sensitive compound 3,5-Difluoro-4-(methyl)thiophenol in a laboratory setting. Adherence to these protocols is critical to prevent degradation of the compound and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What makes this compound air-sensitive?

A1: Like many thiophenols, this compound is susceptible to oxidation by atmospheric oxygen. The thiol group (-SH) can be oxidized to form a disulfide bond (S-S), leading to the formation of dimers and other impurities.[1][2][3][4] This degradation can affect the purity of the material and the outcome of subsequent reactions.

Q2: How should I properly store this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[5] The container, preferably an amber vial, should be tightly sealed to prevent the ingress of air and moisture.[6] For long-term storage, a glovebox or a desiccator flushed with inert gas is recommended.

Q3: What are the primary signs of degradation?

A3: Visual inspection may reveal a change in the physical appearance of the solid, such as discoloration or clumping. Analytically, the presence of disulfide impurities can be detected by techniques like NMR spectroscopy or mass spectrometry.

Q4: Can I handle this compound on an open bench?

A4: It is strongly advised to handle this compound under an inert atmosphere to minimize exposure to air.[6][7][8] This can be achieved using a glovebox or a Schlenk line.[7][8] If brief handling in the air is unavoidable, it should be done as quickly as possible, and the container should be promptly flushed with an inert gas before sealing.

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the starting material due to air exposure.Ensure all handling and reaction setup is performed under a strict inert atmosphere. Use freshly opened or properly stored this compound. Degas all solvents prior to use.[7]
The compound appears discolored or has a different consistency than expected. Oxidation or hydrolysis of the compound.Discard the degraded material and obtain a fresh batch. Review and improve storage and handling procedures to prevent future degradation.
Difficulty in achieving a complete reaction. The presence of disulfide impurities in the starting material, which are less reactive.Purify the this compound if possible, or use a fresh, high-purity sample. Confirm the purity of the starting material by analytical methods before use.
Precipitate forms upon dissolving the compound. The precipitate could be the less soluble disulfide dimer.Filter the solution under inert conditions to remove the precipitate. However, this indicates significant degradation, and using a fresh sample is the best course of action.

Experimental Protocols

Protocol 1: Weighing and Transferring this compound using a Glovebox
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).[6] Bring the sealed container of this compound, a tared vial, a spatula, and any other necessary equipment into the glovebox antechamber.

  • Inerting: Cycle the antechamber with the inert gas (e.g., three purge-and-refill cycles) to remove air.[7]

  • Transfer: Once inside the glovebox, open the container of this compound. Using a clean, dry spatula, transfer the desired amount of the solid to the tared vial.

  • Sealing: Tightly seal both the stock container and the vial containing the weighed compound.

  • Removal: Place the sealed containers back into the antechamber and cycle it before removing them from the glovebox.

Protocol 2: Handling this compound using a Schlenk Line
  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 120 °C for at least 4 hours) and then cooled under a stream of inert gas.[9][10]

  • Inert Atmosphere: Assemble the glassware on the Schlenk line and perform at least three evacuate-refill cycles with a high-purity inert gas to establish an inert atmosphere.[7][8]

  • Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the experiment, which can be monitored with an oil or mercury bubbler.[9][11]

  • Solid Addition: To add the solid to a reaction flask, briefly remove the septum or stopper while maintaining a strong counterflow of inert gas. Quickly add the pre-weighed solid and immediately reseal the flask.

  • Solvent Addition: Use cannula transfer or a gas-tight syringe to add degassed solvents to the reaction flask.[9]

Quantitative Data Summary

ParameterRecommended Value/ProcedureNotes
Storage Temperature 2-8 °CRefrigeration is recommended to slow down potential degradation.
Storage Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation.
Glovebox Atmosphere < 1 ppm O₂, < 1 ppm H₂OFor optimal protection against degradation.[6]
Inert Gas Purity High Purity (≥ 99.998%)To minimize the introduction of reactive impurities.
Solvent Purity Anhydrous and DegassedSolvents should be properly dried and deoxygenated before use.[7]

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start cluster_investigation cluster_purity_check cluster_handling_review cluster_solution Start Experiment Fails or Yields are Low Check_Purity Check Purity of this compound Start->Check_Purity Review_Handling Review Handling and Storage Procedures Start->Review_Handling Is_Pure Is the Compound Pure? Check_Purity->Is_Pure Inert_Atmosphere_OK Was Inert Atmosphere Maintained? Review_Handling->Inert_Atmosphere_OK Is_Pure->Review_Handling Yes Degradation_Confirmed Degradation Confirmed (e.g., disulfide presence) Is_Pure->Degradation_Confirmed No Use_Fresh_Sample Use Fresh, High-Purity Sample Degradation_Confirmed->Use_Fresh_Sample Solvents_OK Were Solvents Anhydrous and Degassed? Inert_Atmosphere_OK->Solvents_OK Yes Improper_Handling Improper Handling Identified Inert_Atmosphere_OK->Improper_Handling No Purify_Solvents Dry and Degas Solvents Solvents_OK->Purify_Solvents No Repeat_Experiment Repeat Experiment Solvents_OK->Repeat_Experiment Yes Improve_Technique Improve Inert Atmosphere Technique Improper_Handling->Improve_Technique Use_Fresh_Sample->Repeat_Experiment Improve_Technique->Repeat_Experiment Purify_Solvents->Repeat_Experiment

Caption: Troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

A Comparative Guide to the Nucleophilicity of Fluorinated Thiophenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including nucleophilicity. In the realm of drug discovery and development, tuning the nucleophilic character of synthons is crucial for optimizing reaction kinetics, selectivity, and ultimately, the biological activity of target molecules. This guide provides an objective comparison of the nucleophilicity of various fluorinated thiophenols, supported by experimental data, to aid researchers in the rational selection of reagents for their synthetic endeavors.

Quantitative Comparison of Nucleophilicity

The nucleophilicity of a series of substituted thiophenolates, including several fluorinated analogues, has been quantitatively determined by measuring their rates of reaction with a set of reference electrophiles (quinone methides) in dimethyl sulfoxide (DMSO) at 20 °C.[1] The reactivity of these thiophenolates is described by the Mayr-Patz equation, log k = sN(N + E), where N is the nucleophilicity parameter and sN is the nucleophile-specific sensitivity parameter. A higher N value indicates greater nucleophilicity.

The experimental data for selected fluorinated thiophenols, alongside non-fluorinated benchmarks, are summarized in the table below.

Thiophenolate DerivativeN (Nucleophilicity Parameter)sN (Sensitivity Parameter)
4-Methoxythiophenolate24.810.67
4-Methylthiophenolate24.350.69
Thiophenolate23.360.74
4-Fluorothiophenolate22.840.76
4-(Trifluoromethyl)thiophenolate21.300.86
3,5-Bis(trifluoromethyl)thiophenolate19.710.86

As the data illustrates, the introduction of electron-withdrawing fluorine substituents systematically decreases the nucleophilicity of the thiophenolate. A single fluorine atom at the para-position slightly reduces the nucleophilicity compared to the parent thiophenolate. The effect is more pronounced with the strongly electron-withdrawing trifluoromethyl group, and the presence of two such groups in 3,5-bis(trifluoromethyl)thiophenolate results in a significant reduction in nucleophilic reactivity.

Experimental Protocol: Determination of Nucleophilicity Parameters

The determination of the nucleophilicity parameters for the substituted thiophenolates was conducted by measuring the kinetics of their reactions with a series of reference quinone methides.[1]

Materials and Methods:

  • Thiophenolate Solutions: Stock solutions of the sodium or potassium salts of the respective thiophenols were prepared in anhydrous DMSO.

  • Electrophile Solutions: Stock solutions of the reference quinone methides were prepared in anhydrous DMSO.

  • Kinetic Measurements: The reaction kinetics were monitored using a stopped-flow UV-Vis spectrophotometer. The decay of the absorbance of the quinone methide at its maximum wavelength was followed over time. All measurements were performed under pseudo-first-order conditions with the thiophenolate in at least 10-fold excess over the quinone methide.

  • Data Analysis: The observed pseudo-first-order rate constants (k_obs) were determined by fitting the absorbance decay to a single exponential function. Second-order rate constants (k2) were then obtained from the slope of a plot of k_obs versus the concentration of the thiophenolate.

  • Determination of N and sN: The nucleophilicity parameters N and sN for each thiophenolate were determined by plotting the logarithm of the second-order rate constants (log k2) against the known electrophilicity parameters (E) of the reference quinone methides. The slope of the resulting linear correlation corresponds to sN, and the intercept with the x-axis gives -N.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the nucleophilicity parameters of fluorinated thiophenols.

G cluster_prep Solution Preparation cluster_kinetics Kinetic Measurements cluster_analysis Data Analysis Thiophenolate Prepare Thiophenolate Stock Solutions in DMSO Mixing Rapid Mixing of Reactants (Stopped-Flow) Thiophenolate->Mixing QM Prepare Quinone Methide Stock Solutions in DMSO QM->Mixing UV_Vis Monitor Absorbance Decay of Quinone Methide (UV-Vis) Mixing->UV_Vis k_obs Determine Pseudo-First-Order Rate Constants (k_obs) UV_Vis->k_obs k2 Calculate Second-Order Rate Constants (k2) k_obs->k2 Mayr_Plot Plot log(k2) vs. E (Mayr Plot) k2->Mayr_Plot Parameters Determine N and sN from Linear Regression Mayr_Plot->Parameters

Caption: Workflow for determining thiophenol nucleophilicity.

Relationship Between Structure and Nucleophilicity

The observed trend in nucleophilicity can be rationalized by considering the electronic effects of the fluorine substituents on the thiophenolate anion. This logical relationship is depicted in the diagram below.

G cluster_cause Structural Feature cluster_effect1 Electronic Effect cluster_effect2 Effect on Anion cluster_consequence Resulting Property Fluorine Introduction of Fluorine Substituents EWG Increased Electron- Withdrawing Effect Fluorine->EWG leads to Anion_Stability Increased Stability of Thiophenolate Anion EWG->Anion_Stability results in Electron_Density Decreased Electron Density on Sulfur Atom EWG->Electron_Density causes Nucleophilicity Decreased Nucleophilicity Anion_Stability->Nucleophilicity contributes to Electron_Density->Nucleophilicity leads to

References

A Comparative Guide to Analytical Techniques for the Characterization of 3,5-Difluoro-4-(methyl)thiophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of key analytical techniques for the characterization of 3,5-Difluoro-4-(methyl)thiophenol derivatives. The information is based on established analytical methodologies for structurally related fluorinated and thiophenol compounds.

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds like this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Data Presentation: NMR Spectral Data

The following table summarizes expected chemical shifts for a hypothetical this compound derivative based on data for similar compounds.

Nucleus Functional Group Expected Chemical Shift (ppm) Coupling Constants (Hz)
¹HAr-H6.5 - 7.5JH-F ≈ 6-10
S-CH₃2.0 - 2.5
SH3.0 - 4.0
¹³CAr-C-F150 - 165JC-F ≈ 240-250
Ar-C-S120 - 140
Ar-C-H110 - 125JC-F ≈ 20-30
S-CH₃15 - 25
¹⁹FAr-F-110 to -140JF-H ≈ 6-10

Experimental Protocol: NMR Spectroscopy

A typical experimental protocol for acquiring NMR spectra of a this compound derivative is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a longer relaxation delay (e.g., 2-5 seconds).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to cover the expected range for aromatic fluorine (e.g., -100 to -150 ppm).

    • Proton decoupling may be used to simplify the spectra.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

1.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Data Presentation: Mass Spectrometry Data

Ionization Technique Expected Ion Information Obtained
Electrospray Ionization (ESI)[M+H]⁺, [M-H]⁻, [M+Na]⁺Molecular weight confirmation
Electron Ionization (EI)M⁺˙ and fragment ionsMolecular weight and structural information from fragmentation patterns

Experimental Protocol: Mass Spectrometry

A general protocol for the analysis of a this compound derivative by mass spectrometry is:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • ESI-MS Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via an HPLC system.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • Acquire data in both positive and negative ion modes.

  • EI-MS Acquisition (typically with GC-MS):

    • Introduce the sample via a gas chromatograph for separation and subsequent ionization.

    • Use a standard electron energy of 70 eV.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain structural insights.

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of this compound derivatives from reaction mixtures and for assessing their purity.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of non-volatile organic compounds.

Data Presentation: HPLC Parameters

Parameter Typical Conditions
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Dependent on the specific derivative's polarity

Experimental Protocol: HPLC

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Method Development: Develop a suitable gradient elution method to achieve good separation of the target compound from impurities. A typical gradient might be 10% B to 90% B over 20 minutes.

  • Analysis: Inject the sample and record the chromatogram. The purity of the sample can be estimated from the relative peak areas.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel this compound derivative.

G cluster_synthesis Synthesis cluster_characterization Characterization synthesis Chemical Synthesis workup Reaction Work-up & Crude Purification synthesis->workup tlc TLC/HPLC for Purity Assessment workup->tlc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) tlc->nmr If pure final_purification Final Purification (e.g., Column Chromatography) tlc->final_purification If impure ms Mass Spectrometry (HRMS) nmr->ms final_analysis Final Purity and Structural Confirmation ms->final_analysis final_purification->tlc

Unraveling the Structure of 3,5-Difluoro-4-(methyl)thiophenol Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of the structure of adducts formed from 3,5-Difluoro-4-(methyl)thiophenol, offering insights into their formation, characterization, and comparison with related compounds. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for understanding the behavior of this fluorinated thiophenol in conjugation reactions.

The reactivity of thiophenols, including this compound, is characterized by the nucleophilicity of the sulfur atom, which readily forms covalent bonds with electron-deficient molecules, known as electrophiles. This reaction, often a Michael addition, results in the formation of a stable thioether linkage. The presence of fluorine atoms on the aromatic ring of this compound can influence its reactivity and the properties of the resulting adducts.

Comparative Analysis of Thiophenol Adducts

To understand the unique characteristics of this compound adducts, a comparison with adducts derived from a non-fluorinated analogue, 4-methylthiophenol, is instructive. The primary method for characterizing these adducts is through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Thiophenol DerivativeElectrophileAdduct StructureKey Analytical Techniques
This compoundN-ethylmaleimideSuccinimide thioether1H NMR, 19F NMR, MS
4-MethylthiophenolN-ethylmaleimideSuccinimide thioether1H NMR, MS

Table 1: Comparison of Adducts from Fluorinated and Non-Fluorinated Thiophenols. This table outlines the expected adducts and the primary analytical methods for their characterization.

Experimental Data and Structure Confirmation

The confirmation of the adduct structure relies on the interpretation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the adducts of this compound, both 1H NMR and 19F NMR are employed.

  • 1H NMR: The disappearance of the thiol proton (-SH) signal and the appearance of new signals corresponding to the protons of the succinimide ring confirm the formation of the Michael adduct.[1]

  • 19F NMR: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[2][3] Changes in the 19F NMR spectrum upon adduct formation provide valuable information about the newly formed covalent bond and the overall structure. The large chemical shift dispersion in 19F NMR allows for clear resolution of signals, aiding in structural assignment.[4]

Compound1H NMR Chemical Shifts (ppm, indicative)19F NMR Chemical Shifts (ppm, indicative)
This compoundThiol (-SH): ~3.5 ppm, Aromatic: ~7.0-7.5 ppm, Methyl (-CH3): ~2.4 ppmAromatic (-F): -110 to -130 ppm
Adduct with N-ethylmaleimideSuccinimide protons: ~2.5-4.0 ppm, Aromatic: ~7.2-7.8 ppm, Methyl (-CH3): ~2.4 ppmAromatic (-F): Shifted from parent compound

Table 2: Indicative NMR Data for this compound and its N-ethylmaleimide Adduct. Note that specific chemical shifts will vary depending on the solvent and specific adduct structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the adduct, confirming the addition of the thiophenol to the electrophile. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition of the adduct.

CompoundExpected Molecular Ion [M+H]+ (m/z)
This compound161.02
Adduct with N-ethylmaleimide286.07

Table 3: Expected Molecular Weights for this compound and its N-ethylmaleimide Adduct.

Experimental Protocols

The following is a generalized protocol for the synthesis and purification of a thiophenol-maleimide adduct, a common type of adduct formed from this compound.

Synthesis of a Thiophenol-Maleimide Adduct

Materials:

  • This compound

  • N-ethylmaleimide

  • Degassed buffer, pH 7-7.5 (e.g., PBS, Tris, HEPES)[5][6]

  • Organic co-solvent (e.g., DMSO or DMF)[5]

Procedure:

  • Dissolve the this compound in the degassed buffer. An organic co-solvent may be necessary for compounds with low aqueous solubility.[5]

  • Dissolve the N-ethylmaleimide in a suitable solvent (e.g., DMSO).

  • Add the N-ethylmaleimide solution to the thiophenol solution. A molar ratio of 1:1 is typically used for small molecule reactions.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, the product can be purified.

Purification of the Adduct

Purification of the adduct is crucial to remove any unreacted starting materials.

  • Column Chromatography: For small molecule adducts, silica gel column chromatography is a common purification method.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for both analytical and preparative separation of the adduct.[7]

Visualizing the Reaction Pathway

The formation of a thiophenol adduct can be represented as a straightforward logical workflow.

Adduct_Formation_Workflow Thiophenol This compound Reaction Michael Addition Reaction Thiophenol->Reaction Electrophile Electrophile (e.g., N-ethylmaleimide) Electrophile->Reaction Adduct Thioether Adduct Reaction->Adduct Purification Purification Adduct->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Thiol Thiophenolate Anion (from this compound) TS Nucleophilic Attack Thiol->TS Forms C-S bond Maleimide Maleimide (Electrophilic Center) Maleimide->TS Adduct Stable Thioether Adduct TS->Adduct

References

A Comparative Guide: 3,5-Difluoro-4-(methyl)thiophenol vs. Thiophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the selection of appropriate chemical moieties is paramount to achieving desired pharmacological profiles. Thiophenol and its derivatives are important building blocks in medicinal chemistry. This guide provides a detailed comparison of 3,5-Difluoro-4-(methyl)thiophenol and its parent compound, thiophenol, highlighting the advantages conferred by fluorine and methyl substitutions. This objective analysis is supported by a combination of experimental data for thiophenol and predicted properties for its fluorinated analogue, based on established principles in medicinal chemistry.

Executive Summary

The strategic incorporation of fluorine atoms and a methyl group into the thiophenol scaffold is anticipated to significantly modulate its physicochemical and pharmacokinetic properties. This compound is predicted to offer enhanced metabolic stability, greater lipophilicity, and altered acidity and nucleophilicity compared to thiophenol. These modifications can translate into improved potency, bioavailability, and a more favorable safety profile in drug candidates.

Physicochemical Properties: A Comparative Analysis

The introduction of two fluorine atoms and a methyl group to the aromatic ring of thiophenol is expected to alter its electronic and steric properties, thereby influencing its acidity (pKa), lipophilicity (logP), and reactivity.

PropertyThiophenolThis compound (Predicted)Rationale for Predicted Advantages
Molecular Weight 110.17 g/mol [1]160.19 g/mol Increased molecular weight may influence binding interactions.
pKa 6.62 (in H₂O)[1]Lower than 6.62The strong electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity of the thiol proton, leading to a lower pKa. This can enhance its ability to act as a hydrogen bond donor and influence its ionization state at physiological pH.
logP 2.52 (calculated)Higher than 2.52The addition of fluorine and methyl groups generally increases the lipophilicity of a molecule. Increased lipophilicity can improve membrane permeability and cell uptake, potentially leading to better bioavailability.[2][3]
Nucleophilicity HighModeratedWhile the thiophenolate anion is a strong nucleophile[4], the electron-withdrawing fluorine atoms in the fluorinated analogue are expected to decrease the electron density on the sulfur atom, thereby moderating its nucleophilicity. This can be advantageous in reducing off-target reactions.[5]
Metabolic Stability Susceptible to oxidationEnhancedFluorine atoms at the 3 and 5 positions can block potential sites of metabolic attack by cytochrome P450 enzymes, leading to increased metabolic stability and a longer in vivo half-life.[6][7]

Enhanced Metabolic Stability: A Key Advantage

One of the most significant advantages of using this compound in drug design is the anticipated improvement in metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By placing fluorine atoms on the aromatic ring, common metabolic pathways such as aromatic hydroxylation can be effectively blocked.

Thiophenol Thiophenol Metabolism Metabolism (CYP450) Thiophenol->Metabolism Susceptible to Oxidation Metabolites Oxidized Metabolites Metabolism->Metabolites Fluorinated_Thiophenol This compound Blocked_Metabolism Blocked Metabolism Fluorinated_Thiophenol->Blocked_Metabolism Fluorine atoms shield the ring Increased_Stability Enhanced Metabolic Stability Blocked_Metabolism->Increased_Stability

Metabolic fate comparison.

Experimental Protocols

To empirically validate the predicted advantages of this compound, the following experimental protocols can be employed.

Determination of pKa by Spectrophotometric Titration

Objective: To determine the acid dissociation constant (pKa) of the thiol group.

Methodology:

  • Prepare a stock solution of the test compound (thiophenol or this compound) in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 4 to 9).

  • Add a small aliquot of the stock solution to each buffer solution to a final concentration of approximately 50 µM.

  • Measure the UV-Vis absorbance spectrum of each solution from 200 to 400 nm.

  • The absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients is plotted against the pH.

  • The pKa is determined as the pH at the inflection point of the resulting sigmoid curve.[8]

Measurement of Lipophilicity (logP) by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP).

Methodology:

  • Prepare a saturated solution of the test compound in n-octanol.

  • Mix equal volumes of the n-octanol solution and water in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9][10]

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.

Methodology:

  • Prepare an incubation mixture containing liver microsomes (from human or other species), NADPH (as a cofactor), and the test compound in a phosphate buffer.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are measures of metabolic stability.[11][12][13]

cluster_0 Experimental Workflow Start Start Preparation Prepare Incubation Mixture (Compound, Microsomes, NADPH) Start->Preparation Incubation Incubate at 37°C Preparation->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Calculate t½ and CLint Analysis->Data End End Data->End

Metabolic stability assay workflow.

Conclusion

While direct experimental data for this compound is not yet widely available in the public domain, the well-established principles of medicinal chemistry strongly suggest its potential as a superior building block compared to thiophenol in many drug development applications. The strategic incorporation of fluorine and a methyl group is predicted to confer significant advantages, most notably enhanced metabolic stability and modulated electronic properties. Researchers and drug development professionals are encouraged to consider these potential benefits and to utilize the outlined experimental protocols to validate the performance of this compound in their specific applications. The thoughtful application of fluorination strategies represents a powerful tool in the design of safer and more effective medicines.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiophenols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comparative study of fluorinated and non-fluorinated thiophenols, highlighting the profound impact of fluorination on key physicochemical and pharmacological properties. Understanding these differences is crucial for optimizing drug design, enhancing efficacy, and improving pharmacokinetic profiles.

Physicochemical Properties: A Tale of Two Thiols

Fluorination dramatically alters the electronic properties of the thiophenol ring, leading to significant changes in acidity, lipophilicity, and metabolic stability. These modifications can be leveraged to fine-tune the behavior of thiophenol-containing molecules within a biological system.

Acidity (pKa)

The introduction of fluorine atoms, highly electronegative substituents, has a pronounced effect on the acidity of the thiol proton. The electron-withdrawing nature of fluorine stabilizes the thiolate anion, resulting in a lower pKa and a more acidic compound. This increased acidity can influence a molecule's ionization state at physiological pH, impacting its solubility, permeability, and interaction with biological targets.

Pentafluorothiophenol, for instance, is one of the most acidic thiols known, with a pKa of 2.68, a stark contrast to the 6.62 pKa of unsubstituted thiophenol.[1] This significant increase in acidity is a direct consequence of the strong inductive effect of the five fluorine atoms. Even a single fluorine substituent can notably decrease the pKa of a thiophenol.

CompoundpKa
Thiophenol6.62[1]
4-Fluorothiophenol~6.0 (estimated)
Pentafluorothiophenol2.68[2]

Note: The pKa for 4-Fluorothiophenol is an estimation based on the known effects of para-fluoro substitution on benzoic acid and phenol acidity.

Lipophilicity (LogP)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also significantly modulated by fluorination. Generally, the substitution of hydrogen with fluorine increases the lipophilicity of a molecule.[3] However, the relationship is not always linear and can be influenced by the position and number of fluorine atoms.[4] For instance, while aromatic fluorination typically increases logP, aliphatic fluorination can sometimes decrease it.[5]

CompoundLogP (Calculated/Experimental)
Thiophenol2.52 (Experimental)
4-Fluorothiophenol2.75 (Calculated)
Pentafluorothiophenol3.38 (Calculated)

Note: LogP values can vary depending on the determination method (experimental vs. various calculation models). The values presented here are for comparative illustration.

Biological Properties and Applications in Drug Development

The physicochemical alterations induced by fluorination translate into tangible differences in the biological activity and pharmacokinetic profiles of thiophenol derivatives.

Metabolic Stability

A primary driver for the use of fluorine in drug design is the enhancement of metabolic stability.[6][7][8] The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block sites of oxidation and prolong the in vivo half-life of a drug candidate.[9] This strategy can lead to improved bioavailability and a more favorable dosing regimen.

For thiophenol-containing compounds, fluorination of the aromatic ring can prevent hydroxylation, a common metabolic pathway. This is a crucial advantage in drug development, as it can significantly improve the metabolic profile of a lead compound.

Compound MoietyRelative Metabolic Stability (in human liver microsomes)
PhenylLower
4-FluorophenylHigher
PentafluorophenylSignificantly Higher

Note: This table represents a general trend. Specific metabolic stability data would be compound-dependent.

Protein Binding

The introduction of fluorine can also influence the binding affinity of a ligand to its protein target.[10] Fluorine can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions and the formation of non-canonical hydrogen bonds. Furthermore, the conformational changes induced by fluorination can lead to a more favorable orientation of the molecule for binding. In some cases, a strategically placed fluorine atom has been shown to significantly enhance the potency of an inhibitor.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Determination of pKa by UV-Vis Spectrophotometry

Principle: The absorbance of the thiophenol and its corresponding thiolate anion differ. By measuring the absorbance of the compound at various pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Procedure:

  • Prepare a stock solution of the thiophenol in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 3 to 12).

  • Add a small aliquot of the thiophenol stock solution to each buffer solution to a final concentration that gives an optimal absorbance reading (typically in the range of 10-50 µM).

  • Measure the UV-Vis spectrum of each solution at a constant temperature.

  • Identify the wavelength of maximum absorbance for both the protonated and deprotonated species.

  • Plot the absorbance at a chosen wavelength against the pH.

  • The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the midpoint of the resulting sigmoidal curve.[11]

Measurement of LogP by the Shake-Flask Method

Principle: The partition coefficient (P) is determined by measuring the concentration of the compound in two immiscible phases, typically n-octanol and water, after equilibrium has been reached. LogP is the logarithm of this coefficient.[12][13][14][15]

Procedure:

  • Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4) and saturate it with n-octanol.

  • Saturate n-octanol with the phosphate buffer.

  • Prepare a stock solution of the test compound in the saturated buffer.

  • In a flask, mix a known volume of the compound solution with a known volume of the saturated n-octanol.

  • Shake the flask for a sufficient time (e.g., 1 to 24 hours) to allow for equilibrium to be reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully withdraw aliquots from both the aqueous and n-octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or ¹⁹F NMR for fluorinated compounds).[16]

  • Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Principle: The metabolic stability of a compound is assessed by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and monitoring the disappearance of the parent compound over time.[2][17][18][19][20]

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., human or mouse), a phosphate buffer (pH 7.4), and a cofactor solution (e.g., NADPH regenerating system).

  • Pre-warm the reaction mixture to 37°C.

  • Add the test compound (typically at a final concentration of 1 µM) to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protein-Ligand Binding Assay by Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[21][22][23][24][25]

Procedure:

  • Prepare solutions of the protein and the ligand (thiophenol derivative) in the same buffer to minimize heats of dilution.

  • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

  • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.

  • Integrate the peaks to obtain the heat per injection.

  • Plot the heat per injection against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

cluster_nonfluorinated Non-Fluorinated Thiophenol cluster_fluorinated Fluorinated Thiophenol Thiophenol Thiophenol Higher_pKa Higher pKa (Less Acidic) Thiophenol->Higher_pKa Lower_LogP Lower LogP (Less Lipophilic) Thiophenol->Lower_LogP Lower_Stability Lower Metabolic Stability Thiophenol->Lower_Stability Fluorination Fluorination Fluorothiophenol Fluorothiophenol Lower_pKa Lower pKa (More Acidic) Fluorothiophenol->Lower_pKa Higher_LogP Higher LogP (More Lipophilic) Fluorothiophenol->Higher_LogP Higher_Stability Higher Metabolic Stability Fluorothiophenol->Higher_Stability Fluorination->Fluorothiophenol Impacts Start Start Prepare_Reagents Prepare Microsomes, Buffer, and Cofactors Start->Prepare_Reagents Pre_incubation Pre-incubate at 37°C Prepare_Reagents->Pre_incubation Initiate_Reaction Add Test Compound Pre_incubation->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench with Acetonitrile + Internal Standard Time_Points->Quench_Reaction Protein_Precipitation Centrifuge to Precipitate Protein Quench_Reaction->Protein_Precipitation LC_MS_Analysis Analyze Supernatant by LC-MS/MS Protein_Precipitation->LC_MS_Analysis Data_Analysis Calculate Half-Life and Intrinsic Clearance LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Synthesis of 3,5-Difluoro-4-(methyl)thiophenol and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed synthetic route to 3,5-Difluoro-4-(methyl)thiophenol and established methods for producing structurally similar thiophenols. The information presented herein is intended to assist researchers in selecting and optimizing synthetic strategies for novel thiophenol derivatives, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.

Logical Workflow for Synthetic Route Validation

The validation of a synthetic pathway for a target compound like this compound involves a systematic progression from commercially available starting materials to the final product, with comparative analysis against alternative syntheses. The following diagram illustrates this logical workflow.

cluster_target Proposed Synthesis of this compound cluster_alternatives Alternative Thiophenol Syntheses cluster_validation Validation SM_T 2,4-Difluorotoluene (Starting Material) INT_T 3,5-Difluoro-4-methylbenzenesulfonyl chloride (Intermediate) SM_T->INT_T Chlorosulfonation PROD_T This compound (Target Product) INT_T->PROD_T Reduction COMP Comparative Analysis (Yield, Purity, Conditions) PROD_T->COMP SM_A1 p-Toluenesulfonyl chloride PROD_A1 4-Methylthiophenol SM_A1->PROD_A1 Reduction PROD_A1->COMP SM_A2 2,4-Difluorobenzenesulfonyl chloride PROD_A2 2,4-Difluorothiophenol SM_A2->PROD_A2 Reduction PROD_A2->COMP SM_A3 4-Isopropylbenzenesulfonyl chloride PROD_A3 4-Isopropylthiophenol SM_A3->PROD_A3 Reduction PROD_A3->COMP cluster_pathway General Reduction Pathway Start Ar-SO2Cl Intermediate [Ar-S-OH] Start->Intermediate Reduction (e.g., P/I2, Zn/H+) Product Ar-SH Intermediate->Product Further Reduction cluster_workflow Experimental Workflow A Reactant Mixing B Reaction under Controlled Temperature A->B C Reaction Monitoring (TLC/GC) B->C D Work-up (Quenching, Extraction) C->D E Purification (Distillation/Crystallization) D->E F Characterization (NMR, MS, etc.) E->F

The Impact of Fluorine Substitution on Thiophenol Acidity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle electronic effects of fluorine substitution on molecular properties is paramount. This guide provides a comprehensive comparison of how fluorine substitution influences the acidity (pKa) of thiophenol, supported by experimental data and detailed methodologies.

The acidity of the thiol group in thiophenol is a critical parameter in various chemical and biological contexts, including drug-receptor interactions and metabolic stability. The introduction of fluorine atoms to the phenyl ring can dramatically alter this acidity through potent inductive effects.

Quantitative Analysis of pKa Values

The following table summarizes the experimentally determined pKa values for thiophenol and a series of its fluorinated derivatives. The data clearly demonstrates a significant increase in acidity (a decrease in pKa) with increasing fluorine substitution.

CompoundpKa Value
Thiophenol6.62[1]
4-Fluorothiophenol6.40 (Predicted)[2]
2-Fluorothiophenol6.00 (Predicted)
Pentafluorothiophenol2.68[3][4]

The Inductive Effect of Fluorine

The observed increase in acidity upon fluorine substitution is primarily attributed to the strong electron-withdrawing inductive effect (-I effect) of the highly electronegative fluorine atoms. This effect stabilizes the negative charge of the thiolate anion (ArS⁻) formed upon deprotonation. By pulling electron density away from the sulfur atom through the sigma bonds of the aromatic ring, the fluorine substituents disperse the negative charge, making the anion more stable and, consequently, the parent thiol a stronger acid.

The magnitude of this effect is cumulative, as evidenced by the exceptionally low pKa of pentafluorothiophenol, where five fluorine atoms collectively exert a powerful electron-withdrawing influence.[3]

Experimental Determination of pKa

The pKa values of thiophenol and its derivatives are typically determined using potentiometric titration or UV-Vis spectrophotometry.

Experimental Workflow: Potentiometric Titration

G Potentiometric Titration Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve thiophenol derivative in a suitable solvent (e.g., water with co-solvent) prep2 Add a calibrated pH electrode and a titrant delivery system prep1->prep2 titrate Add a standard solution of a strong base (e.g., NaOH) in small, precise increments prep2->titrate measure Record the pH after each addition titrate->measure plot Plot pH versus the volume of titrant added measure->plot inflection Determine the equivalence point (point of maximum slope) plot->inflection pKa The pH at half the equivalence point volume is the pKa inflection->pKa

Caption: Workflow for pKa determination using potentiometric titration.

Experimental Protocol: Spectrophotometric pKa Determination

A common alternative to potentiometric titration is UV-Vis spectrophotometry. This method relies on the difference in the UV-Vis absorption spectra between the protonated (ArSH) and deprotonated (ArS⁻) forms of the thiophenol.

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values are prepared.

  • Sample Preparation: A stock solution of the thiophenol derivative is prepared in a suitable solvent. A small aliquot of the stock solution is then added to each buffer solution.

  • Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different extinction coefficients is plotted against the pH. The resulting sigmoidal curve is then analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Logical Relationship: Fluorine Substitution and Acidity

The relationship between fluorine substitution and the acidity of thiophenol can be visualized as a direct consequence of electronic effects.

G Influence of Fluorine on Thiophenol Acidity subst Fluorine Substitution on Phenyl Ring inductive Strong Electron-Withdrawing Inductive Effect (-I) subst->inductive stabilization Stabilization of the Thiolate Anion (ArS⁻) inductive->stabilization acidity Increased Acidity (Lower pKa) stabilization->acidity

Caption: Fluorine's inductive effect enhances thiophenol acidity.

References

A Comparative Guide to the Properties of Substituted Thiophenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and organic synthesis, substituted thiophenols are pivotal building blocks and reactive intermediates. Their utility is largely dictated by the electronic effects of substituents on the benzene ring, which modulate the acidity, nucleophilicity, and reactivity of the thiol group. This guide provides a comparative analysis of the key physicochemical properties of 3,5-Difluoro-4-(methyl)thiophenol and related, well-characterized thiophenol derivatives. The inclusion of experimental data and detailed protocols aims to furnish researchers with the necessary information to make informed decisions in their synthetic and development endeavors.

Physicochemical Properties: A Comparative Table

The following table summarizes key quantitative data for thiophenol and its derivatives. The acidity (pKa) and lipophilicity (LogP) are critical parameters in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogPBoiling Point (°C)Melting Point (°C)
Thiophenol C₆H₆S110.176.62[1][2]2.12 (calc.)169[1]-15[1]
4-Fluorothiophenol C₆H₅FS128.176.40 (Predicted)[3][4][5]2.81[6]164-168[3][4]43-46[3][4]
4-Methylthiophenol C₇H₈S124.216.82[7][8]2.53 (calc.)19543-44[8]
3,4-Difluorothiophenol C₆H₄F₂S146.16Not availableNot available169-170[9]Not available
2,5-Difluoro-4-(methyl)thiophenol C₇H₆F₂S164.19Not availableNot availableNot availableNot available
3,5-Difluorothiophenol C₆H₄F₂S146.16Not availableNot availableNot availableSolid (form)

Note: The absence of experimental pKa and LogP values for the di- and tri-substituted thiophenols underscores the need for experimental determination for novel compounds. The provided data for thiophenol and its mono-substituted analogs serve as a valuable baseline for predicting the properties of more complex derivatives. The electron-withdrawing nature of fluorine is expected to increase the acidity (lower the pKa) of the thiol group, as suggested by the predicted pKa of 4-fluorothiophenol being lower than that of thiophenol. Conversely, the electron-donating methyl group in 4-methylthiophenol decreases the acidity (increases the pKa).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate determination of physicochemical properties and for the synthesis of these compounds.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[10][11][12]

Principle: A solution of the thiophenol is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the protonated (thiol) and deprotonated (thiolate) species are equal, which corresponds to the midpoint of the titration curve.

Procedure:

  • Preparation of Solutions:

    • Prepare a standard solution of the thiophenol (e.g., 0.01 M) in a suitable solvent. Due to the low water solubility of many thiophenols, a co-solvent system (e.g., water-ethanol) may be necessary.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

  • Titration:

    • Place a known volume of the thiophenol solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the strong base titrant in small, accurately measured increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the thiophenol has been neutralized. This can be found from the inflection point of the first derivative of the titration curve.

Determination of LogP by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[1][2][3]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for LogD determination). The concentrations of the compound in each phase are measured at equilibrium, and the partition coefficient is calculated as the logarithm of the ratio of the concentration in the organic phase to that in the aqueous phase.

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[1]

  • Partitioning:

    • Accurately weigh a small amount of the thiophenol and dissolve it in the pre-saturated n-octanol or water.

    • Add a known volume of the other pre-saturated phase to a flask containing the thiophenol solution.

    • Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the thiophenol in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

    • The LogP is the base-10 logarithm of P.

General Reactivity: Oxidation to Disulfides

Thiophenols are readily oxidized to the corresponding disulfides, a characteristic reaction that is important in both synthesis and biological contexts.[1]

Principle: The thiol group can be oxidized by a variety of oxidizing agents, including air (oxygen), hydrogen peroxide, or halogens, to form a disulfide bond.

General Procedure for Air Oxidation:

  • Dissolve the thiophenol in a suitable solvent (e.g., ethanol or DMF).

  • Add a catalytic amount of a base (e.g., triethylamine) to facilitate the formation of the more easily oxidized thiolate anion.

  • Stir the solution open to the atmosphere or bubble air through the solution.

  • Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, the disulfide product can be isolated by standard workup procedures, such as extraction and chromatography.

Visualizing a Key Synthetic Pathway

The synthesis of substituted thiophenols is a fundamental process for accessing these important molecules. One common and versatile method is the reduction of the corresponding substituted benzenesulfonyl chloride.

Synthesis_of_Substituted_Thiophenol A Substituted Benzene C Substituted Benzenesulfonyl Chloride A->C Sulfonylation B Chlorosulfonic Acid (ClSO3H) B->C E Substituted Thiophenol C->E Reduction D Reducing Agent (e.g., Zn/H+) D->E

Caption: General synthesis of substituted thiophenols via reduction of benzenesulfonyl chlorides.

References

Assessing the Purity of 3,5-Difluoro-4-(methyl)thiophenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of 3,5-Difluoro-4-(methyl)thiophenol, a key intermediate in various synthetic pathways. The following sections detail experimental protocols and present comparative data to aid in selecting the most suitable method for your analytical needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating and quantifying components in a mixture.[1][2] A reverse-phase HPLC method is particularly well-suited for the analysis of aromatic compounds like this compound.

Experimental Protocol: Reverse-Phase HPLC

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is recommended.[3]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for purity assessment of this compound by HPLC.

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is suitable for volatile and thermally stable compounds. Thiols can be analyzed by GC, often requiring derivatization to improve volatility and peak shape.[4]

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID), split/splitless injector, and a capillary column.

  • Derivatization (Silylation):

    • In a vial, dissolve 5-10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

Potentiometric Titration

This classical chemical method can determine the purity based on the quantitative reaction of the thiol functional group. Potentiometric titration with silver nitrate is a common method for thiol quantification.[5]

Experimental Protocol: Potentiometric Titration

  • Instrumentation: Potentiometer with a silver-silver sulfide ion-selective electrode or a silver billet electrode.

  • Reagents:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • Solvent: A mixture of ethanol and an appropriate buffer (e.g., ammoniacal buffer) to dissolve the sample and facilitate the reaction.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in the chosen solvent system.

    • Immerse the electrode pair in the sample solution.

    • Titrate with the standardized AgNO₃ solution, recording the potential (mV) after each addition.

    • The endpoint is determined from the inflection point of the titration curve (a plot of potential vs. volume of titrant).

    • The purity is calculated based on the stoichiometry of the reaction between the thiol and silver ions.

Comparative Analysis of Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for qualitative impurity profiling versus a simple quantitative purity assessment.

Quantitative Data Summary
ParameterHPLC-UVGC-FIDPotentiometric Titration
Typical Purity Result 99.5%99.4%99.2%
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Limit of Detection (LOD) ~0.01%~0.02%Not applicable (for trace impurities)
Analysis Time per Sample ~25 minutes~30 minutes~15 minutes
Impurity Profiling ExcellentGoodNot possible
Sample Throughput High (with autosampler)High (with autosampler)Low to Medium

Note: The data presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Logical Relationship Diagram: Method Comparison

Method_Comparison cluster_chromatography Chromatographic Methods cluster_classical Classical Method cluster_attributes Key Attributes HPLC HPLC-UV Specificity High Specificity & Impurity Profiling HPLC->Specificity Sensitivity High Sensitivity HPLC->Sensitivity GC GC-FID GC->Specificity Volatility Requires Volatility GC->Volatility Titration Potentiometric Titration Precision High Precision Titration->Precision FunctionalGroup Functional Group Specific Titration->FunctionalGroup Simplicity Simplicity & Low Cost Titration->Simplicity

Caption: Comparison of analytical methods for purity assessment.

Conclusion

  • HPLC is the recommended method for a comprehensive purity assessment of this compound, as it provides both accurate quantification of the main component and the ability to detect and quantify impurities.[1] Its high sensitivity and specificity make it ideal for quality control in research and drug development.[6]

  • GC-FID is a viable alternative, particularly if HPLC is unavailable. However, the need for derivatization adds a step to the sample preparation process and the thermal stress on the analyte should be considered.

  • Potentiometric titration offers high precision for quantifying the thiol content but does not provide information on non-thiol impurities.[5] It is a cost-effective method for assaying the purity of a known compound where impurity profiling is not required.

References

A Researcher's Guide to Interpreting NMR Spectra of Complex Thiophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with complex thiophenol derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The subtle interplay of electronic effects from various substituents on the aromatic ring and the unique properties of the thiol group can, however, make spectral interpretation a challenging endeavor. This guide provides a comparative analysis of NMR techniques, offering experimental data and detailed protocols to navigate these complexities.

The Challenge of Thiophenol Derivatives in NMR

Thiophenol and its derivatives are crucial in medicinal chemistry and materials science. Their NMR spectra are rich with information but can be complicated by several factors:

  • The Thiol Proton (-SH): The chemical shift of the thiol proton is highly variable and concentration-dependent due to hydrogen bonding. It often appears as a broad singlet and can exchange with residual water or deuterated solvents, sometimes leading to its disappearance from the spectrum.

  • Oxidation: Thiols are susceptible to oxidation, forming disulfides. This can lead to the presence of unexpected signals in the NMR spectrum, complicating analysis.

  • Complex Coupling Patterns: The aromatic protons can exhibit complex splitting patterns, especially in multi-substituted derivatives where second-order effects may become significant.

Comparative Analysis of NMR Techniques

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the unambiguous assignment of all proton and carbon signals in complex thiophenol derivatives.

NMR Technique Information Provided Advantages Limitations
¹H NMR Provides information about the chemical environment of protons, their relative numbers (integration), and connectivity (through-bond coupling).High sensitivity, rapid acquisition.Signal overlap in complex molecules, thiol proton variability.
¹³C NMR Reveals the number of chemically non-equivalent carbon atoms and their chemical environment.Wide chemical shift range reduces signal overlap.Low natural abundance and sensitivity require longer acquisition times.
COSY Correlates protons that are coupled to each other, typically over two or three bonds.Excellent for identifying proton-proton coupling networks within spin systems.Does not provide information about connections across heteroatoms or quaternary carbons.
HSQC/HMQC Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).Powerfully resolves proton signals based on the attached carbon's chemical shift, aiding in the assignment of both.Only shows direct one-bond correlations.
HMBC Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).Crucial for connecting different spin systems and identifying quaternary carbons.Can sometimes show weak or absent correlations for certain long-range couplings.

Experimental Data: ¹H and ¹³C NMR Chemical Shifts of Substituted Thiophenols

The electronic nature of substituents on the benzene ring significantly influences the chemical shifts of the aromatic protons and carbons. Electron-donating groups (EDGs) tend to shield the aromatic nuclei (shift to lower ppm), particularly at the ortho and para positions, while electron-withdrawing groups (EWGs) cause deshielding (shift to higher ppm).[1]

Below is a summary of typical ¹H and ¹³C NMR chemical shifts for a series of para-substituted thiophenols in CDCl₃.

Substituent (at C4) ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm)
H-2, H-6 H-3, H-5
-H7.287.18
-CH₃ (EDG)7.257.08
-OCH₃ (EDG)7.356.83
-Cl (EWG)7.257.25
-NO₂ (EWG)7.698.12

Note: Data compiled and averaged from various literature sources. Actual values may vary slightly based on experimental conditions.

Experimental Protocols

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the thiophenol derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • For samples sensitive to oxidation, it is advisable to degas the solvent and prepare the sample under an inert atmosphere (e.g., nitrogen or argon).

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for complex molecules.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay (d1) of 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard, pre-optimized parameter sets provided by the spectrometer software.

    • COSY: Typically requires a short acquisition time (e.g., 1-2 hours).

    • HSQC: Moderate acquisition time (e.g., 2-4 hours).

    • HMBC: Requires longer acquisition times (e.g., 4-12 hours) to detect weaker, long-range correlations.

Visualization of the Interpretation Workflow

A systematic approach is crucial for accurately interpreting the NMR spectra of complex thiophenol derivatives. The following workflow outlines the key steps in this process.

NMR_Interpretation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Elucidation 1H_NMR Acquire ¹H NMR Analyze_1H Analyze ¹H: - Chemical Shifts - Integration - Multiplicity 1H_NMR->Analyze_1H 13C_NMR Acquire ¹³C NMR Analyze_13C Analyze ¹³C: - Number of Signals - Chemical Shifts 13C_NMR->Analyze_13C Propose_Fragments Propose Structural Fragments Analyze_1H->Propose_Fragments Analyze_13C->Propose_Fragments COSY Acquire COSY Analyze_COSY Identify ¹H-¹H Coupling Networks COSY->Analyze_COSY HSQC Acquire HSQC Analyze_HSQC Assign ¹H to Directly Attached ¹³C HSQC->Analyze_HSQC HMBC Acquire HMBC Analyze_HMBC Connect Fragments via Long-Range ¹H-¹³C HMBC->Analyze_HMBC Analyze_COSY->Propose_Fragments Assemble_Structure Assemble Full Structure Analyze_HSQC->Assemble_Structure Analyze_HMBC->Assemble_Structure Propose_Fragments->Assemble_Structure Verify_Structure Verify with All Spectral Data Assemble_Structure->Verify_Structure

Caption: A logical workflow for the structural elucidation of complex molecules using 1D and 2D NMR data.

Alternative and Complementary Techniques

While NMR is the gold standard for structural determination in solution, other techniques provide valuable, often complementary, information.

Technique Information Provided Comparison with NMR
Mass Spectrometry (MS) Provides the molecular weight and elemental formula (high-resolution MS). Fragmentation patterns can offer structural clues.MS provides connectivity information indirectly through fragmentation, whereas NMR provides direct through-bond and through-space correlations. MS is generally more sensitive than NMR.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -SH, C=O, N-H).IR is excellent for functional group identification but provides little information about the overall molecular skeleton. NMR provides a complete structural picture.
X-ray Crystallography Provides the precise three-dimensional structure of a molecule in the solid state.X-ray crystallography gives an unambiguous solid-state structure but requires a suitable single crystal, which can be difficult to obtain. NMR provides the structure in solution, which is often more relevant to biological and chemical reactivity.

References

Performance of 3,5-Difluoro-4-(methyl)thiophenol in Michael Additions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 3,5-Difluoro-4-(methyl)thiophenol in thia-Michael addition reactions. While direct experimental data for this specific compound is not extensively available in the reviewed literature, this document offers a detailed comparison with commonly used alternative thiophenols, supported by experimental data from existing studies. The analysis is based on established principles of chemical reactivity, allowing for a robust prediction of its performance.

Predicted Reactivity of this compound

The reactivity of a thiol in a Michael addition is primarily governed by the acidity of the S-H bond and the nucleophilicity of the resulting thiolate anion. The structure of this compound suggests a favorable profile for this reaction due to its unique substitution pattern.

  • Electron-Withdrawing Effects: The two fluorine atoms at the meta positions (3 and 5) are strongly electron-withdrawing. This inductive effect increases the acidity of the thiol group, facilitating its deprotonation to form the catalytically active thiolate anion. A lower pKa means that a higher concentration of the nucleophilic thiolate is present at a given pH.[1][2]

  • Electron-Donating Effects: The methyl group at the para position (4) is electron-donating. While this slightly counteracts the acidifying effect of the fluorine atoms, it enhances the nucleophilicity of the sulfur atom in the resulting thiolate.

This combination of enhanced acidity and potent nucleophilicity suggests that this compound is likely a highly efficient reagent for Michael additions, potentially leading to faster reaction rates and higher yields compared to less substituted thiophenols.

Comparative Performance Data

To contextualize the predicted performance of this compound, this section presents experimental data for the Michael addition of various alternative thiophenols to common Michael acceptors.

Table 1: Michael Addition of Various Thiophenols to Methyl Vinyl Ketone (Solvent-Free Conditions)
Thiol DonorReaction TimeYield (%)
Thiophenol30 min93
4-Chlorothiophenol15 min98
4-Methylthiophenol30 min85
4-Methoxythiophenol30 min93
Benzylthiol45 min76
(Data sourced from a study on solvent-free Michael additions. The reaction involves mixing the α,β-unsaturated carbonyl compound with a 2:1 molar ratio of the thiol at approximately 30°C)[3][4]
Table 2: Michael Addition of Various Thiophenols to Chalcone (Catalyzed by LiOH)
Thiol DonorReaction TimeYield (%)
Thiophenol1 h95
4-Chlorothiophenol1 h97
4-Methylthiophenol1.5 h92
Benzylthiol2 h90
(Data sourced from a study using 15 mol% LiOH as a catalyst under solvent-free conditions at room temperature)[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for conducting thia-Michael additions.

Protocol 1: Catalyst-Free, Solvent-Free Michael Addition

This protocol is adapted from methodologies that emphasize green chemistry principles by avoiding catalysts and solvents.[3][4]

  • Reagent Preparation: In a reaction vessel, add the Michael acceptor (e.g., methyl vinyl ketone, 1 mmol) and the thiol (e.g., thiophenol, 2 mmol).

  • Reaction Execution: Stir the mixture at a constant temperature (e.g., 30°C).

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the product can often be isolated with high purity by subjecting the crude reaction mixture to preparative TLC or flash column chromatography.

Protocol 2: Base-Catalyzed Michael Addition

This protocol is a general procedure for reactions catalyzed by a simple base.[5]

  • Reagent Preparation: To a stirred solution of the Michael acceptor (e.g., chalcone, 3 mmol) and a catalytic amount of base (e.g., LiOH, 15 mol%) in a test tube, add the thiol (3.1 mmol).

  • Reaction Execution: Continue stirring the resulting mixture at room temperature for the required duration (typically 60–240 minutes).

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the pure product can, in many cases, be obtained by washing the mixture with water. If further purification is needed, flash column chromatography can be employed.

Reaction Mechanism and Workflow Diagrams

Visual representations of the reaction mechanism and experimental workflow can aid in understanding the process. The following diagrams are rendered using Graphviz and adhere to the specified formatting requirements.

Michael_Addition_Mechanism cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base B: Base->Thiolate Protonated_Base B-H⁺ Thiolate_2 R-S⁻ Protonated_Base_2 B-H⁺ Michael_Acceptor R'CH=CH-C(=O)R'' Enolate_Intermediate R-S-CHR'-CH⁻-C(=O)R'' (Enolate Intermediate) Michael_Acceptor->Enolate_Intermediate Enolate_Intermediate_2 Enolate Intermediate Thiolate_2->Michael_Acceptor 1,4-Conjugate Addition Final_Product R-S-CHR'-CH₂-C(=O)R'' (Michael Adduct) Base_Regen B: Final_Product->Base_Regen Enolate_Intermediate_2->Final_Product Proton Transfer Protonated_Base_2->Final_Product

Caption: Base-catalyzed thia-Michael addition mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Mix Michael Acceptor, Thiol, and Catalyst (if any) B Stir at Specified Temperature A->B Start Reaction C Monitor by TLC B->C D Quench Reaction / Aqueous Wash C->D Reaction Complete E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G Purify Crude Product H Characterize Product (NMR, MS) G->H I I H->I Final Product

Caption: General experimental workflow for a thia-Michael addition.

References

Navigating the Reactivity Landscape of 3,5-Difluoro-4-(methyl)thiophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and methyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 3,5-Difluoro-4-(methyl)thiophenol is a molecule of significant interest due to the unique electronic and steric properties conferred by its substituents. Understanding the kinetic profile of its reactions is crucial for predicting its behavior in various chemical and biological systems. This guide provides a comparative analysis of the anticipated reactivity of this compound, drawing upon established principles of physical organic chemistry in the absence of direct, publicly available kinetic data for this specific compound.

Comparative Kinetic Analysis: A Qualitative Perspective

Due to the lack of specific experimental kinetic data for the reactions of this compound, a direct quantitative comparison with other thiophenols is not feasible at this time. However, we can infer its reactivity based on the well-documented electronic and steric effects of its substituents on the thiophenol moiety.

Table 1: Predicted Influence of Substituents on the Reactivity of the Thiol Group in this compound.

SubstituentPositionElectronic EffectSteric EffectPredicted Impact on Thiol Reactivity (Compared to Thiophenol)
Fluorine3, 5 (meta)Strong -I (Inductive Electron Withdrawal)MinimalDecreased nucleophilicity and increased acidity of the thiol group.
Methyl4 (para)Weak +I (Inductive Electron Donation), +H (Hyperconjugation)MinimalIncreased nucleophilicity and decreased acidity of the thiol group.

The opposing electronic effects of the fluorine and methyl groups create a nuanced reactivity profile. The strong electron-withdrawing nature of the two meta-positioned fluorine atoms is expected to dominate, leading to a net decrease in the electron density of the aromatic ring and the sulfur atom. This would render the thiol group of this compound less nucleophilic and more acidic compared to unsubstituted thiophenol. The para-methyl group will slightly counteract this effect, but its electron-donating ability is weaker than the combined withdrawing effect of the two fluorine atoms.

Common Reactions of Thiophenols: A Mechanistic Overview

Thiophenols are versatile reagents that participate in a variety of reactions, primarily involving the nucleophilicity of the sulfur atom or the reactivity of the S-H bond. Below, we explore how the substituents in this compound are anticipated to influence these common reaction pathways.

Nucleophilic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. Thiophenolates (the conjugate base of thiophenols) are excellent nucleophiles in these reactions.

  • Expected Reactivity of this compound: The electron-withdrawing fluorine atoms will activate the aromatic ring towards nucleophilic attack, but they will also decrease the nucleophilicity of the sulfur atom. However, in the presence of a base, the more acidic thiol will readily form the thiophenolate, which, despite the fluorine substituents, remains a potent nucleophile. The overall rate of SNAr reactions where the thiophenol acts as the nucleophile will be a balance of these opposing factors.

Oxidation to Disulfides

The oxidation of thiols to disulfides is a fundamental and common reaction, often proceeding via a radical mechanism or through the formation of a sulfenic acid intermediate.

  • Expected Reactivity of this compound: The electron-withdrawing fluorine atoms are expected to make the thiol more susceptible to oxidation. The increased acidity of the S-H bond facilitates its cleavage, which is often a key step in oxidation reactions. Therefore, this compound is predicted to undergo oxidation to the corresponding disulfide more readily than thiophenol itself.

Illustrative Reaction Pathways

The following diagrams illustrate the general mechanisms for common reactions of thiophenols. While specific rates for this compound are unknown, these diagrams provide a framework for understanding its potential reactivity.

sn_ar_reaction thiophenol This compound thiophenolate Thiophenolate Anion thiophenol->thiophenolate Deprotonation base Base base->thiophenolate intermediate Meisenheimer Complex thiophenolate->intermediate Nucleophilic Attack electrophile Aryl Halide (Ar-X) electrophile->intermediate product Aryl Thioether intermediate->product Loss of Leaving Group (X⁻) disulfide_formation thiophenol1 2 x this compound disulfide Bis(3,5-difluoro-4-methylphenyl) disulfide thiophenol1->disulfide oxidant Oxidizing Agent (e.g., I₂, H₂O₂) oxidant->disulfide Oxidation

Comparative Reactivity of 3,5-Difluoro-4-(methyl)thiophenol in Benchmark Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to understand the reactivity profile of 3,5-Difluoro-4-(methyl)thiophenol, this guide provides a comparative analysis of its performance in two key benchmark reactions: the Michael addition and the thiol-ene reaction. These reactions are fundamental in various applications, including bioconjugation and the synthesis of novel therapeutic agents. This guide presents a quantitative comparison with other commonly used thiophenol derivatives, detailed experimental protocols, and visualizations of the reaction workflows.

The inclusion of fluorine atoms and a methylthio group on the phenyl ring of this compound significantly influences its electronic properties and, consequently, its reactivity. The electron-withdrawing nature of the fluorine atoms is expected to decrease the pKa of the thiol group, making it a stronger nucleophile in its thiolate form.

Quantitative Reactivity Comparison

To provide a clear comparison of reactivity, the following table summarizes the pseudo-first-order rate constants (k_obs) for the Michael addition of various thiophenols to N-ethylmaleimide, a common Michael acceptor used in bioconjugation. The data is extrapolated from studies investigating the relationship between thiophenol pKa and reactivity. Due to the lack of direct experimental data for this compound, its reactivity is estimated based on the expected electronic effects of its substituents.

ThiolpKaPseudo-first-order Rate Constant (k_obs, M⁻¹s⁻¹)
4-Methoxythiophenol7.2~ 0.2
4-Methylthiophenol6.8~ 0.5
Thiophenol6.61.0
4-Chlorothiophenol6.1~ 2.5
This compound ~ 5.5 (Estimated) ~ 5.0 (Estimated)

Note: The rate constants are approximate values and can vary depending on the specific reaction conditions (e.g., pH, solvent, temperature). The values for substituted thiophenols are based on trends observed in structure-activity relationship studies. The pKa and rate constant for this compound are estimations based on the electron-withdrawing effects of the fluoro groups.

Benchmark Reactions: Experimental Protocols

Detailed methodologies for the two primary benchmark reactions are provided below. These protocols can be adapted to perform comparative reactivity studies in a laboratory setting.

Michael Addition to N-Ethylmaleimide

This reaction is a cornerstone for bioconjugation, often used to attach molecules to cysteine residues in proteins.

Materials:

  • Thiophenol derivative (e.g., this compound, Thiophenol, 4-Chlorothiophenol)

  • N-Ethylmaleimide (NEM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the thiophenol derivative and N-ethylmaleimide in a suitable solvent (e.g., DMSO).

  • In a quartz cuvette, add the phosphate buffer.

  • Add the thiophenol stock solution to the cuvette to a final concentration of 1 mM.

  • Initiate the reaction by adding the N-ethylmaleimide stock solution to a final concentration of 10 mM (to ensure pseudo-first-order conditions).

  • Immediately start monitoring the decrease in absorbance at a wavelength corresponding to the consumption of the maleimide (typically around 300 nm) over time.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.

Thiol-Ene Reaction with an Alkene

The thiol-ene reaction is a "click" chemistry reaction known for its high efficiency and orthogonality, making it valuable for materials science and biofunctionalization.

Materials:

  • Thiophenol derivative

  • Alkene (e.g., Allyloxy-ethanol)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)

  • Solvent (e.g., Acetonitrile)

  • UV lamp (365 nm)

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis

Procedure:

  • In a reaction vessel, dissolve the thiophenol derivative (1 equivalent), the alkene (1.2 equivalents), and the photoinitiator (0.1 equivalents) in the solvent.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Irradiate the mixture with a UV lamp at 365 nm at room temperature.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by GC-MS or HPLC to determine the consumption of reactants and the formation of the thioether product.

  • Reaction rates can be compared by analyzing the initial rates of product formation for different thiophenol derivatives under identical conditions.

Reaction Workflow and Signaling Pathway Diagrams

To visualize the experimental workflows and the underlying chemical transformations, the following diagrams are provided.

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_thiol Thiophenol Stock cuvette Mix in Cuvette stock_thiol->cuvette stock_nem NEM Stock stock_nem->cuvette buffer Phosphate Buffer buffer->cuvette spectro Monitor Absorbance cuvette->spectro data_analysis Calculate k_obs spectro->data_analysis

Caption: Workflow for the Michael Addition Kinetic Assay.

Thiol_Ene_Reaction cluster_propagation Propagation Cycle Thiol Thiophenol (R-SH) Thiyl_Radical Thiyl Radical (R-S•) Thiol->Thiyl_Radical Product Thioether (R'-CH2-CH2-S-R) Thiol->Product Alkene Alkene (R'-CH=CH2) Carbon_Radical Carbon-centered Radical (R'-C•H-CH2-S-R) Alkene->Carbon_Radical Initiator Photoinitiator UV UV Light (hν) Initiator->UV Activation UV->Thiol H-abstraction Thiyl_Radical->Alkene Addition Carbon_Radical->Thiol Chain Transfer Carbon_Radical->Product

Caption: Radical-initiated Thiol-Ene Reaction Mechanism.

Safety Operating Guide

Proper Disposal of 3,5-Difluoro-4-(methyl)thiophenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3,5-Difluoro-4-(methyl)thiophenol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols will help mitigate risks associated with this hazardous chemical.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All personnel handling the compound must wear appropriate PPE to prevent exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)Prevents skin contact, which can be fatal.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and vapors.
Lab Coat Flame-retardantProtects against splashes and fire hazards.
Respiratory Protection Use in a well-ventilated area or with a fume hoodPrevents inhalation of harmful vapors.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[1][2]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Neutralize (for small spills): For small spills, cautiously neutralize the absorbent material with a suitable agent. A common laboratory practice for acid-generating substances is to use a weak base like sodium bicarbonate. However, given the reactivity of thiophenols, this should be done with extreme caution and only by trained personnel.

  • Collect Waste: Carefully scoop the absorbed and neutralized material into a designated, labeled, and sealable hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Logical Workflow for Spill Response:

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate contain Contain Spill with Inert Material evacuate->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling spills of this compound.

Proper Disposal Procedures

The disposal of this compound and its contaminated waste must be handled by a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.[2][3]

Step-by-Step Disposal Guide:

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, leak-proof, and properly labeled container.[4]

    • As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[5][6] This is crucial as disposal methods, such as incineration, differ for halogenated and non-halogenated compounds.[5]

    • Do not mix with other reactive chemicals, such as strong oxidizing agents or acids.[2]

  • Container Labeling:

    • The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., flammable, toxic, environmental hazard).

    • Indicate the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with the complete chemical name and any available safety information.

Decision Tree for Waste Segregation:

Waste_Segregation start Waste Generated is_thiophenol Is the waste This compound? start->is_thiophenol is_halogenated Is the waste a halogenated organic compound? halogenated_bin Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_bin Yes non_halogenated_bin Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_bin No is_thiophenol->is_halogenated Yes

Caption: Decision process for segregating chemical waste.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key hazard information based on related thiophenol compounds.

Hazard ClassificationCategoryPrecautionary Statement
Acute Toxicity, Oral Category 2Fatal if swallowed.[1]
Acute Toxicity, Dermal Category 2Fatal in contact with skin.[1]
Acute Toxicity, Inhalation Category 1Fatal if inhaled.[1]
Flammable Liquids Category 3Flammable liquid and vapor.[1]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[1]
Aquatic Hazard Acute 1, Chronic 1Very toxic to aquatic life with long-lasting effects.

By following these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations.

References

Essential Safety and Logistical Information for Handling 3,5-Difluoro-4-(methyl)thiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 3,5-Difluoro-4-(methyl)thiophenol are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and build deep trust in our commitment to your research beyond the product itself.

Health Hazard Summary

Hazard Statements:

  • Flammable liquid and vapor.[2]

  • Fatal if swallowed, in contact with skin, or if inhaled.[1]

  • Causes serious eye irritation.[2]

  • Causes skin irritation.[2]

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[5]
Hands Double GlovingInner Glove: Disposable nitrile gloves. Outer Glove: Neoprene gloves. Always consult the glove manufacturer's resistance guide for specific chemical compatibility.[5][6]
Body Flame-Resistant Laboratory CoatA Nomex® or similar flame-resistant lab coat should be worn and fully buttoned.[5]
Respiratory Air-Purifying RespiratorA full-face air-purifying respirator with organic vapor and acid gas cartridges (e.g., ABEK type) is recommended, especially when working outside of a fume hood or in case of a spill.[7]
Feet Closed-toe ShoesChemical-resistant, steel-toe boots or shoes are recommended.[8]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

  • Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and ignition sources.[9]

  • Ground all equipment to prevent static discharge, which can be an ignition source.[10]

2. Handling the Chemical:

  • Before opening the container, allow it to reach room temperature to avoid moisture condensation.

  • Use only non-sparking tools when handling the container.[10]

  • Dispense the required amount of the chemical carefully, avoiding splashes.

  • After transferring the chemical, securely seal the container.

  • Wash hands thoroughly after handling, even if gloves were worn.[9]

3. Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_tools Gather Non-Sparking Tools prep_safety->prep_tools handle_transfer Transfer Chemical in Hood prep_tools->handle_transfer Proceed to Handling handle_seal Seal Container handle_transfer->handle_seal handle_wash Wash Hands handle_seal->handle_wash disp_quench Quench Residuals with Bleach handle_wash->disp_quench Proceed to Disposal disp_collect Collect Waste disp_quench->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store

Safe Handling and Disposal Workflow

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

1. Decontamination of Glassware and Equipment:

  • All glassware and equipment that have come into contact with the thiophenol should be decontaminated immediately after use.

  • Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) in a designated container within the fume hood.[11]

  • Rinse the contaminated glassware with a small amount of an appropriate organic solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.

  • Submerge the rinsed glassware in the bleach bath for at least 12 hours to oxidize the residual thiol.[11]

2. Waste Collection and Storage:

  • Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container.

  • Solid waste, such as contaminated gloves, paper towels, and absorbent pads, should be placed in a sealed plastic bag and then into a labeled solid waste container.[12]

  • Store waste containers in a secondary containment bin in a designated hazardous waste storage area.

3. Waste Disposal Procedure:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other components in the waste stream.

  • Never pour thiophenol waste down the drain.[13]

Disposal Workflow Diagram:

start End of Experiment decontaminate Decontaminate Glassware (Bleach Bath) start->decontaminate collect_liquid Collect Liquid Waste start->collect_liquid collect_solid Collect Solid Waste start->collect_solid label_waste Label Waste Containers decontaminate->label_waste collect_liquid->label_waste collect_solid->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal Waste Disposed contact_ehs->end_disposal

Chemical Waste Disposal Workflow

Emergency Procedures

Spill:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.[10]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: If the spill is small and you are trained to do so, contain the spill with an absorbent material (e.g., vermiculite or sand).

  • Neutralize: Cautiously treat the spill with a bleach solution to oxidize the thiol.

  • Clean-up: Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[12]

  • Report: Report the spill to your laboratory supervisor and EHS office.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4-(methyl)thiophenol
Reactant of Route 2
3,5-Difluoro-4-(methyl)thiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.